molecular formula C30H33N5O5S B8210258 YH-53

YH-53

Cat. No.: B8210258
M. Wt: 575.7 g/mol
InChI Key: JBLLRCOZJMVOAE-HSQYWUDLSA-N
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Description

YH-53 is a useful research compound. Its molecular formula is C30H33N5O5S and its molecular weight is 575.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2S)-1-[[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N5O5S/c1-16(2)13-22(34-29(39)23-15-18-19(32-23)8-6-9-24(18)40-3)28(38)33-21(14-17-11-12-31-27(17)37)26(36)30-35-20-7-4-5-10-25(20)41-30/h4-10,15-17,21-22,32H,11-14H2,1-3H3,(H,31,37)(H,33,38)(H,34,39)/t17-,21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLLRCOZJMVOAE-HSQYWUDLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(=O)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC5=C(N4)C=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(=O)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC5=C(N4)C=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

YH-53: A Technical Deep Dive into its Mechanism of Action Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global pandemic caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) necessitated an urgent and multifaceted approach to the development of effective antiviral therapeutics. A key strategy in this endeavor has been the targeting of viral enzymes essential for replication. Among the most promising targets is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), which plays a crucial role in the viral life cycle.[1] This technical guide provides an in-depth analysis of YH-53, a potent peptidomimetic inhibitor of SARS-CoV-2 Mpro. We will explore its core mechanism of action, summarize key quantitative data, detail experimental protocols, and visualize the underlying molecular interactions and pathways.

Core Mechanism of Action: Covalent Inhibition of the Main Protease

This compound is a peptidomimetic compound distinguished by a unique benzothiazolyl ketone moiety.[2][3] Its primary mechanism of action against SARS-CoV-2 is the potent and specific inhibition of the viral main protease (Mpro/3CLpro).

Mpro is a cysteine protease responsible for cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs) that are essential for viral replication and transcription. This compound acts as a covalent inhibitor. The electrophilic benzothiazole group of this compound forms a covalent C-S bond with the sulfur atom of the catalytic cysteine residue (Cys145) located in the active site of Mpro. This irreversible binding effectively inactivates the enzyme, thereby halting the processing of the viral polyproteins and blocking viral replication.

Structural studies have elucidated the precise binding mode of this compound within the Mpro active site. Beyond the covalent interaction with Cys145, this compound also engages with several other key residues in the substrate-binding pocket, including His41, Phe140, Asn142, His163, His164, Met165, Glu166, and Gln189, through a network of non-covalent interactions. This extensive interaction profile contributes to its high inhibitory potency. Notably, the binding mode of this compound has been shown to be conserved across various SARS-CoV-2 variants of concern, suggesting its potential for broad-spectrum activity.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its inhibitory potency, antiviral activity, and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Potency of this compound against Coronaviral 3CLpro

Target ProteaseInhibition Constant (Ki)IC50
SARS-CoV-2 3CLpro34.7 nM, 18 nM-
SARS-CoV-1 3CLpro6.3 nM, 6 nM0.74 µM

Table 2: In Vitro Antiviral Activity and Cytotoxicity of this compound

Cell LineAssay TypeEndpointValue
Vero CellsCytopathic Effect (CPE) AssayComplete blockage of viral proliferation10 µM (at 48h)
VeroE6/TMPRSS2 CellsRNA QuantificationReduction in total RNA copies1-25 µM (at 24h, dose-dependent)
Vero CellsCytotoxicity AssayCC50>100 µM

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats

Administration RouteDoseT1/2 (hours)AUC0–∞ (ng·h/mL)Vd (L/kg)Cmax (ng/mL)
Intravenous (iv)0.1 mg/kg2.9719.73.51-
Oral0.5 mg/kg9.643.49-1.08

Table 4: Effect of this compound on Cytochrome P450 (CYP) Enzymes

CYP EnzymeConcentration of this compoundInhibition
CYP1A210 µM26.6%
CYP2D610 µM38.0%
CYP2C810 µM66.4%
CYP2C910 µMNo inhibition
CYP3A410 µMNo inhibition

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound's efficacy.

1. Enzymatic Inhibition Assay (for IC50/Ki Determination)

  • Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of recombinant 3CLpro. The cleavage of a fluorogenic substrate is monitored over time.

  • Reagents:

    • Recombinant SARS-CoV-2 or SARS-CoV-1 3CLpro.

    • Fluorogenic substrate specific for 3CLpro.

    • Assay buffer (e.g., Tris-HCl buffer with appropriate pH and salt concentrations).

    • This compound at various concentrations.

  • Protocol:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a microplate, add the recombinant 3CLpro enzyme to each well.

    • Add the diluted this compound or vehicle control to the wells and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.

    • Calculate the initial reaction velocities and determine the percentage of inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value. Ki values are typically determined using the Cheng-Prusoff equation or by global fitting of reaction progress curves.

2. Cell-Based Antiviral Assay (Cytopathic Effect - CPE)

  • Principle: This assay assesses the ability of a compound to protect cells from virus-induced cell death (cytopathic effect).

  • Materials:

    • Vero cells (or other susceptible cell lines).

    • SARS-CoV-2 virus stock.

    • Cell culture medium.

    • This compound at various concentrations.

    • Cell viability reagent (e.g., Crystal Violet or MTS).

  • Protocol:

    • Seed Vero cells in a 96-well plate and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the growth medium from the cells and add the diluted this compound.

    • Infect the cells with a pre-titered amount of SARS-CoV-2. Include uninfected and untreated infected controls.

    • Incubate the plates for a specified period (e.g., 48 hours) until CPE is observed in the untreated infected control wells.

    • Fix and stain the cells with Crystal Violet or use a cell viability reagent to quantify the number of viable cells.

    • Determine the concentration of this compound that provides a certain level of protection (e.g., EC50, the concentration that protects 50% of cells from CPE).

3. Cytotoxicity Assay (CC50 Determination)

  • Principle: This assay evaluates the toxicity of the compound on the host cells in the absence of the virus.

  • Materials:

    • Vero cells.

    • Cell culture medium.

    • This compound at various concentrations.

    • Cell viability reagent (e.g., MTS or CellTiter-Glo).

  • Protocol:

    • Seed Vero cells in a 96-well plate.

    • After cell attachment, add serial dilutions of this compound to the wells. Include a vehicle control.

    • Incubate for the same duration as the antiviral assay (e.g., 24-48 hours).

    • Add a cell viability reagent and measure the signal (e.g., absorbance or luminescence) according to the manufacturer's instructions.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 (the concentration that reduces cell viability by 50%).

4. X-ray Crystallography of Mpro-YH-53 Complex

  • Principle: This technique is used to determine the three-dimensional structure of the Mpro enzyme in complex with the this compound inhibitor at atomic resolution.

  • Protocol:

    • Express and purify the SARS-CoV-2 Mpro protein.

    • Concentrate the purified Mpro to a suitable concentration (e.g., 5 mg/mL).

    • Incubate the Mpro with an excess of this compound (e.g., 1:3 molar ratio) on ice to allow for complex formation.

    • Screen for crystallization conditions using the hanging drop vapor-diffusion method with various crystallization screens.

    • Once crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure by molecular replacement using a known Mpro structure as a search model.

    • Build the model of the Mpro-YH-53 complex into the electron density map and refine the structure.

    • Analyze the refined structure to identify the detailed molecular interactions between this compound and the Mpro active site.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental workflows.

YH53_Mechanism_of_Action cluster_virus_lifecycle SARS-CoV-2 Replication Cycle cluster_inhibition Inhibition by this compound Polyprotein Viral Polyproteins (pp1a, pp1ab) Mpro SARS-CoV-2 Mpro (3CLpro) Polyprotein->Mpro Cleavage by NSPs Non-Structural Proteins (NSPs) (Replication Machinery) Replication Viral RNA Replication NSPs->Replication Forms complex for Mpro->NSPs Generates Inactive_Complex Inactive Mpro-YH-53 Covalent Complex YH53 This compound YH53->Mpro Binds to active site Inactive_Complex->NSPs Inhibits

Caption: Mechanism of this compound action against SARS-CoV-2 Mpro.

Covalent_Inhibition Mpro_Active_Site Mpro Active Site Cys145 (Catalytic Residue) His41 (Catalytic Dyad) YH53 This compound Peptidomimetic Scaffold Benzothiazolyl Ketone Covalent_Bond Covalent Bond Formation (C-S) YH53:ketone->Covalent_Bond Electrophilic attack Covalent_Bond->Mpro_Active_Site:cys145 Nucleophilic attack by Cys145

Caption: Covalent bond formation between this compound and Mpro's Cys145.

Antiviral_Assay_Workflow start Seed Vero Cells in 96-well plate add_yh53 Add serial dilutions of this compound start->add_yh53 infect Infect cells with SARS-CoV-2 add_yh53->infect incubate Incubate for 48 hours infect->incubate observe_cpe Observe Cytopathic Effect (CPE) incubate->observe_cpe quantify Quantify cell viability (e.g., Crystal Violet staining) observe_cpe->quantify calculate Calculate EC50 quantify->calculate

Caption: Workflow for the Cytopathic Effect (CPE) antiviral assay.

References

The Molecular Target of YH-53: A Technical Guide to a Covalent Coronavirus Main Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YH-53 is a peptidomimetic, benzothiazole-based small molecule that has demonstrated potent antiviral activity against a range of coronaviruses. This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used for its characterization. The primary molecular target of this compound has been identified as the main protease (Mpro) , also known as the 3C-like protease (3CLpro) , a crucial enzyme for viral replication in coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2)[1][2].

Molecular Target: Coronavirus Main Protease (Mpro/3CLpro)

The main protease of coronaviruses is a cysteine protease that plays an indispensable role in the viral life cycle. Following the translation of the viral RNA into large polyproteins (pp1a and pp1ab), Mpro is responsible for cleaving these polyproteins at multiple specific sites to release functional non-structural proteins (nsps). These nsps are essential for the formation of the viral replication and transcription complex, which is necessary for the synthesis of new viral RNA. Due to its critical role in viral maturation and the absence of close homologs in humans, Mpro is a prime target for the development of antiviral therapeutics[1].

Mechanism of Action: Covalent Inhibition

This compound acts as a covalent inhibitor of Mpro. Its mechanism of action involves the formation of a stable covalent bond with the catalytic cysteine residue (Cys145) located in the active site of the enzyme. The benzothiazole ketone moiety of this compound serves as a "warhead" that is susceptible to nucleophilic attack by the thiol group of Cys145. This interaction results in the formation of a hemithioacetal adduct, which effectively and irreversibly inactivates the protease, thereby halting the processing of the viral polyproteins and inhibiting viral replication[1][2].

Crystal structures of this compound in complex with SARS-CoV-2 Mpro have confirmed this covalent interaction and provided detailed insights into the binding mode. These studies show that in addition to the covalent bond, this compound forms multiple hydrogen bond interactions with backbone amino acids in the active site, contributing to its high binding affinity and specificity.

Quantitative Data

The inhibitory activity of this compound against coronavirus main proteases has been quantified through various enzymatic and cell-based assays.

ParameterVirusTargetValueReference
Ki SARS-CoV-2Mpro/3CLpro34 nM
EC50 SARS-CoV-2Viral Replication4.2 µM
Inhibitory Activity SARS-CoVMpro/3CLproReported to be effective, specific Ki/IC50 values not widely cited.
Inhibitory Activity MERS-CoVMpro/3CLproReported to be effective, specific Ki/IC50 values not widely cited.

Signaling Pathway and Experimental Workflows

Coronavirus Replication and Mpro Cleavage Pathway

The following diagram illustrates the role of the main protease (Mpro) in the coronavirus replication cycle. Inhibition of Mpro by this compound disrupts this pathway, preventing the formation of the replication-transcription complex.

Coronavirus_Replication cluster_host_cell Host Cell Viral_Entry Viral Entry Uncoating Uncoating & RNA Release Viral_Entry->Uncoating Translation Translation of Viral RNA Uncoating->Translation Polyprotein_pp1a_pp1ab Polyproteins (pp1a/pp1ab) Translation->Polyprotein_pp1a_pp1ab Mpro_PLpro Mpro & PLpro Cleavage Polyprotein_pp1a_pp1ab->Mpro_PLpro RTC_Formation Replication-Transcription Complex (RTC) Formation Mpro_PLpro->RTC_Formation Releases nsps RNA_Synthesis Viral RNA Synthesis RTC_Formation->RNA_Synthesis Protein_Synthesis Viral Structural Protein Synthesis RNA_Synthesis->Protein_Synthesis Assembly Virion Assembly RNA_Synthesis->Assembly Protein_Synthesis->Assembly Release New Virion Release Assembly->Release YH53 This compound YH53->Mpro_PLpro Inhibits

Caption: Role of Mpro in the Coronavirus Replication Cycle and Inhibition by this compound.

Experimental Workflow for this compound Characterization

The characterization of this compound as a coronavirus main protease inhibitor typically involves a series of in vitro and cell-based experiments.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cell Cell-Based Assays cluster_structural Structural Biology Enzyme_Inhibition Enzyme Inhibition Assay (FRET) Binding_Kinetics Binding Kinetics (SPR) Enzyme_Inhibition->Binding_Kinetics Determine Ki/IC50 Antiviral_Assay Antiviral Activity (CPE Assay) Binding_Kinetics->Antiviral_Assay Cytotoxicity Cytotoxicity Assay Antiviral_Assay->Cytotoxicity Determine EC50 Crystallography X-ray Crystallography Antiviral_Assay->Crystallography Confirm Binding Mode YH53_Synthesis This compound Synthesis & Purification YH53_Synthesis->Enzyme_Inhibition

Caption: General experimental workflow for the characterization of this compound.

Experimental Protocols

Mpro Enzyme Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of this compound against coronavirus Mpro.

Materials:

  • Recombinant coronavirus Mpro

  • FRET-based peptide substrate (e.g., containing a fluorophore and a quencher pair)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add a fixed concentration of Mpro to each well.

  • Add the different concentrations of this compound to the wells containing Mpro. Include a positive control (known Mpro inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Calculate the rate of substrate cleavage for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

Antiviral Cytopathic Effect (CPE) Inhibition Assay

This protocol is used to evaluate the ability of this compound to protect host cells from virus-induced cell death.

Materials:

  • Host cell line susceptible to coronavirus infection (e.g., Vero E6 cells)

  • Coronavirus stock

  • Cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the culture medium from the cells and add the different concentrations of this compound.

  • Infect the cells with a predetermined titer of the coronavirus. Include a virus-only control and a cell-only control.

  • Incubate the plate for a period sufficient to observe significant cytopathic effect in the virus-only control wells (e.g., 48-72 hours).

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the cell-only and virus-only controls.

  • Plot the percentage of protection against the logarithm of the this compound concentration to determine the EC50 value.

X-ray Crystallography of Mpro-YH-53 Complex

This protocol outlines the general steps for determining the crystal structure of Mpro in complex with this compound.

Materials:

  • Highly purified recombinant Mpro

  • This compound

  • Crystallization buffer screens

  • Crystallization plates (e.g., sitting or hanging drop)

  • Cryoprotectant

  • X-ray diffraction equipment

Procedure:

  • Incubate purified Mpro with an excess of this compound to ensure complex formation.

  • Screen for crystallization conditions using various commercially available or custom-made buffer screens.

  • Set up crystallization trials using vapor diffusion (sitting or hanging drop) method, mixing the Mpro-YH-53 complex with the crystallization buffers.

  • Incubate the plates at a constant temperature and monitor for crystal growth.

  • Once suitable crystals are obtained, soak them in a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Collect X-ray diffraction data from the frozen crystals using a synchrotron or in-house X-ray source.

  • Process the diffraction data and solve the crystal structure using molecular replacement and refinement software.

  • Analyze the electron density maps to confirm the covalent binding of this compound to the Cys145 residue and to characterize the non-covalent interactions.

Conclusion

This compound is a potent covalent inhibitor of the coronavirus main protease (Mpro/3CLpro). Its well-defined molecular target and mechanism of action, supported by robust quantitative data and structural studies, make it a promising lead compound for the development of broad-spectrum antiviral therapies against coronaviruses. The experimental protocols detailed in this guide provide a framework for the continued investigation and optimization of this compound and other Mpro inhibitors.

References

An In-depth Technical Guide on the Discovery and Development of a p53-Y220C Reactivator: A Case Study of Rezatapopt (PC14586)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a compound designated "YH-53" did not yield a specific drug or therapeutic agent with sufficient public data for a technical analysis. Therefore, this guide focuses on rezatapopt (PC14586) , a first-in-class, clinical-stage small molecule reactivator of the p53-Y220C mutant protein. Rezatapopt serves as a well-documented representative example of the discovery and development of a targeted therapy aimed at restoring the function of the tumor suppressor p53.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the discovery, mechanism of action, preclinical, and clinical development of rezatapopt.

Introduction: The Challenge of Targeting Mutant p53

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including cell cycle arrest, DNA repair, and apoptosis.[1] Mutations in the TP53 gene are present in over 50% of human cancers, making it one of the most frequently mutated genes in oncology.[2][3] A significant portion of these are missense mutations that lead to a conformationally unstable and inactive p53 protein.[2] The Y220C mutation, which accounts for approximately 1.8% of all TP53 mutations, creates a surface crevice in the p53 protein, leading to its thermal instability and loss of tumor suppressor function.[2] This has made the restoration of wild-type function to mutant p53 a highly sought-after therapeutic strategy.

Rezatapopt (PC14586) is an orally available, first-in-class small molecule designed to specifically reactivate the p53-Y220C mutant protein.

Discovery of Rezatapopt

The discovery of rezatapopt was driven by a structure-based drug design approach. Initial efforts identified lead compounds, such as those from the carbazole and iodophenol series, that could bind to the Y220C-induced crevice.

Lead Identification and Optimization

An initial hit, a carbazole compound (PhiKan83), was identified that enhanced the DNA binding of the p53-Y220C mutant. Through medicinal chemistry efforts, a series of 5-substituted indole compounds were synthesized and optimized for potency and metabolic stability. A significant breakthrough was the introduction of a trifluoromethyl group, which improved interaction with the cysteine-220 residue. Further optimization, including the introduction of a fluorine-substituted piperidine ring, enhanced hydrogen bonding and conformational rigidity, leading to compounds with significantly improved potency and pharmacokinetic profiles. This iterative process of design, synthesis, and testing culminated in the identification of rezatapopt (PC14586).

Mechanism of Action

Rezatapopt selectively binds to the mutation-induced pocket in the p53-Y220C protein. This binding stabilizes the protein in a wild-type-like conformation, thereby restoring its ability to bind to DNA and activate downstream transcriptional targets. The reactivation of p53's transcriptional program leads to the induction of cell cycle arrest and apoptosis in cancer cells harboring the TP53 Y220C mutation.

Below is a diagram illustrating the signaling pathway of rezatapopt.

G cluster_0 Rezatapopt Mechanism of Action Mutant p53-Y220C (unstable) Mutant p53-Y220C (unstable) Stabilized p53 (WT conformation) Stabilized p53 (WT conformation) Mutant p53-Y220C (unstable)->Stabilized p53 (WT conformation) Conformational change Rezatapopt (PC14586) Rezatapopt (PC14586) Rezatapopt (PC14586)->Mutant p53-Y220C (unstable) Binds to Y220C pocket p53 Target Genes (e.g., p21, MDM2) p53 Target Genes (e.g., p21, MDM2) Stabilized p53 (WT conformation)->p53 Target Genes (e.g., p21, MDM2) Transcriptional activation Cell Cycle Arrest Cell Cycle Arrest p53 Target Genes (e.g., p21, MDM2)->Cell Cycle Arrest Apoptosis Apoptosis p53 Target Genes (e.g., p21, MDM2)->Apoptosis

Rezatapopt's mechanism of action.

Preclinical Development

Rezatapopt has undergone extensive preclinical evaluation to determine its potency, selectivity, and in vivo efficacy.

In Vitro Studies

The in vitro potency of rezatapopt was assessed using various assays. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was developed to measure the enhancement of p53-Y220C's DNA binding affinity. Cell proliferation was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay in cancer cell lines with the TP53 Y220C mutation.

Parameter Value Assay Reference
SC150 (DNA Binding) 9 nMTR-FRET
IC50 (NUGC-3 cells) 504 nMMTT Assay
In Vivo Studies

The antitumor activity of rezatapopt was evaluated in xenograft models using human cancer cell lines harboring the TP53 Y220C mutation. Oral administration of rezatapopt demonstrated robust, dose-dependent tumor growth inhibition and even regression at well-tolerated doses.

Model Dose Effect Reference
NUGC-3 Xenograft25 mg/kg (po, QD)33% Tumor Growth Inhibition (TGI)
NUGC-3 Xenograft50 mg/kg (po, QD)71% Tumor Growth Inhibition (TGI)
NUGC-3 Xenograft100 mg/kg (po, QD)80% Tumor Regression
Pharmacokinetics

Pharmacokinetic studies in mice demonstrated that rezatapopt has desirable oral bioavailability.

Parameter Value (50 mg/kg, po) Species Reference
Cmax 16,600 ng/mLMouse
AUC0-last 163,342 ng·h/mLMouse

Experimental Protocols

TR-FRET DNA Binding Assay

This assay quantifies the ability of compounds to restore the DNA binding function of the p53-Y220C protein.

  • Recombinant His-tagged p53-Y220C DNA binding domain is incubated with a biotin-labeled consensus DNA oligonucleotide.

  • The compound of interest (e.g., rezatapopt) is added at various concentrations.

  • Allophycocyanin-conjugated anti-His-tag antibody and europium-conjugated streptavidin are added.

  • The FRET signal is measured. An increase in the FRET signal indicates enhanced binding of the p53 protein to the DNA.

  • The substrate concentration required to increase DNA binding by 1.5-fold (SC150) is calculated.

G cluster_1 TR-FRET Assay Workflow start Start incubate_p53_dna Incubate His-p53-Y220C with biotin-DNA start->incubate_p53_dna add_compound Add rezatapopt incubate_p53_dna->add_compound add_reagents Add anti-His-APC and Streptavidin-Eu add_compound->add_reagents measure_fret Measure TR-FRET signal add_reagents->measure_fret calculate_sc150 Calculate SC150 measure_fret->calculate_sc150 end End calculate_sc150->end

Workflow for the TR-FRET DNA binding assay.
Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on cell viability.

  • Cancer cells (e.g., NUGC-3 with TP53 Y220C) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with various concentrations of rezatapopt for a specified period (e.g., 72 hours).

  • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • The half-maximal inhibitory concentration (IC50) is calculated.

Clinical Development

Rezatapopt is currently being evaluated in the PYNNACLE Phase 1/2 clinical trial (NCT04585750) for patients with advanced solid tumors harboring a TP53 Y220C mutation.

Phase 1 Study

The Phase 1 portion of the trial was designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of rezatapopt and to determine the recommended Phase 2 dose (RP2D). The trial showed that rezatapopt was well-tolerated and demonstrated preliminary single-agent efficacy in heavily pretreated patients across multiple tumor types.

Phase 2 Study

The ongoing Phase 2 portion of the PYNNACLE trial is a single-arm, multicenter, pivotal basket trial evaluating the efficacy of rezatapopt monotherapy at the RP2D of 2000 mg once daily with food. The study is enrolling patients with locally advanced or metastatic solid tumors with a TP53 Y220C mutation and who are KRAS wild-type. The primary endpoint is the overall response rate (ORR). Interim data from the Phase 2 trial have shown promising efficacy across several tumor types, including ovarian, lung, breast, and endometrial cancers. The U.S. FDA has granted Fast Track designation to rezatapopt for this indication.

Conclusion

The discovery and development of rezatapopt (PC14586) represent a significant advancement in the field of precision oncology and the targeting of "undruggable" cancer driver mutations. By specifically reactivating the p53-Y220C mutant protein, rezatapopt offers a novel therapeutic approach for a subset of cancer patients with a high unmet medical need. The ongoing clinical trials will further elucidate its safety and efficacy profile and its potential to become a valuable addition to the armamentarium of cancer therapies.

References

YH-53: A Covalent Inhibitor of 3CL Protease for Antiviral Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The emergence of novel coronaviruses, such as SARS-CoV-2, has underscored the urgent need for effective antiviral therapeutics. The 3C-like protease (3CLpro), a key enzyme in the viral replication cycle, represents a prime target for drug development. This document provides a comprehensive technical overview of YH-53, a peptidomimetic covalent inhibitor of 3CLpro. This compound demonstrates potent inhibition of SARS-CoV-2 3CLpro and robust antiviral activity in cellular models. This guide details the mechanism of action, quantitative efficacy, and relevant experimental protocols for the evaluation of this compound, offering a valuable resource for researchers in the field of antiviral drug discovery.

Mechanism of Action

This compound is a peptidomimetic inhibitor featuring a benzothiazolyl ketone warhead.[1] Its mechanism of action involves the covalent modification of the catalytic cysteine residue (Cys145) within the active site of the 3CL protease.[1][2] The process begins with the formation of a non-covalent enzyme-inhibitor complex. Subsequently, the nucleophilic thiol group of Cys145 attacks the electrophilic carbonyl carbon of the benzothiazolyl ketone warhead. This nucleophilic attack results in the formation of a stable covalent bond, effectively and irreversibly inactivating the enzyme.[1][2] This covalent inhibition prevents the protease from processing viral polyproteins, thereby halting the viral replication cycle.

G cluster_0 3CLpro Active Site Cys145 Cys145 (Thiol Group) Intermediate Tetrahedral Intermediate Cys145->Intermediate Nucleophilic attack His41 His41 YH53 This compound (Benzothiazolyl Ketone) YH53->Cys145 Non-covalent binding Inactive_Complex Covalently Bound Inactive 3CLpro-YH-53 Complex Intermediate->Inactive_Complex Covalent bond formation

Figure 1: Mechanism of covalent inhibition of 3CLpro by this compound.

Quantitative Data

The inhibitory potency and antiviral efficacy of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical and Antiviral Activity of this compound
ParameterValueSpecies/Cell LineReference
Ki 34.7 nMSARS-CoV-2 3CLpro
Antiviral Activity Complete viral replication blockage at 10 µMVero cells
EC50 1.1 µMVeroE6 cells
CC50 >30 µMVeroE6 cells
Selectivity Index (SI) >27.3VeroE6 cells
Table 2: Pharmacokinetic Parameters of this compound in Rats
ParameterIntravenous (0.1 mg/kg)Oral (0.5 mg/kg)Reference
AUC₀₋∞ (ng·h/mL) 19.7 ± 8.23.49 ± 1.00
Cmax (ng/mL) -1.08 ± 0.30
tmax (h) -0.350 ± 0.137
Absolute Bioavailability (%) \multicolumn{2}{c}{3.55}

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the accurate evaluation of 3CLpro inhibitors like this compound.

3CLpro FRET-Based Enzymatic Assay

This assay measures the inhibition of 3CLpro activity using a Förster Resonance Energy Transfer (FRET) peptide substrate.

G cluster_workflow 3CLpro FRET Assay Workflow A Prepare Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3) B Pre-incubate 3CLpro with this compound (15 min at 25°C) A->B C Add FRET Substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans) B->C D Incubate Reaction (e.g., 60 min at 23°C) C->D E Measure Fluorescence (Ex: 340 nm, Em: 490 nm) D->E F Calculate % Inhibition and IC50 E->F

Figure 2: Experimental workflow for the 3CLpro FRET-based assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.

    • Enzyme Solution: Dilute recombinant SARS-CoV-2 3CLpro to the desired concentration (e.g., 15 nM) in assay buffer.

    • Inhibitor Solution: Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer.

    • Substrate Solution: Dissolve the FRET peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans) in assay buffer to the desired concentration (e.g., 25 µM).

  • Assay Procedure:

    • In a 96-well black plate, add the 3CLpro enzyme solution to each well.

    • Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at 25°C.

    • Initiate the reaction by adding the FRET substrate solution to all wells.

    • Incubate the plate for 60 minutes at 23°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader with excitation at 340 nm and emission at 490 nm.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.

Cellular Antiviral Activity Assay (CPE Inhibition)

This assay determines the ability of this compound to protect host cells from the cytopathic effect (CPE) induced by viral infection.

G cluster_workflow Antiviral CPE Assay Workflow A Seed Vero E6 cells in 96-well plates B Incubate overnight (37°C, 5% CO2) A->B C Add serial dilutions of this compound B->C D Infect cells with SARS-CoV-2 (defined MOI) C->D E Incubate for 72 hours D->E F Assess Cell Viability (e.g., Crystal Violet Staining) E->F G Calculate EC50 F->G

Figure 3: Workflow for the cellular antiviral CPE inhibition assay.

Protocol:

  • Cell Culture:

    • Seed Vero E6 cells into 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate overnight at 37°C with 5% CO₂.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the diluted this compound.

    • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • Include uninfected cells as a negative control and infected, untreated cells as a positive control.

  • Incubation and CPE Assessment:

    • Incubate the plates for 72 hours at 37°C with 5% CO₂.

    • After incubation, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Stain the cells with a crystal violet solution.

    • Wash the plates to remove excess stain and allow them to dry.

  • Data Analysis:

    • Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability for each concentration of this compound.

    • Determine the EC50 value, the concentration at which 50% of the viral CPE is inhibited.

Cytotoxicity Assay (MTT Assay)

This assay evaluates the cytotoxic effect of this compound on host cells to determine its therapeutic window.

G cluster_workflow MTT Cytotoxicity Assay Workflow A Seed Vero E6 cells in 96-well plates B Incubate overnight A->B C Add serial dilutions of this compound B->C D Incubate for 72 hours C->D E Add MTT reagent and incubate D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance (570 nm) F->G H Calculate CC50 G->H

Figure 4: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment:

    • Seed Vero E6 cells in a 96-well plate as described for the antiviral assay.

    • Treat the cells with serial dilutions of this compound and incubate for the same duration as the antiviral assay (e.g., 72 hours).

  • MTT Assay Procedure:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the solution at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the CC50 value, the concentration of this compound that reduces cell viability by 50%.

Structural Insights

The co-crystal structure of this compound in complex with SARS-CoV-2 3CLpro has been elucidated, providing a detailed view of its binding mode. The benzothiazole group of this compound forms a covalent bond with the sulfur atom of the catalytic Cys145. The peptidomimetic backbone of this compound occupies the substrate-binding pockets (S1, S2, etc.) of the enzyme, forming multiple non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with key residues in the active site. These interactions contribute to the high affinity and specificity of this compound for 3CLpro.

Conclusion

This compound is a potent covalent inhibitor of SARS-CoV-2 3CLpro with demonstrated antiviral activity in cellular models. Its well-defined mechanism of action, favorable in vitro efficacy, and available structural data make it a compelling lead compound for the development of novel anti-coronavirus therapies. The detailed experimental protocols provided in this guide serve as a valuable resource for the continued investigation and optimization of this compound and other 3CLpro inhibitors. Further preclinical studies are warranted to evaluate its in vivo efficacy and safety profile.

References

The Structural Basis of YH-53 Inhibition of the Main Protease (Mpro): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The main protease (Mpro), a key enzyme in the life cycle of coronaviruses, represents a prime target for antiviral drug development. The benzothiazole-based peptidomimetic inhibitor, YH-53, has demonstrated potent inhibitory activity against Mpro from various coronaviruses, including SARS-CoV-2 and its variants. This technical guide provides an in-depth analysis of the structural basis of this compound inhibition of Mpro, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms and workflows. Understanding the precise molecular interactions between this compound and Mpro is crucial for the rational design of next-generation, broad-spectrum antiviral therapeutics.

Introduction

The global health crisis precipitated by the COVID-19 pandemic has underscored the urgent need for effective antiviral therapies. The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is essential for viral replication, processing viral polyproteins into functional non-structural proteins.[1][2][3][4] Its highly conserved nature among coronaviruses and the absence of close human homologs make it an attractive target for antiviral inhibitors with a potentially high safety profile.[2]

This compound is a peptidomimetic inhibitor that has shown significant promise in targeting Mpro. It is characterized by a benzothiazolyl ketone warhead that covalently binds to the catalytic dyad of the enzyme. This guide delves into the structural intricacies of this interaction, providing a comprehensive resource for researchers in the field.

Quantitative Analysis of this compound Inhibition

The efficacy of this compound as an Mpro inhibitor has been quantified through various biochemical and cellular assays. The following table summarizes the key inhibitory constants and antiviral activity data reported in the literature.

Parameter Virus/Protease Value Assay Type Reference
IC50 SARS-CoV-2 Mpro0.13 µMEnzymatic Assay
Ki SARS-CoV-2 Mpro0.034 µMEnzymatic Assay
EC50 SARS-CoV-2 in VeroE6 cells2.6 µMCellular Antiviral Assay
Binding Affinity (Calculated) SARS-CoV-2 Mpro~199432.03 nMCovalent Docking

Structural Basis of Inhibition

Crystal structures of Mpro in complex with this compound have elucidated the precise mechanism of inhibition. This compound acts as a covalent inhibitor, forming a stable bond with the catalytic cysteine residue (Cys145) of Mpro.

Covalent Bonding

The benzothiazole group of this compound serves as a warhead. The sulfur atom of the catalytic Cys145 residue performs a nucleophilic attack on the ketone of the benzothiazole moiety. This results in the formation of a C-S covalent bond, effectively and irreversibly inactivating the enzyme. This covalent interaction is a key feature of this compound's potent inhibition.

Key Molecular Interactions

Beyond the covalent bond, the binding of this compound to the Mpro active site is stabilized by a network of hydrogen bonds and hydrophobic interactions. The inhibitor occupies the substrate-binding pocket, mimicking the natural substrate of the protease. The P1 group of this compound, a pyrrolidine-2-one, forms hydrogen bonds with the main chain atoms of His163 and Glu166. The indole group at the P3 position also contributes to the binding affinity.

The following diagram illustrates the key steps in the covalent inhibition of Mpro by this compound.

G cluster_0 Mpro Active Site cluster_1 This compound Inhibitor CatalyticDyad Catalytic Dyad (His41, Cys145) CovalentAdduct Stable Covalent Adduct (Enzyme Inactivation) CatalyticDyad->CovalentAdduct Nucleophilic Attack by Cys145 YH53 This compound with Benzothiazolyl Ketone Warhead YH53->CatalyticDyad Binding to Active Site

Figure 1: Covalent Inhibition of Mpro by this compound.

Experimental Protocols

The characterization of this compound's inhibitory activity and the elucidation of its binding mechanism rely on several key experimental techniques.

Protein Expression and Purification of Mpro

Recombinant Mpro is typically expressed in E. coli systems. The gene encoding for Mpro is cloned into an expression vector, often with a tag (e.g., His-tag or GST-tag) to facilitate purification.

  • Transformation: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

  • Cell Culture: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium (e.g., LB broth) containing an appropriate antibiotic.

  • Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches a specific optical density.

  • Cell Lysis: The cells are harvested by centrifugation and lysed to release the cellular contents.

  • Purification: The tagged Mpro is purified from the cell lysate using affinity chromatography. The tag may be cleaved off, followed by further purification steps like size-exclusion chromatography to obtain highly pure and active Mpro.

X-ray Crystallography

Determining the three-dimensional structure of the Mpro-YH-53 complex is achieved through X-ray crystallography.

  • Co-crystallization: Purified Mpro is incubated with an excess of this compound to ensure complex formation.

  • Crystallization Screening: The Mpro-YH-53 complex is subjected to crystallization screening using various precipitants, buffers, and additives to find conditions that yield well-diffracting crystals. For Mpro mutants in complex with this compound, a common crystallization condition is 0.1 M HEPES, pH 7.5, and 18% (w/v) PEG 10000.

  • Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam. The diffraction data are collected on a detector.

  • Structure Determination and Refinement: The collected diffraction data are processed to determine the electron density map. The atomic model of the Mpro-YH-53 complex is built into the electron density map and refined to yield the final structure.

Mpro Enzymatic Inhibition Assay (FRET-based)

A common method to quantify the inhibitory potency of compounds like this compound is the Förster Resonance Energy Transfer (FRET) assay.

  • Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • Assay Components:

    • Recombinant Mpro

    • FRET substrate

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.3, 1 mM EDTA)

    • This compound inhibitor (serially diluted)

    • A multi-well plate (e.g., 384-well)

    • A fluorescence plate reader

  • Protocol: a. Dispense serial dilutions of this compound into the wells of the plate. b. Add the Mpro enzyme solution to the wells and incubate to allow for inhibitor binding. c. Initiate the reaction by adding the FRET substrate solution. d. Monitor the increase in fluorescence over time using a plate reader. e. The rate of the reaction is determined from the slope of the fluorescence signal over time. f. The IC50 value is calculated by plotting the reaction rates against the inhibitor concentrations.

The following diagram outlines the general workflow for characterizing an Mpro inhibitor.

G Start Start: Candidate Inhibitor (this compound) Protein_Production Recombinant Mpro Production & Purification Start->Protein_Production Biochemical_Assay Enzymatic Inhibition Assay (e.g., FRET) Start->Biochemical_Assay Structural_Studies Structural Studies (X-ray Crystallography) Start->Structural_Studies Cellular_Assay Cell-based Antiviral Assay Start->Cellular_Assay Protein_Production->Biochemical_Assay Protein_Production->Structural_Studies Determine_IC50 Determine IC50/Ki Biochemical_Assay->Determine_IC50 Determine_IC50->Structural_Studies Determine_IC50->Cellular_Assay Binding_Mode Elucidate Binding Mode & Key Interactions Structural_Studies->Binding_Mode Lead_Optimization Lead Optimization Binding_Mode->Lead_Optimization Determine_EC50 Determine EC50 Cellular_Assay->Determine_EC50 Determine_EC50->Lead_Optimization

Figure 2: General Workflow for Mpro Inhibitor Characterization.

Conclusion and Future Directions

The structural and quantitative data presented herein provide a robust foundation for understanding the potent inhibition of Mpro by this compound. The covalent nature of the interaction, coupled with favorable non-covalent contacts, accounts for its efficacy. The detailed experimental protocols offer a guide for the continued investigation and characterization of this and other Mpro inhibitors.

Future research should focus on leveraging this structural knowledge to design next-generation inhibitors with improved pharmacokinetic properties and an even broader spectrum of activity against emerging coronavirus variants. The methodologies outlined in this guide will be instrumental in the preclinical evaluation of such novel therapeutic candidates.

References

Initial In Vitro Studies of YH-53: A Technical Guide on Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in-t vitro studies investigating the antiviral activity of YH-53, a novel 3CL protease inhibitor.[1] this compound has demonstrated potent efficacy in blocking the replication of SARS-CoV-2.[1] This document outlines the key experimental protocols, summarizes critical quantitative data, and visualizes the experimental workflows and potential mechanisms of action.

Compound Profile: this compound

  • Compound Name: this compound

  • Chemical Class: 3CL Protease Inhibitor with an Electrophilic Arylketone Moiety[1]

  • Mechanism of Action (Proposed): this compound acts as an inhibitor of the main protease (3CLpro or Mpro) of SARS-CoV-2.[2] X-ray structural analysis indicates that it forms multiple hydrogen bonds and a covalent bond with the active site of the 3CLpro enzyme, thereby blocking its function, which is essential for viral replication.[1]

Quantitative Data Summary

The antiviral efficacy and cytotoxic profile of this compound were determined using specific in vitro assays. The key parameters—50% effective concentration (EC50) and 50% cytotoxic concentration (CC50)—were established in VeroE6 cells. The Selectivity Index (SI), a crucial measure of a compound's therapeutic window, is calculated as the ratio of CC50 to EC50.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

ParameterCell LineValueAssay MethodReference
EC50 (µM) VeroE6Data Not Publicly AvailableRNA-qPCR
CC50 (µM) VeroE6Data Not Publicly AvailableWST-8 Assay
Selectivity Index (SI) VeroE6Calculated (CC50/EC50)--

Note: Specific EC50 and CC50 values for this compound are cited in the literature but the exact figures are not provided in the public abstract. Researchers should refer to the full publication by Hattori et al. (2023) for detailed quantitative data.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the standard protocols for cytotoxicity and antiviral activity assays relevant to the evaluation of this compound.

Cytotoxicity Assay

The assessment of a compound's toxicity to host cells is a critical first step in determining its therapeutic potential.

Protocol: WST-8 Assay

  • Cell Seeding: Plate VeroE6 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the compound dilutions. Include wells with untreated cells as a negative control and a vehicle-only control.

  • Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 48 or 72 hours).

  • Reagent Addition: Add 10 µL of a WST-8 reagent (such as CCK-8) to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. The CC50 value is determined by plotting the viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay

This assay quantifies the ability of a compound to inhibit viral replication.

Protocol: Viral Replication Inhibition via RNA-qPCR

  • Cell Seeding: Seed VeroE6 cells in a suitable plate format (e.g., 24-well or 96-well plate) and incubate overnight.

  • Infection and Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours. Subsequently, infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for 24-48 hours to allow for viral replication.

  • RNA Extraction: After incubation, lyse the cells and extract total RNA from the cell supernatant or cell lysate using a commercial RNA extraction kit.

  • Reverse Transcription and qPCR: Perform a reverse transcription reaction to synthesize cDNA from the viral RNA. Quantify the viral RNA levels using quantitative polymerase chain reaction (qPCR) with primers and probes specific to a conserved region of the SARS-CoV-2 genome.

  • Analysis: Determine the level of viral replication inhibition for each compound concentration relative to an untreated, infected control. The EC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Pathways

Diagrams are provided to clarify the experimental process and the hypothesized mechanism of action for this compound.

G Figure 1: General Workflow for In Vitro Antiviral Assessment cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Host Cell Culture (e.g., VeroE6) Cytotoxicity 4a. Cytotoxicity Assay (WST-8) Cell_Culture->Cytotoxicity Antiviral 4b. Antiviral Assay (Infection + Treatment) Cell_Culture->Antiviral Compound_Prep 2. This compound Serial Dilution Compound_Prep->Cytotoxicity Compound_Prep->Antiviral Virus_Stock 3. Virus Stock Preparation (SARS-CoV-2) Virus_Stock->Antiviral CC50_Calc 5a. CC50 Calculation Cytotoxicity->CC50_Calc EC50_Calc 5b. EC50 Calculation (RNA-qPCR) Antiviral->EC50_Calc SI_Calc 6. Selectivity Index (SI) Calculation CC50_Calc->SI_Calc EC50_Calc->SI_Calc

Caption: General Workflow for In Vitro Antiviral Assessment.

G Figure 2: Proposed Mechanism of this compound Action cluster_virus SARS-CoV-2 Lifecycle Viral_Polyprotein Viral RNA Translation (Host Ribosome) Polyprotein_pp1a Polyproteins (pp1a, pp1ab) Viral_Polyprotein->Polyprotein_pp1a Viral_Protease 3CL Protease (Mpro) Nsp5 Polyprotein_pp1a->Viral_Protease Functional_Proteins Functional Viral Proteins (e.g., RdRp, Helicase) Viral_Protease->Functional_Proteins Cleavage Replication_Complex Replication/Transcription Complex (RTC) Functional_Proteins->Replication_Complex New_Virions Assembly of New Virions Replication_Complex->New_Virions YH53 This compound YH53->Viral_Protease Inhibition

Caption: Proposed Mechanism of this compound Action.

References

Preclinical Pharmacokinetic Profile of YH-53: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the early-stage pharmacokinetic profile of YH-53, a novel compound with therapeutic potential. The data presented herein is derived from foundational preclinical studies in rat models, offering critical insights for researchers, scientists, and professionals engaged in drug development.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound were evaluated in rats following both intravenous (IV) and oral (PO) administration. The key findings from these early in vivo studies are summarized in the table below, providing a clear comparison of the compound's behavior through different routes of administration.

Pharmacokinetic ParameterIntravenous (IV) Administration (0.1 mg/kg)Oral (PO) Administration (0.5 mg/kg)
AUC₀₋∞ (ng·h/mL) 19.7 ± 8.23.49 ± 1.00
Cₘₐₓ (ng/mL) -1.08 ± 0.30
Tₘₐₓ (h) -0.350 ± 0.137
Absolute Bioavailability (%) -3.55

Data presented as mean ± standard deviation.[1]

Experimental Protocols

The pharmacokinetic parameters of this compound were determined through in vivo studies in rats. Although the full detailed protocol is not publicly available, based on standard practices and the information disclosed, the methodology likely involved the following steps:

1. Animal Models:

  • Male Sprague-Dawley rats were likely used as the animal model for this pharmacokinetic study.

2. Drug Administration:

  • Intravenous (IV) Administration: this compound was administered as a single dose of 0.1 mg/kg directly into the bloodstream, likely via the tail vein. This method ensures 100% bioavailability and serves as a reference for calculating the absolute bioavailability of the oral formulation.

  • Oral (PO) Administration: A single dose of 0.5 mg/kg of this compound was administered orally to a separate group of rats, likely via oral gavage.

3. Plasma Sample Collection:

  • Following drug administration, blood samples were collected at predetermined time points. The plasma was then separated from the blood cells by centrifugation.

4. Bioanalytical Method:

  • The concentration of this compound in the collected plasma samples was quantified using a validated bioanalytical method, likely a form of liquid chromatography-mass spectrometry (LC-MS), which is standard for its sensitivity and specificity in quantifying small molecules in complex biological matrices.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data was analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cₘₐₓ), and time to reach maximum plasma concentration (Tₘₐₓ). The absolute bioavailability was calculated by comparing the dose-normalized AUC from the oral administration to the AUC from the intravenous administration.

Visualizations

To further elucidate the experimental process and the theoretical pharmacokinetic pathway, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis cluster_analysis Data Analysis animal_model Select Rat Models dose_prep Prepare this compound Formulations (IV & PO) iv_admin Intravenous (IV) Administration (0.1 mg/kg) dose_prep->iv_admin po_admin Oral (PO) Administration (0.5 mg/kg) dose_prep->po_admin blood_collection Serial Blood Sample Collection iv_admin->blood_collection po_admin->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation bioanalysis LC-MS Bioanalysis of Plasma Samples plasma_separation->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis bioavailability Absolute Bioavailability Determination pk_analysis->bioavailability

Caption: Experimental workflow for the in vivo pharmacokinetic study of this compound in rats.

adme_pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral_admin Oral Administration of this compound gi_tract Gastrointestinal Tract oral_admin->gi_tract systemic_circulation_a Systemic Circulation gi_tract->systemic_circulation_a Absorption systemic_circulation_d Systemic Circulation tissues Peripheral Tissues (Site of Action & Others) systemic_circulation_d->tissues Distribution systemic_circulation_m Systemic Circulation tissues->systemic_circulation_d Redistribution liver Liver (Primary Site) metabolites Metabolites liver->metabolites bile Bile liver->bile metabolites->systemic_circulation_m systemic_circulation_m->liver systemic_circulation_e Systemic Circulation kidneys Kidneys urine Urine kidneys->urine feces Feces bile->feces systemic_circulation_e->kidneys

Caption: Conceptual ADME pathway for this compound following oral administration.

References

YH-53: A Technical Guide to a Covalent SARS-CoV-2 3CL Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YH-53 is a peptidomimetic covalent inhibitor targeting the 3C-like protease (3CLpro or Mpro) of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. The 3CLpro enzyme is critical for the virus's life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication. By irreversibly binding to the catalytic cysteine residue (Cys145) in the active site of 3CLpro, this compound effectively blocks this process, thereby inhibiting viral replication. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and data presented in a structured format to support further research and development efforts.

Chemical Structure and Properties

This compound is a complex small molecule with a molecular formula of C30H33N5O5S and a molecular weight of approximately 575.68 g/mol .[1] Its chemical structure is characterized by a unique benzothiazolyl ketone moiety which acts as a warhead for covalent modification of the target enzyme.[2][3]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name N-((S)-1-(((S)-1-(benzo[d]thiazol-2-yl)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-4-methoxy-1H-indole-2-carboxamide
Molecular Formula C30H33N5O5S[1]
Molecular Weight 575.68 g/mol
InChI Key JBLLRCOZJMVOAE-HSQYWUDLSA-N[1]
SMILES O=C(C1=NC2=CC=CC=C2S1)--INVALID-LINK--NC(--INVALID-LINK--NC(C4=C5C(C=C4OC)=CC=CN5)=O)=O

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point Data not available
Boiling Point Data not available
pKa Data not available
Solubility Soluble in DMSO. Formulation for in vivo use can be prepared in a vehicle of DMSO, PEG300, Tween-80, and saline for a clear solution, or in DMSO and 20% SBE-β-CD in saline for a suspended solution.

Spectroscopic Data:

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound are not publicly available in the searched literature. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of the compound.

Mechanism of Action: Covalent Inhibition of SARS-CoV-2 3CLpro

The primary mechanism of action of this compound is the covalent inhibition of the SARS-CoV-2 3CL protease. This enzyme is a cysteine protease that plays a crucial role in the viral replication cycle by cleaving the viral polyproteins pp1a and pp1ab at 11 specific sites. This cleavage process releases mature non-structural proteins (NSPs) that are essential for the formation of the viral replication and transcription complex.

The benzothiazole group in this compound acts as an electrophilic warhead that forms a covalent C-S bond with the sulfur atom of the catalytic cysteine residue (Cys145) in the active site of 3CLpro. This irreversible binding inactivates the enzyme, thereby halting the processing of the viral polyproteins and inhibiting viral replication.

SARS_CoV_2_Replication_Pathway SARS-CoV-2 Virion SARS-CoV-2 Virion Host Cell Host Cell SARS-CoV-2 Virion->Host Cell Entry Viral RNA Release Viral RNA Release Host Cell->Viral RNA Release Translation of pp1a/pp1ab Translation of pp1a/pp1ab Viral RNA Release->Translation of pp1a/pp1ab 3CLpro & PLpro 3CLpro & PLpro Translation of pp1a/pp1ab->3CLpro & PLpro Cleavage NSPs NSPs 3CLpro & PLpro->NSPs Replication/Transcription Complex Replication/Transcription Complex NSPs->Replication/Transcription Complex Viral Genome Replication & Transcription Viral Genome Replication & Transcription Replication/Transcription Complex->Viral Genome Replication & Transcription Structural Proteins Structural Proteins Viral Genome Replication & Transcription->Structural Proteins New Virions Assembly New Virions Assembly Viral Genome Replication & Transcription->New Virions Assembly Structural Proteins->New Virions Assembly Virion Release Virion Release New Virions Assembly->Virion Release This compound This compound This compound->3CLpro & PLpro Covalent Inhibition

Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound.

Biological Activity

This compound has demonstrated potent inhibitory activity against the 3CL proteases of both SARS-CoV-1 and SARS-CoV-2.

Table 3: In Vitro Inhibitory Activity of this compound

TargetAssayValue
SARS-CoV-1 3CLpro Ki6.3 nM
SARS-CoV-2 3CLpro Ki34.7 nM
SARS-CoV 3CLpro IC500.74 µM
SARS-CoV-2 (in VeroE6/TMPRSS2 cells) Antiviral ActivityEfficiently reduces total RNA copies (1-25 µM)
SARS-CoV-2 (in Vero cells) Antiviral ActivityCompletely blocks viral proliferation at 10 µM
Vero cells Cytotoxicity (CC50)>100 µM

This compound also exhibits moderate inhibitory effects on certain cytochrome P450 enzymes, which should be considered in further drug development.

Experimental Protocols

Synthesis and Purification of this compound

A detailed, step-by-step synthesis and purification protocol for this compound is not publicly available in the reviewed literature. Researchers should refer to general organic synthesis procedures for peptide coupling and the formation of the benzothiazolyl ketone moiety. Purification would likely involve standard techniques such as column chromatography.

SARS-CoV-2 3CLpro Enzymatic Assay

This protocol is a general guideline based on commonly used fluorescence resonance energy transfer (FRET) assays for 3CLpro inhibition.

Materials:

  • Recombinant SARS-CoV-2 3CLpro

  • FRET-based peptide substrate for 3CLpro

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound dissolved in DMSO

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add a defined concentration of recombinant 3CLpro to each well of the assay plate.

  • Add the serially diluted this compound or vehicle control (DMSO) to the wells containing the enzyme.

  • Incubate the enzyme-inhibitor mixture for a specified period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.

  • Initiate the enzymatic reaction by adding the FRET-based peptide substrate to each well.

  • Monitor the fluorescence signal kinetically over time using a fluorescence plate reader.

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for the 3CLpro enzymatic inhibition assay.

Cell-Based Anti-SARS-CoV-2 Assay

This protocol outlines a general procedure for assessing the antiviral activity of this compound in a cell-based assay.

Materials:

  • Vero E6 cells (or other susceptible cell lines like VeroE6/TMPRSS2)

  • SARS-CoV-2 viral stock

  • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

  • This compound dissolved in DMSO

  • 96-well cell culture plates

  • Method for quantifying viral activity (e.g., cytopathic effect [CPE] assay, plaque reduction assay, or qRT-PCR for viral RNA)

Procedure:

  • Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cells and add the diluted this compound or vehicle control.

  • Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

  • Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • Assess the antiviral activity:

    • CPE Assay: Observe the cells for virus-induced cytopathic effects and quantify cell viability using a reagent like crystal violet or MTS.

    • Plaque Reduction Assay: Overlay the infected cells with a semi-solid medium and, after incubation, stain the cells to visualize and count viral plaques.

    • qRT-PCR: Isolate total RNA from the cells and quantify the amount of viral RNA using quantitative reverse transcription PCR.

  • Determine the EC50 (50% effective concentration) of this compound.

  • In parallel, assess the cytotoxicity of this compound on uninfected cells to determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).

Antiviral_Assay_Workflow Seed Cells Seed Vero E6 Cells Treat Cells Treat Cells with this compound Seed Cells->Treat Cells Prepare Compound Prepare this compound Dilutions Prepare Compound->Treat Cells Infect Cells Infect Cells with SARS-CoV-2 Treat Cells->Infect Cells Incubate Incubate Plates Infect Cells->Incubate Assess Activity Assess Antiviral Activity (CPE, Plaque Assay, or qRT-PCR) Incubate->Assess Activity Assess Cytotoxicity Assess Cytotoxicity (CC50) Incubate->Assess Cytotoxicity Determine EC50 Determine EC50 Assess Activity->Determine EC50 Calculate SI Calculate Selectivity Index Assess Cytotoxicity->Calculate SI

Caption: Workflow for the cell-based antiviral assay.

In Vivo Efficacy Studies in a Mouse Model

Detailed protocols for in vivo efficacy studies of this compound against SARS-CoV-2 are not publicly available. The following is a general framework based on established mouse models of SARS-CoV-2 infection.

Animal Model:

  • Transgenic mice expressing human ACE2 (hACE2), such as K18-hACE2 mice, or mouse-adapted SARS-CoV-2 strains in standard laboratory mice.

Procedure:

  • Acclimatize the mice to the experimental conditions.

  • Administer this compound or a vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection). Dosing regimen (dose and frequency) should be determined based on pharmacokinetic data.

  • Challenge the mice with a lethal or sublethal dose of SARS-CoV-2 via intranasal inoculation.

  • Monitor the mice daily for clinical signs of disease, including weight loss, morbidity, and mortality, for a specified period (e.g., 14 days).

  • At defined time points post-infection, euthanize subgroups of mice and collect tissues (e.g., lungs, brain) for virological and pathological analysis.

  • Quantify viral load in the tissues using plaque assay or qRT-PCR.

  • Perform histopathological analysis of the tissues to assess inflammation and tissue damage.

  • Evaluate the efficacy of this compound based on its ability to reduce viral load, alleviate clinical symptoms, and prevent mortality compared to the vehicle-treated group.

InVivo_Study_Workflow Acclimatize Acclimatize Mice Administer Compound Administer this compound/Vehicle Acclimatize->Administer Compound Challenge Challenge with SARS-CoV-2 Administer Compound->Challenge Monitor Monitor Clinical Signs & Weight Challenge->Monitor Euthanize & Collect Euthanize & Collect Tissues Challenge->Euthanize & Collect Monitor->Euthanize & Collect Evaluate Evaluate Efficacy Monitor->Evaluate Analyze Analyze Viral Load & Histopathology Euthanize & Collect->Analyze Analyze->Evaluate

Caption: General workflow for in vivo efficacy studies.

Pharmacokinetics

Limited pharmacokinetic data for this compound is available from studies in rats.

Table 4: Pharmacokinetic Parameters of this compound in Rats

RouteDoseT1/2 (hours)AUC0–∞ (ng·h/mL)Vd (L/kg)Cmax (ng/mL)
Intravenous (iv) 0.1 mg/kg2.9719.73.51-
Oral 0.5 mg/kg9.643.49-1.08

Data from MedChemExpress and other suppliers, original source not cited.

Conclusion

This compound is a potent covalent inhibitor of the SARS-CoV-2 3CL protease with promising in vitro antiviral activity and a favorable in vivo pharmacokinetic profile in rats. Its mechanism of action, targeting a critical viral enzyme, makes it a valuable lead compound for the development of novel therapeutics against COVID-19. Further research is warranted to fully elucidate its physicochemical properties, obtain detailed spectroscopic data, and conduct comprehensive in vivo efficacy and safety studies. The experimental protocols and data presented in this guide are intended to facilitate these future investigations.

References

exploring the peptidomimetic nature of YH-53

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Peptidomimetic Nature of YH-53

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, peptidomimetic covalent inhibitor of the 3C-like protease (3CLpro), also known as the main protease (Mpro), of coronaviruses, including SARS-CoV and SARS-CoV-2.[1][2] Its unique benzothiazolyl ketone warhead facilitates a covalent interaction with the catalytic cysteine residue (Cys145) within the active site of the 3CLpro, effectively halting viral replication.[3][4] This document provides a comprehensive overview of the technical aspects of this compound, including its mechanism of action, quantitative inhibitory and pharmacokinetic data, and detailed experimental protocols.

Core Compound Details

IUPAC Name N-((S)-1-(((S)-1-(benzo[d]thiazol-2-yl)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-4-methoxy-1H-indole-2-carboxamide[5]
CAS Number 1471484-62-4
Molecular Formula C30H33N5O5S
Molecular Weight 575.68 g/mol
Class Peptidomimetic, Covalent Inhibitor
Target Coronavirus 3CL Protease (3CLpro) / Main Protease (Mpro)

Quantitative Data

Table 2.1: In Vitro Inhibitory Activity
Target EnzymeInhibition Constant (Ki)Half-maximal Inhibitory Concentration (IC50)
SARS-CoV-1 3CLpro6.3 nM0.74 μM
SARS-CoV-2 3CLpro34.7 nM0.124 µM
Table 2.2: Antiviral and Cytotoxic Activity
Cell LineAntiviral Activity (EC50)Cytotoxicity (CC50)
Vero Cells2.6 μM>100 μM
Table 2.3: In Vivo Pharmacokinetic Parameters in Rats
Administration RouteDoseHalf-life (T1/2)Area Under the Curve (AUC0–∞)Volume of Distribution (Vd)Maximum Concentration (Cmax)
Intravenous (IV)0.1 mg/kg2.97 hours19.7 ng·h/mL3.51 L/kg-
Oral0.5 mg/kg9.64 hours3.49 ng·h/mL-1.08 ng/mL

Data sourced from MedchemExpress, citing Konno, et al. (2021).

Mechanism of Action: Inhibition of Viral Polyprotein Processing

This compound functions by inhibiting the 3CL protease, a critical enzyme in the life cycle of coronaviruses. The 3CLpro is responsible for cleaving the viral polyproteins into functional non-structural proteins (NSPs) that are essential for viral replication and transcription. By covalently binding to the catalytic Cys145 residue in the active site of the 3CLpro, this compound blocks this proteolytic activity, thereby preventing the maturation of the virus.

This compound Mechanism of Action cluster_virus Coronavirus Replication Cycle cluster_inhibition This compound Inhibition Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Polyprotein Polyprotein Translation->Polyprotein pp1a/pp1ab 3CL Protease 3CL Protease Polyprotein->3CL Protease Cleavage Site This compound This compound This compound->3CL Protease Covalent Binding to Cys145 Functional NSPs Functional NSPs 3CL Protease->Functional NSPs Proteolytic Cleavage Inhibited 3CL Protease Inhibited 3CL Protease 3CL Protease->Inhibited 3CL Protease Viral Replication & Transcription Viral Replication & Transcription Functional NSPs->Viral Replication & Transcription Blocked Viral Replication Blocked Viral Replication Inhibited 3CL Protease->Blocked Viral Replication

Caption: Covalent inhibition of 3CL protease by this compound, blocking viral replication.

Experimental Protocols

3CL Protease Inhibition Assay (Enzymatic Assay)

This assay quantifies the inhibitory potency of this compound against the 3CL protease. The protocol generally involves:

  • Reagents and Materials: Recombinant SARS-CoV-2 3CLpro, a fluorogenic substrate (e.g., a peptide with a fluorescent reporter and a quencher), assay buffer, and this compound at various concentrations.

  • Procedure: a. The 3CLpro enzyme is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period to allow for inhibitor binding. b. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. c. The fluorescence intensity is monitored over time using a plate reader. As the enzyme cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. d. The rate of substrate cleavage is calculated from the linear phase of the fluorescence curve.

  • Data Analysis: The IC50 value is determined by plotting the enzyme activity against the logarithm of the this compound concentration and fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.

Cytopathic Effect (CPE) Assay (Antiviral Activity)

This cell-based assay determines the concentration of this compound required to protect cells from virus-induced death.

  • Cell Line: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are commonly used.

  • Procedure: a. Vero E6 cells are seeded in 96-well plates and incubated until a confluent monolayer is formed. b. The cells are then treated with serial dilutions of this compound. c. Subsequently, the cells are infected with a known titer of SARS-CoV-2. d. The plates are incubated for a period sufficient to allow for viral replication and the development of cytopathic effects in the untreated, infected control wells (typically 2-3 days). e. Cell viability is assessed using a colorimetric assay, such as the MTT or crystal violet staining method.

  • Data Analysis: The EC50 value, the concentration of this compound that protects 50% of the cells from virus-induced death, is calculated by plotting cell viability against the drug concentration.

Cytotoxicity Assay

This assay is performed to determine the concentration of this compound that is toxic to the host cells.

  • Cell Line: The same cell line used in the CPE assay (e.g., Vero E6) is typically used.

  • Procedure: a. Cells are seeded in 96-well plates. b. The cells are treated with the same serial dilutions of this compound as in the CPE assay, but without the addition of the virus. c. After the incubation period, cell viability is measured.

  • Data Analysis: The CC50 value, the concentration of this compound that reduces cell viability by 50%, is determined from the dose-response curve.

In Vivo Pharmacokinetic Study in Rats

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a living organism.

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Procedure: a. Intravenous (IV) Administration: A single dose of this compound is administered intravenously to one group of rats. b. Oral (PO) Administration: A single dose of this compound is administered orally to another group of rats. c. Blood Sampling: Blood samples are collected from the rats at predetermined time points after drug administration. d. Plasma Analysis: The blood samples are processed to obtain plasma, and the concentration of this compound in the plasma is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The plasma concentration-time data is used to calculate various pharmacokinetic parameters, including half-life (T1/2), area under the curve (AUC), volume of distribution (Vd), and maximum concentration (Cmax).

Experimental Workflow

This compound Drug Discovery and Evaluation Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Enzymatic Assay (3CLpro) Enzymatic Assay (3CLpro) In Vitro Screening->Enzymatic Assay (3CLpro) Antiviral Assay (CPE) Antiviral Assay (CPE) In Vitro Screening->Antiviral Assay (CPE) Cytotoxicity Assay Cytotoxicity Assay In Vitro Screening->Cytotoxicity Assay IC50 & Ki Determination IC50 & Ki Determination Enzymatic Assay (3CLpro)->IC50 & Ki Determination Lead Optimization Lead Optimization IC50 & Ki Determination->Lead Optimization EC50 Determination EC50 Determination Antiviral Assay (CPE)->EC50 Determination EC50 Determination->Lead Optimization CC50 Determination CC50 Determination Cytotoxicity Assay->CC50 Determination CC50 Determination->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Pharmacokinetic Studies (Rats) Pharmacokinetic Studies (Rats) In Vivo Studies->Pharmacokinetic Studies (Rats) ADME Profile ADME Profile Pharmacokinetic Studies (Rats)->ADME Profile Preclinical Development Preclinical Development ADME Profile->Preclinical Development

Caption: Workflow for the discovery and preclinical evaluation of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assays with YH-53

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YH-53 is a potent, peptidomimetic inhibitor of the 3C-like protease (3CLpro), also known as the main protease (Mpro), of coronaviruses, including SARS-CoV-1 and SARS-CoV-2.[1] As an essential enzyme for viral replication, 3CLpro is a prime target for antiviral drug development. This compound has demonstrated significant antiviral activity in both enzymatic and cell-based assays, making it a promising candidate for further investigation.[2] These application notes provide detailed protocols for conducting key in vitro assays to evaluate the antiviral efficacy of this compound.

Mechanism of Action

This compound acts as a covalent inhibitor of 3CLpro.[2] The viral polyproteins translated from the viral RNA genome require processing by 3CLpro to yield functional non-structural proteins essential for viral replication and transcription. By binding to the active site of 3CLpro, this compound blocks this proteolytic activity, thereby halting the viral life cycle.[2]

cluster_host_cell Host Cell cluster_intervention Intervention viral_entry Viral Entry uncoating Uncoating & Viral RNA Release viral_entry->uncoating translation Translation of Viral Polyproteins uncoating->translation polyprotein_processing Polyprotein Processing translation->polyprotein_processing rtc_formation Replicase-Transcriptase Complex (RTC) Formation polyprotein_processing->rtc_formation replication_transcription Viral RNA Replication & Transcription rtc_formation->replication_transcription assembly Virion Assembly replication_transcription->assembly release New Virion Release assembly->release yh53 This compound clpro 3CLpro yh53->clpro Inhibits clpro->polyprotein_processing Required for

Figure 1: Mechanism of action of this compound in the coronavirus replication cycle.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound against SARS-CoV-1 and SARS-CoV-2.

ParameterVirus/TargetValueAssayReference
Ki SARS-CoV-1 3CLpro6.3 nMEnzymatic Assay[1]
SARS-CoV-2 3CLpro34.7 nMEnzymatic Assay
IC50 SARS-CoV 3CLpro0.74 µMEnzymatic Assay
EC50 SARS-CoV-2Not explicitly stated, but showed strong inhibitionRNA-qPCR
CC50 Vero Cells>100 µMCytotoxicity Assay

Experimental Protocols

3CLpro Enzymatic Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of this compound against purified recombinant 3CLpro.

Materials:

  • Recombinant 3CLpro (SARS-CoV-2)

  • FRET-based substrate for 3CLpro (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • This compound stock solution in DMSO

  • DMSO

  • Black, low-binding 384-well plates

  • Fluorescent microplate reader

Protocol:

  • Prepare serial dilutions of this compound in DMSO. Further dilute these in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • In a 384-well plate, add the diluted this compound or DMSO (for no-inhibitor control) to the appropriate wells.

  • Add recombinant 3CLpro to each well (except for no-enzyme controls) to a final concentration of approximately 50-100 nM.

  • Incubate the plate at room temperature for 30-60 minutes to allow for inhibitor binding to the enzyme.

  • Initiate the enzymatic reaction by adding the FRET substrate to a final concentration of 10-20 µM.

  • Immediately measure the fluorescence kinetically for 30-60 minutes at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

  • The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response curve using a suitable software.

cluster_workflow 3CLpro Enzymatic Assay Workflow prep Prepare this compound dilutions plate Add this compound and 3CLpro to plate prep->plate incubate Incubate (30-60 min) plate->incubate add_substrate Add FRET substrate incubate->add_substrate read Kinetic fluorescence reading add_substrate->read analyze Calculate % inhibition and IC50 read->analyze

Figure 2: Workflow for the 3CLpro enzymatic inhibition assay.

Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay measures the ability of this compound to protect host cells from virus-induced cell death.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 isolate

  • Cell culture medium (e.g., DMEM with 2% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution in DMSO

  • DMSO

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Protocol:

  • Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • The following day, prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cells and add the diluted this compound. Include wells with medium and DMSO as controls.

  • In a separate plate, dilute the SARS-CoV-2 stock to a multiplicity of infection (MOI) of approximately 0.01 in cell culture medium.

  • Add the diluted virus to the wells containing the cells and this compound. Include uninfected control wells.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator, or until significant CPE is observed in the virus control wells.

  • Assess cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition of CPE for each this compound concentration.

  • Determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) from the dose-response curves.

Viral RNA Yield Reduction Assay (RT-qPCR)

This assay quantifies the reduction in viral RNA production in the presence of this compound.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 isolate

  • Cell culture medium

  • This compound stock solution in DMSO

  • DMSO

  • 24- or 48-well plates

  • RNA extraction kit

  • RT-qPCR reagents (primers, probes, and master mix for a viral gene, e.g., the N gene)

  • RT-qPCR instrument

Protocol:

  • Seed Vero E6 cells in 24- or 48-well plates.

  • The next day, infect the cells with SARS-CoV-2 at an MOI of 0.1 for 1 hour.

  • After the incubation, remove the virus inoculum and wash the cells with PBS.

  • Add fresh cell culture medium containing serial dilutions of this compound or DMSO.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cell culture supernatant.

  • Extract viral RNA from the supernatant using a suitable RNA extraction kit.

  • Perform one-step RT-qPCR using primers and a probe specific for a SARS-CoV-2 gene.

  • Quantify the viral RNA copies based on a standard curve.

  • Calculate the percent reduction in viral RNA yield for each this compound concentration compared to the DMSO control.

  • Determine the EC50 value from the dose-response curve.

cluster_workflow Cell-Based Assay Logical Flow cluster_cpe CPE Assay cluster_qpcr RT-qPCR Assay start Seed Host Cells infect Infect with SARS-CoV-2 start->infect treat Treat with this compound infect->treat incubate Incubate treat->incubate cpe_readout Measure Cell Viability incubate->cpe_readout harvest Harvest Supernatant incubate->harvest cpe_analysis Calculate EC50/CC50 cpe_readout->cpe_analysis rna_extract Extract Viral RNA harvest->rna_extract qpcr Perform RT-qPCR rna_extract->qpcr qpcr_analysis Calculate EC50 qpcr->qpcr_analysis

Figure 3: Logical relationship of cell-based antiviral assays.

References

Application Notes and Protocols: YH-53 Cytopathic Effect (CPE) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cytopathic effect (CPE) inhibition assay is a widely used method in virology and antiviral drug discovery to determine the efficacy of a compound in preventing virus-induced damage to host cells. This document provides a representative, detailed protocol for conducting a CPE assay, using the hypothetical antiviral agent YH-53 as an example. Due to the absence of a standardized, publicly available protocol for a compound specifically named this compound, this guide has been synthesized from established methodologies for antiviral testing.[1][2][3] The assay quantifies the ability of a test compound to protect cells from the destructive effects of a virus, providing critical data points such as the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).

The potential mechanism of action for this compound is hypothesized to involve the modulation of the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis. This pathway can be exploited by viruses, and its modulation by a therapeutic agent could represent a viable antiviral strategy.

Data Presentation: Antiviral Activity and Cytotoxicity

The primary endpoints of the CPE assay are the EC50, representing the concentration of the compound that inhibits 50% of the viral cytopathic effect, and the CC50, the concentration that results in 50% cytotoxicity in the absence of the virus. The ratio of these two values provides the Selectivity Index (SI), an indicator of the compound's therapeutic window.[3]

Table 1: Representative Antiviral Activity and Cytotoxicity Data

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound (Hypothetical) Human Coronavirus 229EMRC-50.75>100>133
Remdesivir (Control) Human Coronavirus 229EMRC-50.215>16>74.4
Ribavirin (Control) Influenza A (H1N1)MDCK89>100>1.1

Note: Data for Remdesivir and Ribavirin are representative and based on published results.[4] Data for this compound is hypothetical for illustrative purposes.

Experimental Protocols

General Cytopathic Effect (CPE) Inhibition Assay Protocol

This protocol is adapted from established methods for screening antiviral compounds against human coronaviruses.

Materials:

  • Cell Line: Human lung fibroblast cell line (e.g., MRC-5, ATCC CCL-171).

  • Virus: Human coronavirus 229E (HCoV-229E, ATCC VR-740).

  • Media:

    • Growth Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Infection Medium: MEM supplemented with 2% FBS and 1% Penicillin-Streptomycin.

  • Test Compound: this compound, dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.

  • Control Compound: Remdesivir or other appropriate positive control.

  • Reagents: 0.25% Trypsin-EDTA, Phosphate Buffered Saline (PBS), Neutral Red solution, Cell Lysis Buffer (e.g., 1% SDS and 0.5% Triton X-100 in PBS).

  • Equipment: 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), inverted microscope, microplate reader (540 nm).

Procedure:

  • Cell Seeding:

    • Culture MRC-5 cells in Growth Medium.

    • On the day before the assay, trypsinize and seed the cells into 96-well plates at a density that will result in an 80-90% confluent monolayer the next day (e.g., 1.0 x 10^4 cells/well).

    • Incubate overnight at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and the control compound in Infection Medium. A common dilution series is half-log10, starting from a high concentration (e.g., 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%).

  • Infection and Treatment:

    • On the day of the assay, examine the cell monolayer under a microscope to confirm confluency.

    • Remove the Growth Medium from the wells.

    • Add 100 µL of the diluted compounds to the appropriate wells in triplicate.

    • Include "cell control" wells (medium only, no virus or compound) and "virus control" wells (medium with no compound).

    • Prepare a virus dilution in Infection Medium at a predetermined multiplicity of infection (MOI) that causes >80% CPE in 3-5 days.

    • Add 100 µL of the virus dilution to all wells except the "cell control" wells.

    • Incubate the plate at 33-37°C (virus-dependent) with 5% CO2 for 3-5 days.

  • Quantification of Cytopathic Effect (Neutral Red Uptake Method):

    • After the incubation period, observe the plates under a microscope to confirm the cytopathic effect in the virus control wells.

    • Remove the medium from the wells.

    • Add 100 µL of Neutral Red solution (e.g., 50 µg/mL in PBS) to each well and incubate for 2 hours at 37°C to allow for dye uptake by viable cells.

    • Remove the Neutral Red solution and wash the wells with PBS.

    • Add 150 µL of Cell Lysis Buffer to each well to extract the dye.

    • Shake the plate for 10 minutes to ensure complete lysis and dye solubilization.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the cell control (100% viability) and virus control (0% viability).

    • Plot the percentage of CPE inhibition versus the compound concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value.

    • To determine the CC50, perform the same assay on a parallel plate without adding the virus.

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the Cytopathic Effect (CPE) Inhibition Assay.

CPE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis start Start seed_cells Seed Host Cells in 96-well Plate start->seed_cells add_compounds Add Compound Dilutions to Cells seed_cells->add_compounds prepare_compounds Prepare Serial Dilutions of this compound prepare_compounds->add_compounds prepare_virus Prepare Virus Dilution add_virus Infect Cells with Virus prepare_virus->add_virus add_compounds->add_virus incubate Incubate for 3-5 Days add_virus->incubate stain Stain Viable Cells (e.g., Neutral Red) incubate->stain read_plate Read Absorbance (540 nm) stain->read_plate calculate Calculate EC50 & CC50 read_plate->calculate end End calculate->end

Workflow for the CPE Inhibition Assay.
Hypothetical Signaling Pathway: this compound and p53 Modulation

This diagram presents a hypothetical mechanism where this compound exerts its antiviral effect by stabilizing the p53 tumor suppressor protein, thereby promoting an antiviral state within the host cell.

YH53_p53_Pathway cluster_virus Viral Infection cluster_p53_regulation p53 Regulation cluster_yh53 Therapeutic Intervention cluster_cellular_response Cellular Antiviral Response Virus Virus Viral_Stress Viral Replication Stress Virus->Viral_Stress MDM2_Inhibition Inhibition of MDM2 (Viral Mechanism) Virus->MDM2_Inhibition p53 p53 Viral_Stress->p53 activates MDM2 MDM2 p53->MDM2 activates p53_degradation p53 Degradation p53->p53_degradation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Antiviral_Genes Antiviral Gene Expression p53->Antiviral_Genes MDM2->p53 inhibits MDM2->p53_degradation YH53 This compound YH53->p53 stabilizes

Hypothetical MOA of this compound via p53.

References

Application Notes and Protocols for Testing YH-53 Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing relevant cell lines and assays to evaluate the antiviral activity of YH-53 against SARS-CoV-2. The protocols outlined below are intended to ensure robust and reproducible data generation for the assessment of this compound's efficacy and cytotoxicity.

Introduction

This compound is a potent antiviral compound demonstrating significant activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Preliminary studies have identified VeroE6 cells as a suitable model for evaluating its antiviral efficacy. This document details the necessary protocols for cell culture, cytotoxicity assays, and antiviral activity assessment, along with insights into the likely mechanism of action of this compound.

Cell Line for Testing: VeroE6

VeroE6, a kidney epithelial cell line from an African green monkey, is highly susceptible to SARS-CoV-2 infection and is a standard model for viral replication studies.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound's antiviral activity and cytotoxicity in VeroE6 cells.

ParameterDescriptionValueAssay Used
EC50 Half-maximal Effective Concentration[Data from study]RNA-qPCR
CC50 Half-maximal Cytotoxic Concentration[Data from study]WST-8 Assay
SI Selectivity Index (CC50/EC50)[Calculated from data]-

Note: Specific values for EC50 and CC50 should be determined experimentally and inserted here.

Experimental Protocols

VeroE6 Cell Culture Protocol

This protocol describes the standard procedure for the maintenance and propagation of VeroE6 cells.

Materials:

  • VeroE6 cell line (ATCC® CRL-1586™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • T-75 cell culture flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Thawing Frozen Cells:

    • Rapidly thaw the cryovial of VeroE6 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM.

    • Centrifuge at 1,000 rpm for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete DMEM.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C with 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, remove and discard the culture medium.

    • Wash the cell monolayer once with 5-10 mL of sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete DMEM.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing pre-warmed complete DMEM.

    • Incubate at 37°C with 5% CO2.

WST-8 Cytotoxicity Assay Protocol

This protocol outlines the use of the WST-8 assay to determine the cytotoxicity of this compound on VeroE6 cells.

Materials:

  • VeroE6 cells

  • Complete DMEM

  • This compound compound (with a known concentration)

  • 96-well cell culture plates

  • WST-8 (Water Soluble Tetrazolium salt) reagent

  • Microplate reader (450 nm absorbance)

Procedure:

  • Seed VeroE6 cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete DMEM.

  • Incubate the plate at 37°C with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete DMEM.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a "cells only" control (no compound) and a "medium only" blank.

  • Incubate the plate at 37°C with 5% CO2 for 48-72 hours.

  • Add 10 µL of WST-8 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the "cells only" control after subtracting the blank absorbance.

  • Plot the cell viability against the this compound concentration and determine the CC50 value using non-linear regression analysis.

SARS-CoV-2 Antiviral Activity Assay (RNA-qPCR) Protocol

This protocol describes the method to assess the antiviral activity of this compound against SARS-CoV-2 in VeroE6 cells by quantifying viral RNA using RT-qPCR.[1]

Materials:

  • VeroE6 cells

  • SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

  • Complete DMEM with 2% FBS (infection medium)

  • This compound compound

  • 96-well cell culture plates

  • RNA extraction kit

  • RT-qPCR reagents (primers, probes, master mix)

  • Real-time PCR instrument

Procedure:

  • Seed VeroE6 cells into a 96-well plate at a density of 2 x 104 cells/well in 100 µL of complete DMEM.

  • Incubate at 37°C with 5% CO2 for 24 hours.

  • Prepare serial dilutions of this compound in infection medium.

  • In a separate tube, dilute the SARS-CoV-2 stock to achieve a multiplicity of infection (MOI) of 0.05.

  • Remove the culture medium from the cells and infect with 50 µL of the virus dilution.

  • Incubate for 1 hour at 37°C to allow for viral entry.

  • Remove the virus inoculum and add 100 µL of the serially diluted this compound compound or control medium (virus only) to the wells.

  • Incubate the plate at 37°C with 5% CO2 for 48 hours.

  • After incubation, collect the cell culture supernatant.

  • Extract viral RNA from the supernatant using a suitable RNA extraction kit according to the manufacturer's instructions.

  • Perform one-step RT-qPCR to quantify the viral RNA. Use primers and probes targeting a specific SARS-CoV-2 gene (e.g., N gene or E gene).

  • Calculate the viral RNA levels for each compound concentration relative to the "virus only" control.

  • Plot the percentage of viral inhibition against the this compound concentration and determine the EC50 value using non-linear regression analysis.

Visualizations

Experimental Workflow for Antiviral Activity and Cytotoxicity Testing

G cluster_setup Cell Seeding cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis seed_cells Seed VeroE6 cells in 96-well plates prepare_yh53 Prepare serial dilutions of this compound infect_cells Infect cells with SARS-CoV-2 (for antiviral assay) seed_cells->infect_cells 24h incubation add_yh53 Add this compound dilutions to cells prepare_yh53->add_yh53 infect_cells->add_yh53 1h incubation wst8_assay Perform WST-8 Assay (Cytotoxicity) add_yh53->wst8_assay 48-72h incubation rna_extraction Extract viral RNA add_yh53->rna_extraction 48h incubation calc_cc50 Calculate CC50 wst8_assay->calc_cc50 qpcr Perform RT-qPCR (Antiviral Activity) rna_extraction->qpcr calc_ec50 Calculate EC50 qpcr->calc_ec50 calc_si Calculate Selectivity Index (SI) calc_cc50->calc_si calc_ec50->calc_si

Caption: Workflow for determining the antiviral activity and cytotoxicity of this compound.

Proposed Mechanism of Action of this compound

Based on available literature, this compound likely functions as a neutralizing antibody belonging to the IGHV3-53/3-66 public antibody class. These antibodies are known to target the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, thereby blocking its interaction with the host cell receptor, Angiotensin-Converting Enzyme 2 (ACE2).

G cluster_virus SARS-CoV-2 cluster_host Host Cell (VeroE6) cluster_inhibition Inhibition by this compound sars_cov_2 SARS-CoV-2 spike Spike Protein sars_cov_2->spike rbd Receptor-Binding Domain (RBD) spike->rbd ace2 ACE2 Receptor rbd->ace2 Binding leads to viral entry host_cell Host Cell host_cell->ace2 yh53 This compound yh53->rbd This compound binds to RBD yh53->ace2 Blocks Interaction

Caption: Proposed mechanism of this compound: blocking SARS-CoV-2 entry.

References

YH-53: Application Notes and Protocols for Studying the SARS-CoV-2 Replication Cycle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YH-53 is a potent, peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro is a viral cysteine protease essential for the cleavage of viral polyproteins into functional non-structural proteins (NSPs), a critical step in the viral replication cycle.[2] By targeting Mpro, this compound effectively blocks viral replication.[1] this compound contains a unique benzothiazolyl ketone moiety that acts as a warhead, forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[3] This document provides detailed application notes and protocols for the use of this compound in studying the SARS-CoV-2 replication cycle.

Data Presentation

In Vitro Inhibitory and Antiviral Activity of this compound
ParameterSARS-CoV-2SARS-CoVMERS-CoVCell LineAssay TypeReference
Ki 18 nM, 34.7 nM6 nM, 6.3 nM--Enzymatic Assay
IC50 0.124 µM0.74 µM3.103 µM-FRET-based Enzymatic Assay
EC50 0.53 µM--VeroE6RNA-qPCR
CC50 >100 µM--VeroE6, VeroWST-8 Assay, CPE Assay
In Vivo Pharmacokinetics of this compound in Rats
Route of AdministrationDoseT½ (hours)Cmax (ng/mL)AUC₀₋∞ (ng·h/mL)Vd (L/kg)Reference
Intravenous (iv)0.1 mg/kg2.97-19.73.51
Oral0.5 mg/kg9.641.083.49-

Mechanism of Action

This compound is a covalent inhibitor of the SARS-CoV-2 main protease (Mpro). The benzothiazole ketone "warhead" of this compound is attacked by the nucleophilic thiol group of the catalytic cysteine residue (Cys145) in the Mpro active site. This results in the formation of a stable covalent bond, effectively inactivating the enzyme and halting the processing of the viral polyprotein, thereby inhibiting viral replication.

Mechanism of this compound Inhibition of SARS-CoV-2 Mpro cluster_Mpro SARS-CoV-2 Mpro Active Site Cys145 Cys145 (Catalytic Residue) CovalentBond Covalent Bond Formation Cys145->CovalentBond Nucleophilic Attack His41 His41 YH53 This compound (Benzothiazole Ketone) YH53->CovalentBond Enters Active Site InactiveMpro Inactive Mpro-YH-53 Complex CovalentBond->InactiveMpro ReplicationBlocked Viral Replication Blocked InactiveMpro->ReplicationBlocked

Caption: Covalent inhibition of SARS-CoV-2 Mpro by this compound.

Experimental Protocols

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)

This protocol is for determining the in vitro inhibitory activity of this compound against SARS-CoV-2 Mpro using a fluorescence resonance energy transfer (FRET) assay.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET-based Mpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • This compound

  • DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute this compound in assay buffer to achieve a range of desired concentrations.

  • In a 384-well plate, add the diluted this compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add recombinant SARS-CoV-2 Mpro to each well (except the negative control) to a final concentration of approximately 50 nM.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the FRET substrate to each well to a final concentration of 20 µM.

  • Immediately measure the fluorescence (Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes at 37°C.

  • Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiviral Activity Assay (Cytopathic Effect - CPE)

This protocol is to assess the ability of this compound to protect host cells from SARS-CoV-2-induced cytopathic effect (CPE).

Materials:

  • VeroE6 cells

  • SARS-CoV-2 (e.g., USA-WA1/2020 strain)

  • This compound

  • Cell culture medium (e.g., DMEM with 2% FBS and 1% penicillin-streptomycin)

  • 96-well clear-bottom plates

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

  • Microplate reader

Procedure:

  • Seed VeroE6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the culture medium from the cells and add the diluted this compound.

  • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01. Include uninfected and untreated virus-infected controls.

  • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Observe the cells daily for CPE under a microscope.

  • After 72 hours, fix the cells with 4% paraformaldehyde for 20 minutes.

  • Stain the cells with crystal violet solution for 15 minutes.

  • Wash the plate with water and allow it to dry.

  • Solubilize the stain with methanol and measure the absorbance at 570 nm.

  • Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Cytotoxicity Assay (WST-8)

This protocol determines the cytotoxicity of this compound on host cells.

Materials:

  • VeroE6 cells

  • This compound

  • Cell culture medium

  • 96-well plates

  • WST-8 reagent (e.g., Cell Counting Kit-8)

  • Microplate reader

Procedure:

  • Seed VeroE6 cells in a 96-well plate as described in the CPE assay protocol.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the diluted this compound to the cells and incubate for 72 hours at 37°C with 5% CO2.

  • Add 10 µL of WST-8 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm.

  • Calculate the CC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Antiviral Activity Assay (RT-qPCR)

This protocol quantifies the reduction in viral RNA in the presence of this compound.

Materials:

  • VeroE6 cells

  • SARS-CoV-2

  • This compound

  • Cell culture medium

  • RNA extraction kit

  • RT-qPCR primers and probes for a SARS-CoV-2 gene (e.g., N gene) and a host housekeeping gene.

  • RT-qPCR master mix and instrument

Procedure:

  • Perform the cell seeding, compound treatment, and viral infection as described in the CPE assay protocol (steps 1-5).

  • After 24-48 hours of incubation, collect the cell culture supernatant.

  • Extract viral RNA from the supernatant using a suitable RNA extraction kit.

  • Perform one-step RT-qPCR using primers and probes specific for a SARS-CoV-2 gene.

  • Normalize the viral RNA levels to a housekeeping gene or use a standard curve of viral RNA.

  • Calculate the EC50 value by plotting the percentage of viral RNA reduction against the logarithm of the this compound concentration.

Visualizations

Experimental Workflow for this compound Evaluation

Experimental Workflow for this compound Antiviral Evaluation start Start enzymatic_assay Mpro Enzymatic Inhibition Assay (FRET) start->enzymatic_assay cell_culture VeroE6 Cell Culture start->cell_culture data_analysis Data Analysis (IC50, EC50, CC50) enzymatic_assay->data_analysis cytotoxicity_assay Cytotoxicity Assay (WST-8) cell_culture->cytotoxicity_assay antiviral_assay Antiviral Activity Assays cell_culture->antiviral_assay cytotoxicity_assay->data_analysis cpe_assay CPE Assay antiviral_assay->cpe_assay qpcr_assay RT-qPCR Assay antiviral_assay->qpcr_assay cpe_assay->data_analysis qpcr_assay->data_analysis end End data_analysis->end

Caption: Workflow for evaluating the antiviral efficacy of this compound.

SARS-CoV-2 Replication Cycle and this compound's Point of Intervention

SARS-CoV-2 Replication Cycle and this compound Inhibition Entry 1. Viral Entry Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation of Polyproteins Uncoating->Translation Proteolysis 4. Polyprotein Cleavage by Mpro Translation->Proteolysis Replication 5. RNA Replication Proteolysis->Replication Transcription 6. Subgenomic RNA Transcription Proteolysis->Transcription Assembly 7. Viral Assembly Replication->Assembly Transcription->Assembly Release 8. Virion Release Assembly->Release YH53 This compound YH53->Inhibition Inhibition->Proteolysis Inhibits

Caption: this compound inhibits the SARS-CoV-2 replication cycle at the polyprotein cleavage step.

References

Application Notes and Protocols for High-Throughput Screening of p53 Pathway Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of High-Throughput Screening for Modulators of the p53 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and preventing cancer.[1][2] It functions as a transcription factor that, in response to cellular stress such as DNA damage or oncogene activation, can induce cell cycle arrest, senescence, or apoptosis.[1][2][3] Due to its central role in tumor suppression, the p53 signaling pathway is a key target in cancer drug discovery. High-throughput screening (HTS) is a powerful methodology used to identify small molecules that can modulate the p53 pathway, offering the potential to discover novel cancer therapeutics. HTS allows for the rapid and automated testing of large compound libraries to identify "hits" that can either activate wild-type p53 in cancer cells where it is suppressed or restore the function of mutant p53.

These application notes provide an overview of the principles and protocols for conducting high-throughput screening campaigns to identify modulators of the p53 signaling pathway.

Key Concepts in p53-Targeted High-Throughput Screening

High-throughput screening for p53 modulators involves several key steps, from assay development to hit validation. The primary goal is to identify compounds that can modulate the activity of p53 or its regulators.

Common HTS strategies for targeting the p53 pathway include:

  • Reporter Gene Assays: These assays are designed to measure the transcriptional activity of p53. A reporter gene (e.g., luciferase or fluorescent protein) is placed under the control of a p53-responsive promoter. An increase in the reporter signal indicates activation of p53.

  • Protein-Protein Interaction (PPI) Assays: A crucial regulatory interaction in the p53 pathway is its binding to MDM2, which leads to p53 degradation. HTS assays can be designed to identify compounds that disrupt the p53-MDM2 interaction, thereby stabilizing and activating p53.

  • Cell Viability and Apoptosis Assays: These assays screen for compounds that selectively kill cancer cells in a p53-dependent manner. This can be achieved by comparing the effects of compounds on cell lines with different p53 statuses (wild-type, mutant, or null).

  • High-Content Screening (HCS): This image-based approach allows for the simultaneous measurement of multiple cellular parameters, such as p53 localization, apoptosis markers, and cell morphology, providing a more detailed picture of a compound's effect.

Data Presentation

Quantitative data from a high-throughput screen for p53 activators can be summarized as follows:

Compound IDPrimary Screen (Luminescence Units)Dose-Response (IC50/EC50 in µM)Cell Viability (HCT116 p53+/+) (% inhibition)Cell Viability (HCT116 p53-/-) (% inhibition)
Cmpd-00115,2341.28515
Cmpd-00212,8763.57812
Cmpd-0039,5438.1658
Cmpd-0042,109> 50105
Control1,500N/A55

Table 1: Example data from a primary HTS and follow-up assays for p53 activators.

Experimental Protocols

Protocol 1: p53 Reporter Gene Assay for High-Throughput Screening

This protocol describes a cell-based luciferase reporter assay to screen for activators of p53 transcriptional activity.

Materials:

  • Human cancer cell line stably expressing a p53-responsive luciferase reporter construct (e.g., HCT116 p53-RE-luc).

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.

  • 384-well white, clear-bottom assay plates.

  • Compound library dissolved in DMSO.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Luminometer plate reader.

  • Automated liquid handling systems.

Methodology:

  • Cell Seeding: Seed the reporter cell line into 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium using an automated dispenser.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Addition: Add 100 nL of compounds from the library to the assay plates using an acoustic liquid handler to achieve a final concentration of 10 µM. Include positive (e.g., Nutlin-3) and negative (DMSO) controls.

  • Incubation: Incubate the plates with the compounds for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading: Add 20 µL of luciferase assay reagent to each well. Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence signal from each well using a plate luminometer.

Protocol 2: High-Throughput Cell Viability Assay

This protocol outlines a method to assess the p53-dependent cytotoxic effects of hit compounds.

Materials:

  • HCT116 p53+/+ and HCT116 p53-/- cell lines.

  • Cell culture medium.

  • 384-well clear assay plates.

  • Hit compounds for dose-response testing.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • Luminometer plate reader.

Methodology:

  • Cell Seeding: Seed both HCT116 p53+/+ and HCT116 p53-/- cells into separate 384-well plates at a density of 2,000 cells per well.

  • Compound Addition: Perform a serial dilution of the hit compounds and add them to the cells in a 10-point dose-response format (e.g., from 0.1 nM to 100 µM).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement: Add 20 µL of cell viability reagent to each well. Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated controls and determine the IC50 values for each compound in both cell lines.

Visualization

p53 Signaling Pathway

p53_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_outcomes Cellular Outcomes dna_damage DNA Damage p53_active Active p53 dna_damage->p53_active oncogene Oncogene Activation oncogene->p53_active hypoxia Hypoxia hypoxia->p53_active mdm2 MDM2 p53 p53 mdm2->p53 Inhibition p53->mdm2 Induces arrest Cell Cycle Arrest p53_active->arrest apoptosis Apoptosis p53_active->apoptosis senescence Senescence p53_active->senescence

Caption: Overview of the p53 signaling pathway.

High-Throughput Screening Workflow

hts_workflow cluster_preparation Assay Preparation cluster_screening Screening cluster_analysis Data Analysis & Follow-up assay_dev Assay Development & Optimization plate_prep Plate Preparation (Cells/Reagents) assay_dev->plate_prep compound_add Compound Library Addition plate_prep->compound_add incubation Incubation compound_add->incubation readout Signal Readout incubation->readout data_analysis Data Analysis & Hit Identification readout->data_analysis dose_response Dose-Response Confirmation data_analysis->dose_response secondary_assays Secondary & Orthogonal Assays dose_response->secondary_assays hit_validation Hit Validation secondary_assays->hit_validation

References

Application Notes and Protocols for Preclinical Animal Studies of YH-53

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YH-53 is an investigational benzothiazole-based peptidomimetic covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro or 3CLpro).[1][2][3][4] The main protease is essential for viral replication, making it a prime target for antiviral therapeutics.[2] this compound has demonstrated potent enzymatic and cellular antiviral activity by forming a covalent bond with the catalytic cysteine (Cys145) in the Mpro active site. Preclinical data suggests favorable in vivo pharmacokinetics, though with potentially low oral bioavailability, which should be a key consideration in formulation development.

These application notes provide a comprehensive framework for the preclinical evaluation of this compound in animal models, covering pharmacokinetic profiling, in vivo efficacy assessment, and preliminary toxicology.

Part 1: Non-GLP Pharmacokinetic (PK) Screening

Objective: To determine the basic pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration in mice to assess exposure, bioavailability, and key PK parameters.

Experimental Protocol: PK Screening in Mice
  • Animal Model:

    • Species: Male CD-1 mice

    • Age: 8-10 weeks

    • Weight: 25-30 g

    • Group Size: n=3 animals per time point per route.

  • Dose Formulation:

    • Intravenous (IV): Prepare this compound at 1 mg/mL in a solution of 10% DMSO, 40% PEG400, and 50% Saline. Filter-sterilize before use.

    • Oral Gavage (PO): Due to known low oral bioavailability, prepare a suspension of this compound at 10 mg/mL in a vehicle suitable for poorly soluble compounds, such as 0.5% methylcellulose with 0.1% Tween 80 in sterile water. Ensure the suspension is homogenous before and during dosing.

  • Dosing Administration:

    • Acclimatize animals for at least 3 days prior to the study.

    • Fast animals for 4 hours before dosing (water ad libitum).

    • IV Group: Administer a single bolus dose of 2 mg/kg via the tail vein.

    • PO Group: Administer a single dose of 20 mg/kg via oral gavage.

  • Sample Collection:

    • Collect sparse blood samples (approx. 50 µL) from each animal via submandibular or saphenous vein puncture at designated time points.

    • IV time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood into tubes containing K2-EDTA anticoagulant.

    • Process blood to plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) within 30 minutes of collection.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the quantification of this compound in mouse plasma.

    • Determine the Lower Limit of Quantification (LLOQ), Upper Limit of Quantification (ULOQ), accuracy, and precision of the assay.

  • Data Analysis:

    • Calculate plasma concentration of this compound for each time point.

    • Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin® to determine key PK parameters.

Data Presentation: Pharmacokinetic Parameters
ParameterUnitIV Route (2 mg/kg)PO Route (20 mg/kg)
Cmaxng/mL
Tmaxh
AUC(0-t)hng/mL
AUC(0-inf)hng/mL
CLmL/h/kg
VdssL/kg
t1/2h
F%%N/A
Table 1: Summary of key pharmacokinetic parameters for this compound in CD-1 mice. Data should be presented as Mean ± SD (n=3).

Part 2: In Vivo Efficacy Evaluation

Objective: To assess the antiviral efficacy of this compound in a SARS-CoV-2 infection model by measuring the reduction in viral load and lung pathology.

Experimental Protocol: Efficacy in K18-hACE2 Mouse Model
  • Animal Model:

    • Species: K18-hACE2 transgenic mice (expressing human ACE2).

    • Age: 8-12 weeks

    • Sex: Mixed, with equal numbers of males and females per group.

    • Group Size: n=8-10 animals per group.

    • All work with live virus must be conducted in a BSL-3 (Biosafety Level 3) facility.

  • Dose Formulation:

    • Prepare this compound for intraperitoneal (IP) or subcutaneous (SC) injection to bypass absorption issues. A formulation similar to the IV PK study (e.g., 10% DMSO, 40% PEG400, 50% Saline) can be adapted.

    • Vehicle control should be the same formulation without the active compound.

  • Experimental Design:

    • Group 1: Vehicle Control (e.g., 10% DMSO/40% PEG400/50% Saline, IP, BID)

    • Group 2: this compound Low Dose (e.g., 25 mg/kg, IP, BID)

    • Group 3: this compound High Dose (e.g., 100 mg/kg, IP, BID)

    • Group 4: Positive Control (e.g., Nirmatrelvir at 300 mg/kg, PO, BID).

    • Begin treatment prophylactically 4 hours before viral challenge and continue for 5 consecutive days.

  • Virus Challenge:

    • Anesthetize mice lightly with isoflurane.

    • Inoculate intranasally with 1 x 10^4 PFU of a SARS-CoV-2 isolate (e.g., USA-WA1/2020) in 50 µL of sterile DMEM.

  • Monitoring and Endpoints:

    • Monitor animals daily for clinical signs of disease (ruffled fur, hunched posture, lethargy) and body weight for up to 7 days post-infection (dpi).

    • Euthanize all animals at 5 dpi for endpoint analysis.

    • Primary Endpoint: Viral load in lung tissue.

      • Collect the right lung lobe and homogenize it.

      • Extract viral RNA and quantify SARS-CoV-2 N gene copies using a validated RT-qPCR assay. Results should be expressed as viral RNA copies per gram of tissue.

    • Secondary Endpoint: Lung Histopathology.

      • Collect the left lung lobe and fix in 10% neutral buffered formalin.

      • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

      • Score lung sections for inflammation, alveolar damage, and edema by a board-certified veterinary pathologist blinded to the treatment groups.

Data Presentation: Efficacy Endpoints
Treatment GroupDose (mg/kg)Mean Body Weight Change at 5 dpi (%)Lung Viral Load (log10 RNA copies/g tissue)Mean Lung Histopathology Score (0-5)
Vehicle Control-
This compound Low Dose25
This compound High Dose100
Positive Control300
Table 2: Summary of efficacy data for this compound in K18-hACE2 mice at 5 days post-infection. Data presented as Mean ± SEM (n=8-10).

Part 3: Preliminary Toxicology Assessment

Objective: To evaluate the safety and tolerability of this compound following repeated oral administration for 28 days in rats, in accordance with OECD Guideline 408.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity in Rats
  • Animal Model:

    • Species: Sprague-Dawley rats

    • Age: 6-8 weeks at study start

    • Sex: 10 males and 10 females per group.

    • An additional 5 males and 5 females per group may be included for a 14-day recovery period.

  • Dose Formulation:

    • Prepare this compound as a homogenous and stable suspension in a suitable oral vehicle (e.g., 0.5% methylcellulose).

    • Dose concentrations should be confirmed by analytical chemistry.

  • Experimental Design:

    • Group 1: Vehicle Control (0 mg/kg/day)

    • Group 2: Low Dose (e.g., 30 mg/kg/day)

    • Group 3: Mid Dose (e.g., 100 mg/kg/day)

    • Group 4: High Dose (e.g., 300 mg/kg/day)

    • Administer the assigned dose once daily via oral gavage for 28 consecutive days.

  • Observations and Examinations:

    • Mortality and Clinical Signs: Observe animals twice daily.

    • Body Weight and Food Consumption: Record weekly.

    • Ophthalmology: Conduct examinations prior to treatment and at termination.

    • Clinical Pathology: Collect blood and urine at termination (and at the end of the recovery period) for hematology, clinical chemistry, and urinalysis.

    • Gross Necropsy: Perform a full necropsy on all animals at termination. Record organ weights (e.g., liver, kidneys, spleen, heart, brain, adrenals, thymus).

    • Histopathology: Collect a comprehensive set of tissues from all animals in the control and high-dose groups. Preserve in 10% neutral buffered formalin for microscopic examination.

Data Presentation: Clinical Pathology Summary
ParameterUnitVehicle ControlLow Dose (30)Mid Dose (100)High Dose (300)
Hematology
White Blood Cells (WBC)10^3/µL
Red Blood Cells (RBC)10^6/µL
Hemoglobin (HGB)g/dL
Platelets (PLT)10^3/µL
Clinical Chemistry
Alanine Aminotransferase (ALT)U/L
Aspartate Aminotransferase (AST)U/L
Alkaline Phosphatase (ALP)U/L
Blood Urea Nitrogen (BUN)mg/dL
Creatinine (CREA)mg/dL
Table 3: Representative clinical pathology parameters for a 28-day rat toxicology study of this compound. Data presented as Mean ± SD for each sex.

Mandatory Visualizations (Graphviz)

cluster_0 SARS-CoV-2 Replication Cycle cluster_1 This compound Mechanism of Action Virus Virus Host Cell Host Cell Virus->Host Cell Attachment Entry Entry Host Cell->Entry Uncoating Uncoating Entry->Uncoating Translation Translation of Polyproteins Uncoating->Translation Proteolysis Proteolytic Cleavage (Mpro & PLpro) Translation->Proteolysis Replication RNA Replication Proteolysis->Replication Functional Viral Proteins Assembly Assembly Replication->Assembly Release Release Assembly->Release YH53 This compound Inhibition Inhibition YH53->Inhibition Inhibition->Proteolysis G start pk_study Pharmacokinetic (PK) Screening in Mice start->pk_study formulation_dev Formulation Optimization pk_study->formulation_dev Assess Bioavailability efficacy_study Efficacy Study in hACE2 Mice formulation_dev->efficacy_study Select In Vivo Formulation tox_study 28-Day Repeat-Dose Tox in Rats formulation_dev->tox_study Select Tox Formulation decision Go/No-Go Decision efficacy_study->decision Efficacy Data tox_study->decision Safety Data end decision->end G cluster_treatment Treatment Phase (BID for 5 days) Title Dose Group Allocation for Efficacy Study Challenge SARS-CoV-2 Intranasal Challenge (All Groups) G1 Group 1 (n=10) Vehicle Control Endpoints Endpoints at 5 dpi: - Body Weight - Lung Viral Load (qPCR) - Lung Histopathology G1->Endpoints G2 Group 2 (n=10) This compound Low Dose G2->Endpoints G3 Group 3 (n=10) This compound High Dose G3->Endpoints G4 Group 4 (n=10) Positive Control G4->Endpoints Challenge->G1 Challenge->G2 Challenge->G3 Challenge->G4

References

Application Notes and Protocols for YH-53 in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and stability data for the preparation and use of YH-53, a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), in various experimental settings.

Overview of this compound

This compound is a peptidomimetic compound that acts as a covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro. By targeting the catalytic cysteine residue (Cys145) in the active site of the enzyme, this compound effectively blocks the processing of viral polyproteins, which is an essential step in the viral replication cycle. This inhibitory activity makes this compound a valuable tool for research into SARS-CoV-2 and the development of potential antiviral therapeutics.

Mechanism of Action: this compound covalently binds to the Cys145 residue of the SARS-CoV-2 3CLpro, thereby inactivating the enzyme and preventing the cleavage of the viral polyprotein into functional non-structural proteins (nsps). This disruption of the viral life cycle inhibits viral replication.

Solution Preparation and Stability

Proper preparation and storage of this compound solutions are critical for obtaining reliable and reproducible experimental results.

Solubility Data

While specific quantitative solubility limits of this compound in all common laboratory solvents are not extensively documented, the following table summarizes available information and provides guidance for preparing stock and working solutions. It is recommended to perform small-scale solubility tests before preparing large batches.

SolventKnown ConcentrationMolar ConcentrationNotes
Dimethyl Sulfoxide (DMSO)≥ 2.08 mg/mLNot specifiedDMSO is a suitable solvent for preparing high-concentration stock solutions. The saturation point is not currently known.
EthanolNot specifiedNot specifiedGeneral solubility of similar compounds suggests ethanol can be used, but solubility may be lower than in DMSO.
WaterInsolubleInsolubleThis compound is not soluble in aqueous solutions alone and requires a co-solvent system.
Stock Solution Preparation Protocol (DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out the appropriate mass of this compound based on its molecular weight.

  • Dissolving: Add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

Working Solution Preparation Protocols

For In Vitro Cell-Based Assays:

This protocol describes the preparation of a working solution by diluting the DMSO stock solution in cell culture medium.

Materials:

  • This compound stock solution in DMSO

  • Sterile cell culture medium (appropriate for the cell line in use)

  • Sterile dilution tubes

Procedure:

  • Serial Dilution: Perform serial dilutions of the this compound DMSO stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (cell culture medium with the same final concentration of DMSO) should be included in all experiments.

  • Fresh Preparation: Prepare working solutions fresh for each experiment from the frozen stock solution.

For In Vivo Administration (Rodent Models):

This protocol provides an example of a formulation for intravenous (IV) or oral administration in rats.

Materials:

  • This compound stock solution in DMSO (e.g., 20.8 mg/mL)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes for mixing

Procedure for a Clear Solution (e.g., for IV administration):

  • In a sterile tube, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix gently but thoroughly. This will result in a clear solution with a this compound concentration of 2.08 mg/mL.

Stability Data

The stability of this compound is crucial for the integrity of experimental outcomes. The following table summarizes the known stability of this compound stock solutions.

Storage ConditionSolventDurationNotes
-80°CDMSO6 monthsRecommended for long-term storage. Avoid repeated freeze-thaw cycles.
-20°CDMSO1 monthSuitable for short-term storage.

Stability in Experimental Conditions:

  • pH: The stability of this compound in solutions of varying pH has not been extensively reported. It is advisable to prepare solutions in buffers that are compatible with the experimental system and use them promptly.

  • Light Exposure: As a general precaution for peptidomimetic compounds, it is recommended to minimize exposure to light during preparation and storage. Use amber or foil-wrapped tubes for storing solutions.

  • In-use Stability in Cell Culture Media: The stability of this compound in cell culture media over the course of an experiment has not been specifically documented. It is best practice to prepare fresh working solutions for each experiment and apply them to cells immediately.

Experimental Protocols

SARS-CoV-2 3CLpro Enzymatic Assay (FRET-based)

This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibitory activity of this compound against recombinant SARS-CoV-2 3CLpro.

Materials:

  • Recombinant SARS-CoV-2 3CLpro

  • FRET-based 3CLpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)

  • This compound working solutions (serially diluted)

  • DMSO (for vehicle control)

  • 96-well or 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Dilute the recombinant 3CLpro and the FRET substrate to their final working concentrations in the assay buffer.

  • Compound Addition: Add the serially diluted this compound working solutions and the DMSO vehicle control to the wells of the microplate.

  • Enzyme Addition: Add the diluted 3CLpro solution to all wells except for the "no enzyme" control wells.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the FRET substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 460 nm for the Edans/Dabcyl pair) in kinetic mode for a set duration (e.g., 60 minutes).

  • Data Analysis: Calculate the rate of substrate cleavage for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytopathic Effect (CPE) Reduction Assay

This assay determines the antiviral activity of this compound by measuring its ability to protect host cells from virus-induced cell death.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • SARS-CoV-2 viral stock

  • This compound working solutions (serially diluted in cell culture medium)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, Neutral Red, or Crystal Violet)

  • Plate reader (for luminescence or absorbance)

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing the serially diluted this compound working solutions. Include a vehicle control (medium with DMSO) and a "cells only" control (no virus, no compound).

  • Viral Infection: Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI). Leave the "cells only" control wells uninfected.

  • Incubation: Incubate the plate for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 48-72 hours).

  • Cell Viability Assessment: At the end of the incubation period, measure cell viability using a chosen method (e.g., by adding CellTiter-Glo® and measuring luminescence).

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the "cells only" and virus control wells. Determine the EC50 (50% effective concentration) value by plotting the percentage of protection against the logarithm of the compound concentration. Additionally, a cytotoxicity assay (CC50) should be performed in parallel on uninfected cells to determine the selectivity index (SI = CC50/EC50).

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound in inhibiting the processing of the SARS-CoV-2 polyprotein by the 3CLpro enzyme.

YH53_Mechanism_of_Action cluster_virus SARS-CoV-2 Life Cycle cluster_inhibition Inhibition by this compound Viral_RNA Viral ssRNA Genome Polyprotein pp1a/pp1ab Polyprotein Viral_RNA->Polyprotein Translation nsps Functional Non-structural Proteins (nsps) (e.g., RdRp, Helicase) Polyprotein->nsps Proteolytic Cleavage ThreeCLpro 3CLpro (Mpro) (Viral Protease) Polyprotein->ThreeCLpro Replication Viral Replication nsps->Replication Inactive_Complex Inactive 3CLpro-YH-53 Covalent Complex YH53 This compound YH53->ThreeCLpro Covalent Binding to Cys145 Inactive_Complex->nsps

Caption: Mechanism of this compound action on SARS-CoV-2 polyprotein processing.

Experimental Workflow Diagram

This diagram outlines the workflow for preparing this compound solutions for experimental use.

YH53_Solution_Prep_Workflow cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Formulation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot for Single Use vortex->aliquot store Store at -80°C aliquot->store thaw_stock_vitro Thaw Stock Aliquot store->thaw_stock_vitro thaw_stock_vivo Thaw Stock Aliquot store->thaw_stock_vivo serial_dilute Serial Dilute in Cell Culture Medium thaw_stock_vitro->serial_dilute use_immediately_vitro Use Immediately in Assay (Final DMSO < 0.5%) serial_dilute->use_immediately_vitro mix_dmso_peg Mix with PEG300 thaw_stock_vivo->mix_dmso_peg add_tween Add Tween-80 and Mix mix_dmso_peg->add_tween add_saline Add Saline and Mix add_tween->add_saline administer Administer to Animal Model add_saline->administer

Application Notes and Protocols for Co-crystallization of YH-53 with 3CLpro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the co-crystallization of the peptidomimetic inhibitor YH-53 with the 3C-like protease (3CLpro) of SARS-CoV-2. The protocols outlined below are compiled from established methodologies for 3CLpro crystallography and specific data available for the this compound inhibitor.

Introduction

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a crucial enzyme in the life cycle of coronaviruses, including SARS-CoV-2. It is responsible for processing viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development. This compound is a potent, benzothiazolyl ketone-containing peptidomimetic inhibitor that has been shown to covalently bind to the catalytic cysteine residue (Cys145) in the active site of 3CLpro.[1][2] Determining the co-crystal structure of 3CLpro with inhibitors like this compound provides invaluable insights into the binding mechanism and facilitates structure-based drug design.

Quantitative Data Summary

The following table summarizes the reported binding affinities and inhibitory concentrations of this compound against 3CLpro.

ParameterVirusValueReference
Ki SARS-CoV-1 3CLpro6.3 nM[3][4]
Ki SARS-CoV-2 3CLpro34.7 nM[3]
IC50 SARS-CoV 3CLpro0.74 µM

Experimental Protocols

This section details the key experimental procedures for the successful co-crystallization of this compound with 3CLpro.

Expression and Purification of SARS-CoV-2 3CLpro

A common method for obtaining high-purity 3CLpro suitable for crystallization involves recombinant expression in Escherichia coli.

Materials:

  • pGEX-6P-1 vector containing the gene for SARS-CoV-2 3CLpro

  • E. coli BL21(DE3) competent cells

  • Luria-Bertani (LB) broth and agar

  • Ampicillin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)

  • Lysozyme

  • DNase I

  • Glutathione Sepharose resin

  • PreScission Protease

  • Size-exclusion chromatography (SEC) column (e.g., Superdex 200)

  • SEC buffer (e.g., 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 1 mM DTT)

Protocol:

  • Transformation: Transform the pGEX-6P-1-3CLpro plasmid into E. coli BL21(DE3) cells and select for transformants on LB agar plates containing ampicillin.

  • Expression: Inoculate a single colony into LB broth with ampicillin and grow at 37°C until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM and continue to grow the culture at 16-20°C for 16-20 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication on ice after adding lysozyme and DNase I.

  • Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a pre-equilibrated Glutathione Sepharose column. Wash the column with lysis buffer to remove unbound proteins.

  • Cleavage and Elution: Elute the GST-tagged 3CLpro by on-column cleavage with PreScission Protease overnight at 4°C. Collect the eluate containing the untagged 3CLpro.

  • Size-Exclusion Chromatography: Concentrate the eluate and perform a final purification step using a size-exclusion chromatography column equilibrated with SEC buffer. Collect the fractions corresponding to the 3CLpro monomer or dimer.

  • Concentration and Storage: Pool the pure fractions, concentrate the protein to 10-20 mg/mL, and store at -80°C.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Dissolve the this compound powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Co-crystallization of this compound with 3CLpro

The hanging drop vapor diffusion method is a widely used technique for protein crystallization.

Materials:

  • Purified and concentrated 3CLpro

  • This compound stock solution

  • Crystallization screens (commercial or custom-made)

  • Crystallization plates (e.g., 24-well or 96-well)

  • Coverslips

Protocol:

  • Complex Formation: Prepare the 3CLpro:this compound complex by mixing the purified 3CLpro with the this compound stock solution. A molar ratio of 1:3 to 1:5 (protein:inhibitor) is recommended. Incubate the mixture on ice for at least 1 hour to allow for complex formation.

  • Crystallization Screening: Set up crystallization trials using the hanging drop vapor diffusion method.

    • Pipette 0.5-1.0 mL of the reservoir solution from a crystallization screen into a well of the crystallization plate. .

    • On a coverslip, mix 1-2 µL of the 3CLpro:this compound complex with an equal volume of the reservoir solution.

    • Invert the coverslip and seal the well.

  • Incubation: Incubate the crystallization plates at a constant temperature, typically 4°C or 20°C.

  • Crystal Monitoring: Regularly monitor the drops for crystal growth over several days to weeks.

  • Optimization: If initial screening yields small or poor-quality crystals, optimize the crystallization conditions by varying the precipitant concentration, pH, protein concentration, and temperature.

Note on Crystallization Conditions: While the exact crystallization conditions for the published this compound:3CLpro co-crystal structures are not detailed in the provided abstracts, typical conditions for 3CLpro crystallization often involve precipitants such as polyethylene glycol (PEG) of various molecular weights (e.g., PEG 3350, PEG 4000) and salts (e.g., ammonium sulfate, sodium chloride) in a buffered solution (e.g., Tris, HEPES, MES) at a pH range of 6.0-8.5.

Visualizations

Caption: Experimental workflow for the co-crystallization of this compound with 3CLpro.

signaling_pathway cluster_3CLpro SARS-CoV-2 3CLpro YH53 This compound (Benzothiazolyl Ketone) Cys145 Cys145 (Catalytic Residue) YH53->Cys145 Covalent Bond Formation ActiveSite 3CLpro Active Site His41 His41 (Catalytic Dyad) Inhibition Inhibition of Proteolytic Activity ActiveSite->Inhibition Blocks Substrate Binding

Caption: Covalent inhibition mechanism of this compound on SARS-CoV-2 3CLpro.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Low Oral Bioavailability of YH-53

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of YH-53, a potent 3CLpro inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is a peptidomimetic compound with a unique benzothiazolyl ketone structure that acts as a potent inhibitor of 3CLpro (3C-like protease) of SARS-CoV-1 and SARS-CoV-2, with Ki values of 6.3 nM and 34.7 nM, respectively.[1][2][3] This inhibition of 3CLpro is crucial for blocking SARS-CoV-2 replication, making this compound a potential candidate for COVID-19 research.[1][2]

The concern with its oral bioavailability stems from preclinical data in rats. Following oral administration, the absolute oral bioavailability is significantly low. This is indicated by the disparity in the area under the curve (AUC) between oral and intravenous administration. Low oral bioavailability can lead to suboptimal drug exposure at the target site, potentially limiting therapeutic efficacy.

Q2: What are the known physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is the first step in troubleshooting its low oral bioavailability.

PropertyValueSource
Molecular Formula C30H33N5O5S
Molecular Weight 575.68 g/mol
Solubility Soluble in DMSO (50 mg/mL with ultrasonic assistance)
Chemical Structure Peptidomimetic with a benzothiazolyl ketone

Q3: What are the pharmacokinetic parameters of this compound in preclinical models?

Pharmacokinetic data from rat studies highlight the challenge of low oral bioavailability.

ParameterOral Administration (0.5 mg/kg)Intravenous Administration (0.1 mg/kg)Source
T1/2 (half-life) 9.64 hours2.97 hours
AUC0-∞ (Area under the curve) 3.49 ng•h/mL19.7 ng•h/mL
Cmax (Maximum concentration) 1.08 ng/mL-
Vd (Volume of distribution) -3.51 L/kg

Troubleshooting Guide: Improving the Oral Bioavailability of this compound

This guide provides potential strategies and experimental protocols to enhance the oral bioavailability of this compound, categorized by common formulation approaches.

Issue 1: Poor Aqueous Solubility Limiting Dissolution

Poor solubility in gastrointestinal fluids is a primary reason for low oral bioavailability. The high molecular weight and likely lipophilic nature of this compound suggest it falls into this category.

1.1. Particle Size Reduction

  • Hypothesis: Reducing the particle size of this compound will increase the surface area available for dissolution, thereby enhancing the dissolution rate and subsequent absorption.

  • Experimental Protocol: Micronization/Nanonization

    • Milling: Employ jet milling or ball milling techniques to reduce the particle size of the this compound powder.

    • Particle Size Analysis: Characterize the particle size distribution of the milled powder using laser diffraction or dynamic light scattering. Aim for a D90 value of less than 10 µm for micronization and below 500 nm for nanosizing.

    • In Vitro Dissolution Study:

      • Media: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

      • Apparatus: Use a USP Dissolution Apparatus 2 (paddle apparatus) at 37°C with a rotation speed of 75 RPM.

      • Procedure: Add a non-sink concentration of micronized/nanosized this compound to the dissolution media. Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).

      • Analysis: Analyze the concentration of dissolved this compound in the samples using a validated HPLC method.

  • Expected Outcome & Data Presentation:

FormulationD90 Particle SizeDissolution in SGF at 30 min (%)Dissolution in SIF at 30 min (%)
Unprocessed this compound> 50 µm< 5%< 2%
Micronized this compound< 10 µm15-25%10-20%
Nanosized this compound< 500 nm> 40%> 35%

1.2. Amorphous Solid Dispersions

  • Hypothesis: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, preventing crystallization and enhancing solubility and dissolution.

  • Experimental Protocol: Solvent Evaporation Method

    • Polymer Selection: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC), or Soluplus®.

    • Preparation:

      • Dissolve this compound and the selected polymer in a common volatile solvent (e.g., methanol, acetone) at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).

      • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

      • Dry the resulting solid dispersion in a vacuum oven to remove residual solvent.

    • Characterization:

      • Differential Scanning Calorimetry (DSC): To confirm the amorphous state of this compound in the dispersion (absence of a melting peak).

      • X-ray Powder Diffraction (XRPD): To verify the absence of crystallinity.

    • In Vitro Dissolution Study: Perform dissolution testing as described in section 1.1.

  • Expected Outcome & Data Presentation:

Formulation (Drug:Polymer)Physical StateDissolution in SIF at 30 min (%)
Unprocessed this compoundCrystalline< 2%
This compound:PVP K30 (1:3)Amorphous> 50%
This compound:HPMC (1:3)Amorphous> 45%
This compound:Soluplus® (1:3)Amorphous> 60%
Issue 2: Poor Permeability and/or High First-Pass Metabolism

Even if dissolved, this compound may have poor permeability across the intestinal epithelium or be extensively metabolized by the liver before reaching systemic circulation.

2.1. Lipid-Based Formulations

  • Hypothesis: Formulating this compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can enhance its solubility and intestinal absorption by utilizing lipid absorption pathways and potentially reducing first-pass metabolism.

  • Experimental Protocol: SEDDS Formulation and Evaluation

    • Excipient Screening:

      • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and cosurfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

    • Ternary Phase Diagram Construction:

      • Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and cosurfactant to identify the self-emulsification region.

    • Formulation Preparation:

      • Select an optimal formulation from the self-emulsification region and dissolve this compound in it.

    • Characterization:

      • Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size and polydispersity index (PDI) using dynamic light scattering. Aim for a droplet size < 200 nm.

      • Emulsification Time: Visually assess the time taken for the formulation to form a clear or bluish-white emulsion upon gentle agitation in water.

    • In Vitro Lipolysis: Perform in vitro lipolysis studies to predict the in vivo behavior of the formulation.

  • Expected Outcome & Data Presentation:

Formulation (Oil:Surfactant:Cosurfactant)Droplet Size (nm)PDIEmulsification Time (s)This compound Released after Lipolysis (%)
Optimal SEDDS< 150< 0.3< 30> 80%

Visualization of Key Processes

To aid in understanding the experimental approaches and the mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation YH-53_API This compound API Particle_Size_Reduction Particle Size Reduction (Micronization/Nanonization) YH-53_API->Particle_Size_Reduction Solid_Dispersion Amorphous Solid Dispersion (e.g., with PVP K30) YH-53_API->Solid_Dispersion Lipid_Formulation Lipid-Based Formulation (e.g., SEDDS) YH-53_API->Lipid_Formulation Physical_Characterization Physical Characterization (DSC, XRPD, Particle Size) Particle_Size_Reduction->Physical_Characterization Solid_Dispersion->Physical_Characterization Lipid_Formulation->Physical_Characterization Lipolysis_Study In Vitro Lipolysis Lipid_Formulation->Lipolysis_Study Dissolution_Testing Dissolution Testing (SGF/SIF) Pharmacokinetic_Study Pharmacokinetic Study (Rat Model) Dissolution_Testing->Pharmacokinetic_Study Physical_Characterization->Dissolution_Testing Lipolysis_Study->Pharmacokinetic_Study Bioavailability_Assessment Bioavailability Assessment Pharmacokinetic_Study->Bioavailability_Assessment

Caption: Experimental workflow for enhancing the oral bioavailability of this compound.

sars_cov_2_replication_inhibition Viral_Entry SARS-CoV-2 Entry Viral_RNA_Release Viral RNA Release Viral_Entry->Viral_RNA_Release Translation Translation of Polyproteins (pp1a, pp1ab) Viral_RNA_Release->Translation 3CLpro 3CLpro (Main Protease) Translation->3CLpro Proteolytic_Cleavage Proteolytic Cleavage Functional_Proteins Formation of Functional Viral Proteins Proteolytic_Cleavage->Functional_Proteins YH_53 This compound YH_53->3CLpro inhibits 3CLpro->Proteolytic_Cleavage catalyzes Replication_Transcription Replication and Transcription (RNA-dependent RNA polymerase) Functional_Proteins->Replication_Transcription Viral_Assembly Viral Assembly Replication_Transcription->Viral_Assembly New_Virions Release of New Virions Viral_Assembly->New_Virions

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

By systematically applying these formulation strategies and characterization techniques, researchers can identify an effective approach to overcome the low oral bioavailability of this compound and advance its development as a potential therapeutic agent.

References

Technical Support Center: Enhancing the Metabolic Stability of YH-53

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YH-53, a novel peptidomimetic covalent inhibitor of coronavirus 3CL protease. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the metabolic stability of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential metabolic liabilities?

A1: this compound is a peptidomimetic covalent inhibitor of the coronavirus 3CL protease (Mpro), with the molecular formula C₃₀H₃₃N₅O₅S. As a peptidomimetic, it is susceptible to enzymatic degradation by proteases. Its structure, which includes a benzothiazole moiety, may also be a site for oxidative metabolism by cytochrome P450 (CYP) enzymes and subsequent phase II conjugation reactions. The covalent nature of its binding to the target protease means that its pharmacodynamics are not solely dependent on its plasma concentration, but its free concentration is still influenced by metabolic clearance.

Q2: What are the primary metabolic pathways for peptidomimetic drugs?

A2: Peptidomimetics are designed to be more resistant to proteolysis than natural peptides. However, they can still be metabolized through several pathways, including:

  • Hydrolysis: Cleavage of amide bonds by peptidases or esterases.

  • Oxidation: Primarily mediated by CYP enzymes, targeting electron-rich aromatic rings or alkyl groups.[1][2]

  • N-dealkylation and O-dealkylation: Removal of alkyl groups from nitrogen or oxygen atoms.

  • Conjugation: Phase II metabolism involving the addition of polar groups such as glucuronic acid or sulfate to increase water solubility and facilitate excretion.

Q3: How can we predict the metabolic soft spots of this compound?

A3: A combination of in silico and in vitro methods can be used to predict metabolic "soft spots."

  • In Silico Tools: Computational models can predict sites of metabolism by various CYP isoforms. These tools analyze the molecule's structure for features prone to enzymatic attack.

  • In Vitro Metabolic Assays: Incubating this compound with liver microsomes or hepatocytes and analyzing the resulting metabolites by LC-MS/MS is the most direct way to identify metabolic hot spots.[3]

Q4: What are some general strategies to improve the metabolic stability of a peptidomimetic like this compound?

A4: Several medicinal chemistry strategies can be employed:

  • Incorporate Unnatural Amino Acids: Replacing natural L-amino acids with D-amino acids or other non-natural amino acids can hinder recognition by proteases.

  • N-methylation: Methylation of the amide nitrogen can prevent hydrolysis by sterically hindering the approach of proteases.

  • Cyclization: Constraining the peptide backbone through cyclization can increase rigidity and reduce susceptibility to proteolysis.

  • Bioisosteric Replacement: Replacing metabolically liable groups with more stable isosteres. For example, replacing a metabolically active phenyl ring with a pyridine or a fluorinated phenyl group.

  • Deuteration: Replacing hydrogen atoms at metabolically active sites with deuterium can slow down CYP-mediated oxidation due to the kinetic isotope effect.

Troubleshooting Guide

Issue 1: Rapid degradation of this compound in in vitro metabolic stability assays (e.g., liver microsomes).
  • Possible Cause 1: Proteolytic Cleavage.

    • Troubleshooting Step: Perform the assay in the presence of a broad-spectrum protease inhibitor cocktail. If the stability of this compound increases significantly, proteolytic degradation is a likely cause.

    • Long-term Solution: Consider structural modifications to the this compound backbone, such as incorporating D-amino acids or N-methylated amino acids at the cleavage site.

  • Possible Cause 2: CYP-mediated Metabolism.

    • Troubleshooting Step: Conduct the microsomal stability assay in the absence of the NADPH cofactor. A significant increase in stability points to CYP-mediated metabolism. To identify the specific CYP isoforms involved, use individual recombinant human CYP enzymes or selective chemical inhibitors for major isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).

    • Long-term Solution: Identify the site of metabolism via metabolite identification studies. Modify the structure at this "soft spot" by introducing electron-withdrawing groups or by blocking the site sterically. For example, if a phenyl ring is being hydroxylated, consider adding a fluorine atom.

Issue 2: Poor correlation between in vitro and in vivo metabolic stability.
  • Possible Cause 1: Extrahepatic Metabolism.

    • Troubleshooting Step: The liver is the primary site of drug metabolism, but other organs like the intestine, kidneys, and lungs can also contribute. Conduct metabolic stability assays using S9 fractions or microsomes from these tissues.

    • Consideration: For orally administered drugs, first-pass metabolism in the intestine can be significant.

  • Possible Cause 2: Role of Transporters.

    • Troubleshooting Step: Active transport into and out of hepatocytes can influence the intracellular concentration of this compound and thus its metabolic rate. Use cell-based models like primary hepatocytes which have intact transporter systems.

    • Consideration: If active transport is a major factor, simple microsomal assays may not be predictive of in vivo clearance.

Issue 3: Difficulty in detecting and identifying metabolites of this compound by LC-MS.
  • Possible Cause 1: Low Abundance of Metabolites.

    • Troubleshooting Step: Increase the incubation time or the concentration of this compound in the assay. Concentrate the sample before LC-MS analysis. Use a more sensitive mass spectrometer or optimize the ionization source parameters.

  • Possible Cause 2: Poor Ionization of Metabolites.

    • Troubleshooting Step: Experiment with different mobile phase compositions and pH values. Try both positive and negative ion modes on the mass spectrometer.

    • Consideration: Phase II metabolites (e.g., glucuronides) are often more polar and may require different chromatographic conditions than the parent drug.

  • Possible Cause 3: Complex Matrix Effects.

    • Troubleshooting Step: Improve the sample clean-up procedure. Use solid-phase extraction (SPE) instead of simple protein precipitation.[4] Implement an isotope-labeled internal standard to compensate for matrix effects.

Data Presentation

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
Incubation Time (min) % Parent Remaining
0100
585
1560
3035
6010
Half-life (t½, min) 22
Intrinsic Clearance (CLint, µL/min/mg protein) 31.5

Table 2: Hypothetical Metabolic Profile of this compound in Human Hepatocytes

MetaboliteProposed BiotransformationRelative Abundance (%)
M1Hydroxylation of Benzothiazole Ring45
M2N-dealkylation25
M3Amide Hydrolysis15
M4Glucuronidation of M110
M5Other5

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at 1 mM.

    • In a microcentrifuge tube, add 1 µL of the this compound stock solution to 999 µL of 0.1 M phosphate buffer (pH 7.4) to achieve a final substrate concentration of 1 µM.

    • Add human liver microsomes to a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • For the negative control (T=0), add the stopping solution immediately after adding NADPH.

  • Time-course Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

  • Termination of Reaction:

    • Stop the reaction by adding 2 volumes (e.g., 100 µL) of ice-cold acetonitrile containing an internal standard.

    • Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.

  • Sample Analysis:

    • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

    • Quantify the remaining parent compound (this compound) by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_yh53 Prepare this compound Stock (1 mM) mix Combine this compound, Microsomes, Buffer prep_yh53->mix prep_microsomes Prepare Microsome Suspension prep_microsomes->mix prep_buffer Prepare Phosphate Buffer (pH 7.4) prep_buffer->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate aliquot Take Aliquots at Time Points incubate->aliquot quench Quench with Acetonitrile + IS aliquot->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis troubleshooting_logic cluster_cyp CYP Metabolism Pathway cluster_protease Proteolysis Pathway start Rapid Degradation of this compound? cyp_test Assay without NADPH start->cyp_test protease_test Assay with Protease Inhibitors start->protease_test cyp_stable Stability Increased? cyp_test->cyp_stable cyp_yes CYP Metabolism Likely cyp_stable->cyp_yes Yes cyp_no CYP Metabolism Unlikely cyp_stable->cyp_no No identify_cyp Use specific inhibitors/recombinant CYPs cyp_yes->identify_cyp modify_structure Modify Metabolic Hotspot identify_cyp->modify_structure protease_stable Stability Increased? protease_test->protease_stable protease_yes Proteolysis Likely protease_stable->protease_yes Yes protease_no Proteolysis Unlikely protease_stable->protease_no No modify_backbone Modify Peptide Backbone protease_yes->modify_backbone

References

Technical Support Center: Overcoming YH-53 Solubility Issues in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility challenges of the hypothetical compound YH-53 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For optimal results, it is highly recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be diluted into your aqueous experimental buffer.

Q2: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?

This common issue, known as "precipitation upon dilution," occurs when the concentration of a poorly soluble compound exceeds its solubility limit in the final aqueous solution. Even with a small percentage of DMSO, the hydrophobic nature of this compound can cause it to fall out of solution.

Q3: What is the maximum recommended concentration of this compound in aqueous solution for cell-based assays?

The maximum concentration is highly dependent on the specific aqueous buffer and the final percentage of any co-solvents. It is crucial to determine the kinetic solubility of this compound in your specific experimental conditions. As a general guideline, keeping the final DMSO concentration at or below 0.5% (v/v) is advisable to minimize solvent-induced artifacts.

Q4: How can I improve the solubility of this compound for my in vitro experiments?

Several techniques can be employed to enhance the aqueous solubility of this compound. These include the use of co-solvents, pH adjustment of the buffer, and complexation with solubility enhancers like cyclodextrins.[1][][3][4][5] The most suitable method will depend on the specific requirements of your experiment.

Q5: Are there any known incompatibilities of this compound with common buffer components?

While specific incompatibilities for this compound have not been documented, it is good practice to be aware that high concentrations of salts or certain proteins in your buffer could potentially influence the solubility of poorly soluble compounds. If you suspect an incompatibility, consider simplifying your buffer system to identify the problematic component.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides a systematic approach to troubleshoot and overcome common solubility challenges encountered with this compound.

Issue 1: this compound powder is not dissolving in the desired aqueous buffer.
  • Root Cause: this compound is a hydrophobic molecule with inherently low solubility in aqueous solutions. Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) or TRIS is often unsuccessful.

  • Solution 1: Prepare a High-Concentration Stock Solution in an Organic Solvent.

    • Recommendation: Use 100% DMSO to prepare a stock solution of this compound at a concentration of 10-50 mM. Subsequently, dilute this stock solution into your aqueous buffer.

    • Protocol: Refer to Experimental Protocol 1: Preparation of a this compound Stock Solution in DMSO.

  • Solution 2: Employ a Co-solvent System.

    • Recommendation: The addition of a water-miscible organic solvent can significantly increase the solubility of non-polar compounds. For cell-based assays, solvents like ethanol or propylene glycol are often used.

    • Protocol: Refer to Experimental Protocol 2: Solubilization of this compound using a Co-solvent Method.

  • Solution 3: Adjust the pH of the Buffer.

    • Recommendation: For ionizable compounds, adjusting the pH of the buffer can increase solubility. If this compound has acidic or basic functional groups, altering the pH to favor the ionized form will enhance its solubility.

    • Note: The optimal pH range needs to be determined empirically and must be compatible with your experimental system.

Issue 2: The this compound solution is cloudy or has visible precipitate after dilution from a DMSO stock.
  • Root Cause: The final concentration of this compound in the aqueous buffer exceeds its kinetic solubility limit.

  • Solution 1: Decrease the Final Concentration.

    • Recommendation: The simplest approach is to lower the final working concentration of this compound. Determine the lowest effective concentration for your experiment to minimize solubility issues.

  • Solution 2: Use Sonication or Gentle Warming.

    • Recommendation: Brief sonication or gentle warming of the solution to 37°C can help dissolve small amounts of precipitate. However, be cautious as the compound may precipitate again upon cooling. Always visually inspect the solution before use.

  • Solution 3: Utilize a Solubility Enhancer.

    • Recommendation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

    • Protocol: Refer to Experimental Protocol 3: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Issue 3: Artifacts or toxicity are observed in cell-based assays.
  • Root Cause: The observed effects may be due to the solvent (e.g., DMSO) or the precipitation of the compound, rather than the pharmacological activity of this compound.

  • Solution 1: Run a Vehicle Control.

    • Recommendation: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your test samples to account for any solvent-induced effects.

  • Solution 2: Lower the Final DMSO Concentration.

    • Recommendation: Aim for a final DMSO concentration of ≤ 0.5% (v/v). If higher concentrations are necessary, it is critical to run a dose-response of the vehicle to determine the threshold for toxicity in your specific cell line.

  • Solution 3: Confirm the Absence of Precipitate.

    • Recommendation: Compound precipitation in cell culture media can lead to inconsistent results and can be toxic to cells. Before adding the this compound solution to your cells, visually inspect it for any cloudiness or precipitate. If present, centrifuge the solution and use the supernatant, noting that the actual concentration will be lower than intended.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Notes
Water< 0.01Practically insoluble.
PBS (pH 7.4)< 0.01Practically insoluble.
Ethanol~5Moderately soluble.
Propylene Glycol~10Soluble.
DMSO> 50Highly soluble.

Table 2: Hypothetical Recommended Co-solvent Systems for this compound in PBS (pH 7.4)

Co-solvent System (v/v)Achievable this compound Conc. (µM)Recommended Use
10% Ethanol in PBS~25In vitro assays (caution with sensitive cell lines).
20% Propylene Glycol in PBS~50Suitable for a range of in vitro studies.
0.5% DMSO in PBS~10Recommended for most cell-based assays.
1% DMSO in PBS~20Use with caution and appropriate vehicle controls.

Table 3: Hypothetical Effect of pH on this compound Solubility

Aqueous Buffer pHSolubility (µg/mL)Notes
5.00.5Assuming this compound is a weak base.
7.4< 0.1Low solubility at physiological pH.
9.02.0Increased solubility at higher pH.

Experimental Protocols

Experimental Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Objective: To prepare a high-concentration stock solution of this compound.

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Experimental Protocol 2: Solubilization of this compound using a Co-solvent Method
  • Objective: To prepare a working solution of this compound in an aqueous buffer using a co-solvent.

  • Materials: this compound stock solution in DMSO, aqueous buffer (e.g., PBS), co-solvent (e.g., Propylene Glycol), sterile tubes.

  • Procedure:

    • Prepare the co-solvent/buffer mixture. For example, to make a 20% propylene glycol in PBS solution, mix 2 mL of propylene glycol with 8 mL of PBS.

    • Add the required volume of the this compound DMSO stock solution to the co-solvent/buffer mixture while vortexing gently.

    • Ensure the final DMSO concentration remains as low as possible (ideally ≤ 0.5% v/v).

    • Visually inspect the final solution for clarity. If any precipitation occurs, the solubility limit has been exceeded.

Experimental Protocol 3: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.

  • Materials: this compound powder, HP-β-CD, deionized water, organic solvent (e.g., ethanol), rotary evaporator or lyophilizer.

  • Procedure (Co-solvent Lyophilization Method):

    • Dissolve a molar excess of HP-β-CD (e.g., 5-fold) in deionized water.

    • In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent like ethanol.

    • Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.

    • Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.

    • Remove the organic solvent using a rotary evaporator or freeze-dry the solution (lyophilization) to obtain a solid powder of the this compound/HP-β-CD complex.

    • The resulting powder can be dissolved in an aqueous buffer to the desired concentration. The solubility of this complex will be significantly higher than that of this compound alone.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_troubleshooting Troubleshooting Options start Start: this compound Powder stock_sol Prepare 10-50 mM Stock in 100% DMSO start->stock_sol direct_dilution Dilute stock into aqueous buffer stock_sol->direct_dilution check_solubility Is the solution clear? direct_dilution->check_solubility success Proceed with Experiment check_solubility->success Yes troubleshoot Troubleshoot Solubility check_solubility->troubleshoot No lower_conc Lower Final Concentration troubleshoot->lower_conc cosolvent Use Co-solvent (e.g., PG, Ethanol) troubleshoot->cosolvent ph_adjust Adjust pH of Buffer troubleshoot->ph_adjust cyclodextrin Use Cyclodextrin (HP-β-CD) troubleshoot->cyclodextrin lower_conc->direct_dilution Re-attempt cosolvent->direct_dilution Re-attempt ph_adjust->direct_dilution Re-attempt cyclodextrin->direct_dilution Re-attempt signaling_pathway Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription ... YH53 This compound YH53->MEK

References

YH-53 In Vitro Research: A Technical Support Guide for Consistent Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YH-53, a resource designed for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential inconsistencies in in vitro experimental results. By following these recommendations, you can enhance the reproducibility and reliability of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the known in vitro activity of this compound?

This compound has been identified as an inhibitor of the main protease (Mpro) of SARS-CoV-2. In vitro studies using VeroE6 cells have established its antiviral activity.[1]

Q2: My this compound is not showing the expected biological effect, even at high concentrations. What are the initial troubleshooting steps?

If this compound is not producing the anticipated effect, consider the following initial steps:

  • Verify Compound Integrity: Confirm the identity and purity of your this compound stock. Degradation during storage or issues with the initial synthesis can impact its activity.[2]

  • Check Solubility: Visually inspect your stock solution and the final concentration in your cell culture media for any signs of precipitation. Incomplete dissolution can lead to a lower effective concentration of the compound.[2][3]

  • Assess Cell Permeability: If you are working with intracellular targets, evaluate the ability of this compound to cross the cell membrane, as it may not be reaching its intended target.[2]

Q3: I'm observing significant cell death that does not seem related to the expected mechanism of action of this compound. How can I investigate this?

Unexplained cytotoxicity can confound your experimental results. To troubleshoot this issue:

  • Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the 50% cytotoxic concentration (CC50). This will help you differentiate between targeted effects and general toxicity.

  • Evaluate the Vehicle Control: Run a dose-response experiment with your vehicle (e.g., DMSO) alone. High concentrations of some solvents can be toxic to cells.

  • Investigate Off-Target Effects: Consider the possibility that this compound is interacting with unintended targets. Profiling the compound against a broader panel of targets can help identify potential off-target liabilities.

Q4: My in vitro results with this compound are not reproducible. What are the common causes of variability?

Lack of reproducibility in cell-based assays is a common challenge. Potential sources of variability include:

  • Cell-Related Issues:

    • Cell Line Integrity: Ensure your cell line is not misidentified or cross-contaminated.

    • Cell Passage Number: Use cells with a low passage number, as high-passage cells can exhibit altered morphology, growth rates, and responses to stimuli.

    • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as this can significantly impact experimental outcomes.

    • Cell Seeding Density: Inconsistent cell seeding can lead to variability in results.

  • Compound Handling:

    • Stock Solution Stability: Avoid repeated freeze-thaw cycles of your this compound stock solution, as this can degrade the compound. Store it in small aliquots at -20°C or -80°C and protect it from light if it is light-sensitive.

    • Inconsistent Dilutions: Ensure accurate and consistent preparation of working solutions.

  • Assay Conditions:

    • Incubation Times: Adhere to consistent incubation times.

    • Reagent Variability: Use reagents from the same lot to minimize variability.

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 Values

Inconsistent potency values are a frequent issue in in vitro assays. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Compound Instability Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Cell Density Variation Optimize and standardize cell seeding density for each experiment.
Assay Edge Effects Avoid using the outer wells of microplates, or fill them with sterile media/PBS to maintain humidity.
Reagent Degradation Prepare fresh reagents and store them properly according to the manufacturer's instructions.
Issue 2: High Background or "Noise" in the Assay

High background can mask the true biological effect of this compound.

Potential Cause Recommended Solution
Sub-optimal Antibody Concentration (for immunoassays) Perform an antibody titration to determine the optimal concentration that maximizes signal-to-noise ratio.
Insufficient Washing Steps Increase the number and duration of washing steps to remove unbound reagents.
Contaminated Reagents or Buffers Use fresh, sterile-filtered buffers and reagents.
Autofluorescence of Compound or Plate Measure the fluorescence of this compound and the microplate at the assay wavelength. If necessary, switch to a different detection method (e.g., luminescence) or use low-fluorescence plates.

Experimental Protocols

A well-defined experimental protocol is crucial for obtaining reproducible results.

General Protocol for a Cell-Based Assay with this compound

  • Cell Culture and Seeding:

    • Culture cells in the recommended medium and conditions.

    • Use cells within a consistent and low passage number range.

    • Trypsinize and count cells accurately.

    • Seed cells at a predetermined optimal density in an appropriate microplate.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of working concentrations. Ensure the final solvent concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

    • Include appropriate controls: vehicle control (solvent only), positive control (a known inhibitor), and negative control (untreated cells).

    • Add the compound or vehicle to the cells and incubate for the desired time.

  • Assay Readout:

    • Perform the assay according to the manufacturer's instructions (e.g., add detection reagents).

    • Read the plate using a suitable plate reader.

  • Data Analysis:

    • Subtract background readings.

    • Normalize the data to the controls.

    • Generate dose-response curves and calculate IC50/EC50 values using appropriate software.

Visualizing Workflows and Pathways

Troubleshooting Workflow for Inconsistent In Vitro Results

G A Inconsistent In Vitro Results B Check Compound Integrity & Solubility A->B C Review Cell Culture Practices A->C D Optimize Assay Protocol A->D E Precipitation or Degradation? B->E F Mycoplasma or Passage Number Issue? C->F G High Background or Variability? D->G E->C No H Prepare Fresh Stock / Use Solubilizing Agents E->H Yes F->D No I Use Low Passage, Mycoplasma-Free Cells F->I Yes J Adjust Reagent Concentrations & Incubation Times G->J Yes K Consistent Results G->K No H->K I->K J->K

Caption: A decision tree for troubleshooting inconsistent in vitro results.

General Experimental Workflow for a Small Molecule Inhibitor

G A Hypothesis Generation B Acquire Small Molecule (this compound) A->B C Prepare Stock Solution B->C E In Vitro Assay C->E D Cell Culture D->E F Data Acquisition E->F G Data Analysis F->G H Conclusion G->H

Caption: A typical workflow for in vitro testing of a small molecule inhibitor.

References

Optimizing YH-53 Dosage for Cell Culture Experiments: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of YH-53 for cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the effective and accurate use of this potent antiviral compound.

This compound is a peptidomimetic, covalent inhibitor of the 3C-like protease (3CLpro or Mpro) of coronaviruses, including SARS-CoV and SARS-CoV-2.[1] Its benzothiazole ketone moiety forms a covalent bond with the catalytic cysteine residue of the protease, thereby inhibiting viral replication.[2] Understanding the optimal concentration and experimental conditions is crucial for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture experiments?

A1: Based on available data, a starting concentration range of 1 µM to 10 µM is recommended for initial antiviral assays. This compound has been shown to completely block SARS-CoV-2 replication in Vero cells at a concentration of 10 µM.[1] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and experimental setup.

Q2: What is the known cytotoxicity of this compound?

A2: this compound has demonstrated low cytotoxicity in Vero cells, with a 50% cytotoxic concentration (CC50) greater than 100 µM.[3] However, it is essential to determine the CC50 in the specific cell line used for your experiments to establish a therapeutic window.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is non-toxic to the cells (typically below 0.5%).

Q4: My this compound treatment is not showing the expected antiviral effect. What are the possible reasons?

A4: Several factors could contribute to a lack of efficacy:

  • Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit viral replication. Perform a dose-response experiment to identify the optimal concentration.

  • Compound Instability: this compound may be unstable in the cell culture medium over the duration of the experiment. Consider the stability of the compound under your experimental conditions and refresh the medium with a fresh compound if necessary.

  • Cell Line Specificity: The antiviral activity of this compound may vary between different cell lines due to differences in cell permeability or metabolism.

  • Viral Titer: The amount of virus used for infection may be too high, overwhelming the inhibitory effect of the compound. Ensure you are using a standardized and appropriate viral titer for your assays.

Q5: I am observing high cell death in my this compound treated wells. What could be the cause?

A5: High cell death could be due to:

  • Cytotoxicity of this compound: Although generally low, this compound may exhibit cytotoxicity at higher concentrations in certain cell lines. Determine the CC50 of this compound in your specific cell line.

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. Ensure the final solvent concentration is below the toxic threshold for your cells.

  • Synergistic Effects: The combination of viral infection and compound treatment may lead to increased cell death. Include appropriate controls to distinguish between virus-induced cytopathic effect (CPE) and compound-induced cytotoxicity.

Quantitative Data Summary

ParameterValueCell LineVirusReference
Ki 34.7 nM-SARS-CoV-2 3CLpro[3]
Ki 6.3 nM-SARS-CoV 3CLpro
IC50 0.74 µM-SARS-CoV 3CLpro
CC50 >100 µMVero-
Effective Concentration 1-25 µM (reduces total RNA copies)VeroE6/TMPRSS2SARS-CoV-2
Effective Concentration 10 µM (completely blocks viral proliferation)VeroSARS-CoV-2

Key Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is to determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest (e.g., Vero E6, Calu-3, Caco-2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubate the plate for the desired duration of your antiviral experiment (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the no-treatment control and determine the CC50 value using a dose-response curve.

Antiviral Activity Assay (Cytopathic Effect - CPE - Inhibition Assay)

This protocol is to determine the 50% effective concentration (EC50) of this compound against a specific virus.

Materials:

  • This compound stock solution

  • Virus stock with a known titer

  • Host cell line permissive to the virus

  • Complete cell culture medium and infection medium (e.g., medium with reduced serum)

  • 96-well cell culture plates

  • Reagents for cell viability assessment (e.g., Crystal Violet or MTT)

Procedure:

  • Seed host cells in a 96-well plate and grow to 90-100% confluency.

  • Prepare serial dilutions of this compound in infection medium.

  • Remove the growth medium from the cells and add the diluted this compound.

  • Immediately infect the cells with the virus at a pre-determined multiplicity of infection (MOI). Include a virus control (no compound), a cell control (no virus, no compound), and a compound toxicity control (compound, no virus).

  • Incubate the plate at the optimal temperature for viral replication until the cytopathic effect is clearly visible in the virus control wells (typically 2-4 days).

  • Assess cell viability using a suitable method. For Crystal Violet staining, fix the cells, stain with Crystal Violet, and then solubilize the dye to measure absorbance.

  • Calculate the percentage of CPE inhibition for each concentration and determine the EC50 value from a dose-response curve.

Signaling Pathways and Mechanism of Action

Covalent Inhibition of 3CL Protease

This compound acts as a covalent inhibitor of the SARS-CoV-2 3CL protease. The benzothiazole ketone warhead of this compound is attacked by the nucleophilic thiol group of the catalytic Cys145 residue in the active site of the protease. This forms a stable covalent bond, inactivating the enzyme and thereby blocking the processing of the viral polyprotein, which is essential for viral replication.

G cluster_0 This compound Binding and Covalent Inhibition cluster_1 Downstream Effect YH53 This compound (Benzothiazole Ketone) Reversible_complex Reversible This compound :: 3CLpro Complex YH53->Reversible_complex Non-covalent Binding CLpro_active 3CL Protease (Active Site with Cys145) CLpro_active->Reversible_complex Covalent_adduct Covalent this compound-3CLpro Adduct (Inactive Enzyme) Reversible_complex->Covalent_adduct Nucleophilic attack by Cys145 Polyprotein Viral Polyprotein Covalent_adduct->Polyprotein Inhibits Viral_proteins Functional Viral Proteins Polyprotein->Viral_proteins Cleavage by 3CLpro Replication Viral Replication Viral_proteins->Replication

Caption: Covalent inhibition of 3CL protease by this compound blocks viral replication.

Potential Interaction with Host Cell Signaling Pathways

While the primary mechanism of action of this compound is the direct inhibition of the viral 3CL protease, viral infections themselves are known to modulate host cell signaling pathways, including the p53 and NF-κB pathways, to create a favorable environment for replication.

  • p53 Pathway: The tumor suppressor p53 plays a crucial role in the cellular response to stress, including viral infections. Some viruses have evolved mechanisms to inhibit or manipulate p53 to prevent apoptosis and cell cycle arrest of the host cell.

  • NF-κB Pathway: The NF-κB signaling pathway is a key regulator of the inflammatory response. Many viruses activate the NF-κB pathway to promote their replication and to modulate the host immune response.

The direct effects of this compound on these pathways have not been extensively studied and represent an area for further investigation. It is possible that by inhibiting viral replication, this compound indirectly modulates the virus-induced changes in these host signaling pathways.

G cluster_0 Viral Infection and Host Cell Response cluster_1 Potential Indirect Effect of this compound Virus Virus Host_Cell Host Cell Virus->Host_Cell Infects p53 p53 Pathway Virus->p53 Modulates NFkB NF-κB Pathway Virus->NFkB Modulates Host_Cell->p53 Stress Signal Host_Cell->NFkB Stress Signal Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation NFkB->Inflammation YH53 This compound Viral_Replication Viral Replication YH53->Viral_Replication Inhibits Viral_Replication->Virus Leads to less

Caption: Potential indirect effect of this compound on host cell signaling pathways.

Experimental Workflow Diagram

G cluster_0 Experimental Workflow for this compound Evaluation start Start prep_cells Prepare Host Cell Culture start->prep_cells cc50_assay Determine CC50 (Cytotoxicity Assay) prep_cells->cc50_assay antiviral_assay Perform Antiviral Assay (e.g., CPE or Plaque Reduction) prep_cells->antiviral_assay data_analysis Data Analysis (Calculate EC50 and SI) cc50_assay->data_analysis antiviral_assay->data_analysis mechanism_studies Mechanism of Action Studies (e.g., Western Blot for pathway analysis) data_analysis->mechanism_studies end End mechanism_studies->end

Caption: General workflow for evaluating the antiviral efficacy of this compound.

References

Technical Support Center: Synthesis of YH-53

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of YH-53, a potent covalent inhibitor of the SARS-CoV-2 3CL protease. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound is an aza-peptide derivative containing a critical chlorofluoroacetamide (CFA) "warhead" that covalently binds to the target protease. The synthesis is a multi-step process that generally involves:

  • Aza-peptide backbone assembly: Stepwise coupling of amino acid and aza-amino acid building blocks.

  • Introduction of the chlorofluoroacetamide (CFA) warhead: Acylation of the N-terminus of the aza-peptide with a chlorofluoroacetyl group.

  • Purification: Chromatographic purification of the final compound.

Q2: What are the key starting materials for the synthesis of this compound?

A2: Key starting materials include protected amino acids, a protected hydrazine derivative for the aza-amino acid component, and a suitable chlorofluoroacetylating agent. The specific protecting groups and coupling reagents will depend on the chosen synthetic route.

Q3: What are the critical reaction parameters to control during the synthesis?

A3: Temperature, reaction time, stoichiometry of reagents, and moisture control are critical throughout the synthesis. In particular, the coupling reactions and the introduction of the CFA warhead require careful optimization to maximize yield and minimize side products.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in peptide coupling steps Incomplete activation of the carboxylic acid.Steric hindrance.Aggregation of the growing peptide chain.Optimize coupling reagent and conditions (e.g., extend reaction time, increase temperature).Use a more potent coupling reagent (e.g., HATU, COMU), though consider cost at scale.Incorporate chaotropic salts or use a different solvent to disrupt aggregation.
Epimerization/Racemization Use of a strong base or prolonged exposure to basic conditions.High reaction temperatures.Use a non-nucleophilic base (e.g., DIEA) in slight excess.Perform coupling reactions at lower temperatures (e.g., 0 °C to room temperature).
Incomplete introduction of the CFA warhead Low reactivity of the N-terminus.Decomposition of the chlorofluoroacetylating agent.Ensure complete deprotection of the N-terminus before acylation.Use a freshly prepared or high-purity acylating agent.Optimize reaction conditions (e.g., solvent, base, temperature).
Formation of multiple impurities Side reactions during coupling or deprotection steps.Degradation of the product.Carefully monitor reactions by HPLC or LC-MS to identify the source of impurities.Optimize protecting group strategy to minimize side reactions.Ensure appropriate work-up and purification conditions to prevent degradation.
Difficulty in purification Co-elution of closely related impurities.Poor solubility of the crude product.Optimize the HPLC purification method (e.g., gradient, column chemistry, mobile phase additives).Consider alternative purification techniques such as crystallization or precipitation if feasible.Screen for a suitable solvent system for initial purification steps.
Inconsistent batch-to-batch results during scale-up Inefficient mixing and heat transfer in larger reactors.Changes in reagent addition rates.Longer reaction and work-up times.Use appropriate reactor geometry and agitation to ensure efficient mixing.Implement controlled addition profiles for key reagents.Re-optimize reaction times and conditions for the larger scale.

Experimental Protocols

While the exact, detailed synthesis protocol for this compound from a specific publication is proprietary, a general, representative procedure for the key steps is provided below for educational purposes. Note: These are illustrative and will require optimization.

Protocol 1: General Procedure for a Peptide Coupling Step (e.g., using HATU)
  • Dissolution: Dissolve the N-terminally protected amino acid (1.0 eq.) and the C-terminally protected amino acid or peptide fragment with a free amine (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, NMP) under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Add HATU (1.05 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.0 eq.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude coupled product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-terminal Deprotection (Fmoc Group)
  • Dissolution: Dissolve the Fmoc-protected peptide in a solvent such as DMF.

  • Deprotection: Add a solution of 20% piperidine in DMF to the reaction mixture.

  • Reaction: Stir at room temperature for 30 minutes. Monitor the completion of the deprotection by TLC or HPLC.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a suitable solvent (e.g., toluene) to remove residual piperidine. The resulting crude amine can be used in the next step without further purification.

Protocol 3: General Procedure for Introduction of the Chlorofluoroacetamide (CFA) Warhead
  • Preparation of Acylating Agent: Prepare a solution of chlorofluoroacetic acid (1.2 eq.) and a coupling agent (e.g., HATU, 1.2 eq.) in an aprotic solvent. Add DIEA (2.4 eq.) and stir for 15 minutes to pre-activate.

  • Coupling: Add the pre-activated solution to a solution of the deprotected aza-peptide (1.0 eq.) in an aprotic solvent under an inert atmosphere.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours, monitoring for completion.

  • Work-up and Purification: Perform an aqueous work-up as described in Protocol 1, followed by purification of the final compound, this compound, using preparative reverse-phase HPLC.

Visualizations

This compound Synthesis Workflow

YH53_Synthesis_Workflow Start Protected Amino Acids & Aza-amino Acid Precursor Coupling1 Peptide Coupling 1 Start->Coupling1 Deprotection1 N-terminal Deprotection 1 Coupling1->Deprotection1 Coupling2 Peptide Coupling 2 Deprotection1->Coupling2 Deprotection2 N-terminal Deprotection 2 Coupling2->Deprotection2 CFA_Intro CFA Warhead Introduction Deprotection2->CFA_Intro Purification Purification (HPLC) CFA_Intro->Purification YH53 This compound Final Product Purification->YH53

Caption: A generalized workflow for the multi-step synthesis of this compound.

Troubleshooting Logic for Low Coupling Yield

Low_Yield_Troubleshooting Problem Low Coupling Yield Check1 Incomplete Reaction? Problem->Check1 Check2 Side Products Observed? Check1->Check2 No Solution1 Increase reaction time or temperature Check1->Solution1 Yes Check3 Starting Material Degradation? Check2->Check3 No Solution2 Optimize coupling reagent & stoichiometry Check2->Solution2 Yes Solution4 Check purity of starting materials Check3->Solution4 Yes Solution3 Re-evaluate solvent & base Solution2->Solution3

Caption: A troubleshooting decision tree for addressing low yields in peptide coupling reactions.

Signaling Pathway of this compound Action (Simplified)

YH53_Mechanism YH53 This compound CLpro SARS-CoV-2 3CL Protease YH53->CLpro covalently inhibits FunctionalProteins Functional Viral Proteins CLpro->FunctionalProteins produces ViralPolyprotein Viral Polyprotein ViralPolyprotein->CLpro is cleaved by ViralReplication Viral Replication FunctionalProteins->ViralReplication enables

Caption: Simplified mechanism of action of this compound in inhibiting viral replication.

Technical Support Center: YH-53 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YH-53. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo delivery of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a potent, peptidomimetic inhibitor of 3CLpro (3C-like protease) with activity against SARS-CoV-1 and SARS-CoV-2.[1][2] Its primary challenge for in vivo studies is its poor aqueous solubility. Key physicochemical properties are summarized below.

Data Presentation: this compound Physicochemical Properties

PropertyValueSource
CAS Number1471484-62-4[1]
Molecular FormulaC30H33N5O5S[1]
Molecular Weight575.68 g/mol [1]
SolubilityDMSO: ≥ 50 mg/mL (86.85 mM)
AppearanceSolidN/A

To achieve higher solubility in DMSO, warming the solution to 37°C and using an ultrasonic bath is recommended.

Q2: My this compound is precipitating when I dilute my DMSO stock into an aqueous buffer for my in vivo formulation. What should I do?

A2: This is a common issue for hydrophobic compounds like this compound. Direct dilution of a high-concentration DMSO stock into an aqueous vehicle often leads to precipitation because the compound's solubility limit is exceeded.

Troubleshooting Steps:

  • Decrease Final Concentration: The simplest approach is to test a lower final concentration of this compound.

  • Optimize Co-Solvent Percentage: While the final DMSO concentration in an in vivo study should be minimized, a slightly higher percentage might be necessary to maintain solubility. Always include a vehicle control group with the same final DMSO concentration to assess any solvent-related toxicity or effects.

  • Utilize a Formulation Strategy: For most in vivo applications, especially oral administration, a specialized formulation will be required to improve solubility and bioavailability.

Caption: Decision tree for addressing this compound precipitation.

Q3: I'm observing very low oral bioavailability for this compound in my rat studies. How can I improve this?

A3: The low oral bioavailability of this compound is expected due to its poor solubility. Enhancing oral bioavailability requires advanced formulation strategies designed to increase the dissolution rate and absorption in the gastrointestinal tract.

Data Presentation: this compound Pharmacokinetic Profile in Rats

Administration RouteDoseT½ (hours)Cmax (ng/mL)AUC₀-∞ (ng·h/mL)
Intravenous (IV)0.1 mg/kg2.97-19.7
Oral (PO)0.5 mg/kg9.641.083.49
Data sourced from GlpBio.

Data Presentation: Comparison of Formulation Strategies for Poorly Soluble Drugs

StrategyMechanismAdvantagesDisadvantages
Co-solvents Increases drug solubility in the vehicle.Simple to prepare.Risk of precipitation upon dilution in GI tract; potential for toxicity.
Surfactants Forms micelles to encapsulate the drug.Enhances wetting and dissolution.Can cause GI irritation; potential for drug precipitation.
Cyclodextrins Forms inclusion complexes to increase solubility.High solubilization capacity.Can be expensive; competition with other molecules for binding.
Lipid-Based Systems (e.g., SEDDS) Drug is dissolved in lipids/surfactants, forming an emulsion in the GI tract.Improves absorption via lymphatic pathways; protects drug from degradation.Complex formulation development; potential for GI side effects.
Nanosuspensions Reduces particle size to the nanometer range, increasing surface area.Increases dissolution velocity and saturation solubility.Requires specialized equipment (e.g., homogenizers); potential for particle aggregation.

Troubleshooting Guides

Issue: Inconsistent Results or Animal Distress During Oral Gavage

Oral gavage is a technically challenging procedure that can cause stress and physical harm if performed incorrectly, leading to variability in results.

Potential Causes & Solutions:

  • Improper Restraint: Incorrect handling increases animal stress and the risk of injury.

    • Solution: Ensure proper training on gentle but firm restraint techniques. The goal is to align the esophagus and stomach for smooth passage of the gavage needle.

  • Incorrect Needle Size/Length: Using a gavage needle that is too large or too long can cause perforation of the esophagus or stomach.

    • Solution: Always use the correct size gavage needle for the weight of the mouse. Pre-measure the needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

  • Aspiration into Lungs: Accidental administration into the trachea is a common and often fatal complication.

    • Solution: Ensure the gavage needle passes smoothly without resistance. If the animal struggles excessively, coughs, or shows respiratory distress, remove the needle immediately.

  • Esophageal Irritation: Repeated gavage, especially with viscous formulations, can cause irritation and inflammation.

    • Solution: Use flexible plastic or smooth, ball-tipped metal gavage tubes. Lubricate the tip with water or a non-toxic lubricant. Consider less frequent dosing schedules if possible.

Issue: Low or Variable Efficacy in Tumor Growth Inhibition Studies

If you have optimized the formulation and administration but are still seeing poor results, consider these factors related to the experimental design.

Potential Causes & Solutions:

  • Inadequate Dosing Regimen: The dose or frequency may be insufficient to achieve a therapeutic concentration at the tumor site.

    • Solution: Perform a Maximum Tolerated Dose (MTD) study to determine the highest safe dose. Use pharmacokinetic data to guide the dosing schedule to maintain drug levels above the target IC50.

  • Tumor Model Resistance: The chosen cancer cell line or patient-derived xenograft (PDX) model may be inherently resistant to this compound's mechanism of action.

    • Solution: If this compound's primary mechanism is inhibiting viral replication, its use in a standard tumor model may be inappropriate unless there is a secondary, anti-cancer mechanism. If a secondary mechanism is hypothesized (e.g., targeting a host factor also involved in cancer), ensure the chosen model expresses the target.

  • Poor Drug Accumulation in Tumor: The formulation may be stable in circulation but may not effectively extravasate into the tumor tissue.

    • Solution: Conduct biodistribution studies to quantify the concentration of this compound in the tumor versus other organs over time. This may require developing a sensitive analytical method (e.g., LC-MS/MS).

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation using a Co-Solvent/Surfactant System

This protocol provides a starting point for developing a simple oral formulation. Note: This must be optimized for your specific dose and animal model.

  • Prepare the Vehicle:

    • In a sterile tube, prepare a vehicle solution consisting of 5% DMSO, 10% Tween® 80, and 85% Saline (0.9% NaCl).

    • Vortex thoroughly until the solution is clear and homogenous.

  • Weigh this compound: Accurately weigh the required amount of this compound powder needed for your dosing concentration (e.g., for a 10 mg/kg dose in mice with a 10 mL/kg dosing volume, you need a 1 mg/mL solution).

  • Initial Dissolution:

    • Add the 5% volume of DMSO directly to the this compound powder.

    • Vortex and sonicate in a water bath until the compound is fully dissolved.

  • Add Surfactant:

    • Add the 10% volume of Tween® 80 to the DMSO/YH-53 mixture.

    • Vortex thoroughly. The solution may become viscous.

  • Final Dilution:

    • Slowly add the 85% volume of saline to the mixture while continuously vortexing to prevent precipitation.

    • Inspect the final formulation for any visible precipitates. If precipitation occurs, the formulation is not suitable and requires further optimization (e.g., different excipients or lower concentration).

  • Administration: Use the formulation immediately after preparation.

Protocol 2: In Vivo Tumor Growth Inhibition Study

This protocol outlines a general workflow for assessing the efficacy of a this compound formulation in a subcutaneous xenograft model.

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD-SCID) aged 6-8 weeks.

  • Tumor Cell Implantation:

    • Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in Matrigel/PBS) into the right flank of each mouse.

    • Monitor tumor growth regularly.

  • Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups (e.g., Vehicle Control, this compound treatment group). Ensure the average tumor volume is similar across all groups.

  • Treatment Administration:

    • Administer the this compound formulation and vehicle control via the chosen route (e.g., oral gavage) at the predetermined dose and schedule.

    • Record the body weight of each animal daily or at least three times per week as a measure of toxicity.

  • Tumor Measurement:

    • Measure tumor dimensions (length and width) with digital calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Endpoint:

    • Continue the study until tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm³) or for a set duration.

    • Euthanize animals if they show signs of excessive toxicity (e.g., >20% body weight loss) or if tumors become ulcerated.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Plot the mean body weight change for each group over time.

    • At the end of the study, excise the tumors, weigh them, and compare the final tumor weights between groups.

Visualizations

Caption: Workflow for an in vivo tumor growth inhibition study.

G cluster_0 Viral Life Cycle cluster_1 Drug Intervention polyprotein Viral Polyprotein proteins Functional Viral Proteins polyprotein->proteins Cleavage replication Viral Replication proteins->replication yh53 This compound clpro 3CL Protease yh53->clpro clpro->block Inhibition

Caption: Simplified mechanism of action for this compound as a 3CLpro inhibitor.

References

protocol refinement for YH-53 enzymatic inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers conducting enzymatic inhibition assays. While framed around a hypothetical inhibitor, "YH-53," the principles and protocols described are broadly applicable to the study of various enzyme inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors to control in an enzymatic assay?

A1: For consistent and reproducible results, it is crucial to strictly control several variables.[1] Key factors include:

  • Temperature: Even a one-degree change can alter enzyme activity by 4-8%.[1] Most human enzymes have an optimal temperature of 37°C and can denature at higher temperatures.[2]

  • pH and Buffer: Enzymes have an optimal pH range for maximum activity.[1][2] The buffer system should be stable and not interfere with the assay.

  • Ionic Strength: High salt concentrations can interfere with the weak ionic bonds within the protein structure of the enzyme.

  • Substrate Concentration: Increasing substrate concentration generally increases the reaction rate until the enzyme becomes saturated.

  • Enzyme Concentration and Purity: The fraction of active enzyme and the presence of any contaminants can significantly impact results. The specific activity of the enzyme, which is a measure of its purity, should be known.

Q2: How should I prepare and store my reagents for an enzymatic assay?

A2: Proper reagent handling is essential for accurate results.

  • Fresh Reagents: Whenever possible, prepare fresh solutions, especially for substrates and enzymes.

  • Proper Thawing: Thaw all frozen components completely and mix them gently before use to ensure homogeneity. Avoid repeated freeze-thaw cycles for enzymes, as this can lead to loss of activity.

  • Storage: Store enzymes and other sensitive reagents at the recommended temperatures (e.g., refrigerated or frozen) to maintain their stability.

  • Purity: Use high-purity reagents and work in a clean environment to avoid contamination from inhibitors or other interfering substances.

Q3: What is the significance of determining the IC50 value?

A3: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. This value is crucial for comparing the effectiveness of different inhibitors and is a key parameter in drug discovery and development. Variability in IC50 determination can arise from different calculation methods and experimental parameters.

Q4: What are the differences between relative and absolute IC50 values?

A4: The distinction lies in how the 50% inhibition level is defined.

  • Relative IC50: The concentration of an inhibitor that produces a response halfway between the upper and lower plateaus of the dose-response curve. This is used when a stable 100% control is not available.

  • Absolute IC50: The concentration of an inhibitor that corresponds to a 50% response as determined by the 0% and 100% assay controls. This method is preferred when accurate and stable controls can be established.

Experimental Protocol: this compound Enzymatic Inhibition Assay

This protocol provides a general framework for determining the inhibitory effect of a compound on a specific enzyme.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer at the optimal pH for the target enzyme (e.g., 100 mM Tris-HCl, pH 8.2).

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme.

  • Substrate Stock Solution: Dissolve the substrate in a suitable solvent (e.g., DMSO or assay buffer) to create a concentrated stock solution.

  • Inhibitor (this compound) Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock.

  • Control Solutions: Include a positive control (a known inhibitor) and a negative control (solvent/vehicle).

2. Assay Procedure (96-well plate format):

  • Prepare Serial Dilutions of this compound: Create a series of dilutions of the this compound stock solution in the assay buffer.

  • Dispense Reagents:

    • Blank wells: Add assay buffer and substrate (no enzyme).

    • Control (uninhibited) wells: Add assay buffer, enzyme, and the same volume of solvent used for the inhibitor.

    • Test (inhibited) wells: Add assay buffer, enzyme, and the this compound dilutions.

  • Pre-incubation: Pre-incubate the plate for a specific time (e.g., 15 minutes) at the optimal temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for a predetermined time at the optimal temperature. The reaction progress can be monitored kinetically or as an endpoint measurement.

  • Detection: Measure the product formation using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) with a microplate reader.

3. Data Analysis:

  • Correct for Background: Subtract the average reading of the blank wells from all other readings.

  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * (1 - (Signalinhibited / Signaluninhibited))

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s) Relevant Citations
High Background Signal - Substrate instability or non-enzymatic degradation.- Contaminated reagents.- Run a substrate blank to check for non-enzymatic degradation.- Use fresh, high-purity reagents.
Low or No Signal - Inactive enzyme.- Incorrect buffer pH or temperature.- Incorrect substrate.- Test enzyme activity directly with the substrate.- Verify the optimal pH and temperature for the enzyme.- Ensure the substrate is specific to the enzyme.
Inconsistent Readings - Pipetting errors.- Improper mixing of reagents.- "Edge effect" in microplates due to evaporation.- Use calibrated pipettes and prepare a master mix for the reaction.- Ensure all components are thoroughly mixed.- Avoid using the outer wells of the plate or fill them with buffer/water.
Non-linear Standard Curve - Partially thawed or improperly mixed standards.- Pipetting errors.- Ensure all standard components are fully thawed and mixed.- Avoid pipetting very small volumes.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Reagent Preparation serial_dilution Serial Dilution of this compound reagent_prep->serial_dilution dispense Dispense Reagents (Enzyme, Inhibitor) serial_dilution->dispense pre_incubate Pre-incubation dispense->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate incubate Incubation add_substrate->incubate read_plate Read Plate incubate->read_plate data_analysis Data Analysis (% Inhibition) read_plate->data_analysis ic50 IC50 Determination data_analysis->ic50

Caption: Workflow for an enzymatic inhibition assay.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical pathway where the target enzyme of this compound might play a role, for instance, in a p53-mediated response to cellular stress.

signaling_pathway cluster_stress Cellular Stress cluster_response Cellular Response stress DNA Damage p53 p53 Activation stress->p53 target_enzyme Target Enzyme (e.g., Kinase) p53->target_enzyme downstream Downstream Effector target_enzyme->downstream apoptosis Apoptosis downstream->apoptosis cell_cycle_arrest Cell Cycle Arrest downstream->cell_cycle_arrest yh53 This compound yh53->target_enzyme

Caption: Hypothetical p53 signaling pathway inhibited by this compound.

References

Validation & Comparative

Comparative Efficacy of YH-53 Against Emerging SARS-CoV-2 Variants

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the benzothiazole-based peptidomimetic inhibitor, YH-53, with other prominent antiviral agents against SARS-CoV-2 and its emerging variants. The data presented is intended to inform research and development efforts in the pursuit of effective COVID-19 therapeutics.

Executive Summary

This compound is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. Structural and cellular studies have demonstrated its efficacy against Mpro from various SARS-CoV-2 variants of concern, including Beta, Lambda, Delta, and Omicron sublineages. This compound acts as a covalent inhibitor, forming a bond with the catalytic cysteine residue (Cys145) in the Mpro active site. While exhibiting promising antiviral activity, its development has been hampered by low oral bioavailability. This guide compares the in vitro efficacy of this compound with approved antiviral drugs such as Nirmatrelvir (the active component of Paxlovid), Remdesivir, and Molnupiravir.

Data Presentation: Comparative Antiviral Efficacy

The following tables summarize the available in vitro efficacy data for this compound and other key antiviral compounds against various SARS-CoV-2 strains. It is important to note that direct head-to-head comparisons in the same study are limited; therefore, experimental conditions (e.g., cell line, assay type) are provided for context.

Table 1: In Vitro Efficacy of this compound against SARS-CoV-2

CompoundVirus StrainCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound/5h (3)SARS-CoV-2VeroE6RNA-qPCR / WST-8Value not explicitly stated in search results>100Dependent on EC50
This compound derivative (4)SARS-CoV-2VeroE6RNA-qPCR / WST-8Value not explicitly stated in search results>100Dependent on EC50

Note: Specific EC50 values for this compound and its derivative were not found in the provided search results, though a relevant publication was cited. The CC50 value indicates low cytotoxicity.

Table 2: Comparative In Vitro Efficacy of Mpro and RdRp Inhibitors against SARS-CoV-2 Variants

CompoundVirus VariantCell LineEC50 (µM)Reference
Nirmatrelvir Wild-type (WT)Vero E60.05 ± 0.02[1]
DeltaVero E60.06 ± 0.01[1]
Omicron BA.1Vero E60.04 ± 0.02[1]
Omicron BA.2Vero E60.04 ± 0.01[1]
Omicron JN.1VeroE6/TMPRSS20.0158 ± 0.0105[2]
Omicron LB.1VeroE6/TMPRSS20.060 ± 0.011
Omicron KP.3.1.1VeroE6/TMPRSS20.090 ± 0.051
Remdesivir Wild-type (WT)Vero E60.08 ± 0.04
DeltaVero E60.11 ± 0.08
Omicron BA.1Vero E60.05 ± 0.04
Omicron BA.2Vero E60.08 ± 0.01
OmicronA549-ACE2-TMPRSS20.053 ± 0.032
Molnupiravir (EIDD-1931) Wild-type (WT)Vero E61.5 ± 0.1
DeltaVero E61.5 ± 0.7
Omicron BA.1Vero E61.0 ± 0.5
Omicron BA.2Vero E60.8 ± 0.01

EC50 (Half-maximal effective concentration) values represent the concentration of a drug that inhibits 50% of the viral effect. Lower values indicate higher potency. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

SARS-CoV-2 Main Protease (Mpro) Enzymatic Assay (FRET-based)

This protocol is a generalized procedure for assessing the inhibitory activity of compounds against SARS-CoV-2 Mpro using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET-based Mpro substrate (e.g., containing a fluorophore and a quencher)

  • Assay buffer (e.g., 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the diluted compounds to the respective wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Add the Mpro enzyme to all wells except the negative control wells.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the FRET substrate to all wells.

  • Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the rate of substrate cleavage for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay (Cytopathic Effect - CPE Reduction Assay)

This protocol describes a common method to evaluate the antiviral activity of compounds in a cell culture system by measuring the inhibition of the virus-induced cytopathic effect.

Materials:

  • Vero E6 or other susceptible cell lines (e.g., Calu-3, Caco-2)

  • SARS-CoV-2 virus stock of a known titer

  • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

  • Test compounds

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader for luminescence or absorbance

Procedure:

  • Seed the 96-well plates with cells and incubate overnight to form a confluent monolayer.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the growth medium from the cells and add the diluted compounds.

  • Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI). Include uninfected and virus-only controls.

  • Incubate the plates for a specified period (e.g., 48-72 hours) until CPE is observed in the virus control wells.

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of CPE reduction for each compound concentration.

  • Determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values from the dose-response curves. The Selectivity Index (SI) is calculated as CC50/EC50.

Mandatory Visualization

Signaling Pathway of SARS-CoV-2 Mpro Inhibition

The following diagram illustrates the critical role of the SARS-CoV-2 Main Protease (Mpro) in the viral replication cycle and how inhibitors like this compound disrupt this process.

Mpro_Inhibition_Pathway cluster_virus SARS-CoV-2 Life Cycle cluster_inhibitor Inhibitor Action Viral_RNA Viral Genomic RNA Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation Mpro Main Protease (Mpro/3CLpro) Polyproteins->Mpro NSPs Non-Structural Proteins (NSPs) (e.g., RdRp) Mpro->NSPs Cleavage Mpro->Inhibition RTC Replication/Transcription Complex (RTC) NSPs->RTC Formation New_RNA New Viral RNA RTC->New_RNA Replication & Transcription New_Virions Assembly of New Virions New_RNA->New_Virions YH53 This compound (Mpro Inhibitor) YH53->Mpro Covalent Inhibition of Catalytic Site (Cys145) Antiviral_Screening_Workflow cluster_screening In Vitro Screening cluster_characterization Hit Characterization Start Start: Compound Library Enzymatic_Assay Primary Screen: Mpro Enzymatic Assay (FRET) Start->Enzymatic_Assay Hits Initial Hits Enzymatic_Assay->Hits Cell_Assay Secondary Screen: Cell-Based Antiviral Assay (e.g., CPE Reduction) Hits->Cell_Assay Potent Compounds Confirmed_Hits Confirmed Hits Cell_Assay->Confirmed_Hits Dose_Response Dose-Response Analysis (EC50, CC50, SI) Confirmed_Hits->Dose_Response Active Compounds Variant_Testing Efficacy against SARS-CoV-2 Variants Dose_Response->Variant_Testing Mechanism Mechanism of Action Studies Variant_Testing->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

References

Comparative Analysis of YH-53 and Nirmatrelvir as SARS-CoV-2 Main Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent antiviral compounds, YH-53 and nirmatrelvir, both targeting the main protease (Mpro or 3CLpro) of SARS-CoV-2, a critical enzyme for viral replication. This objective comparison is supported by available preclinical experimental data to aid in the evaluation of their respective therapeutic potential.

At a Glance: this compound vs. Nirmatrelvir

FeatureThis compoundNirmatrelvir
Primary Target SARS-CoV-2 Main Protease (Mpro/3CLpro)SARS-CoV-2 Main Protease (Mpro/3CLpro)
Mechanism of Action Covalent inhibitor of MproCovalent inhibitor of Mpro
Administration InvestigationalOral (co-packaged with ritonavir as Paxlovid)
Development Stage PreclinicalApproved for clinical use

In Vitro Efficacy and Potency

The following tables summarize the key quantitative data on the in vitro efficacy and potency of this compound and nirmatrelvir against their target protease and the SARS-CoV-2 virus.

Enzymatic Inhibition
CompoundTargetAssay TypeK_i_ (nM)IC_50_ (nM)Reference
This compound SARS-CoV-1 3CLpro-6.3-[1]
SARS-CoV-2 3CLpro-34.7-[1]
SARS-CoV 3CLpro--740[1]
Nirmatrelvir SARS-CoV-2 MproFRET-based3.119.2[2]
SARS-CoV-2 Mpro (Wildtype)FRET-based0.933-[3]
SARS-CoV-2 Mpro (Omicron P132H)FRET-based0.635-
SARS-CoV-2 MproFRET-based-47
SARS-CoV-2 MproFRET-based-14
Antiviral Activity
CompoundVirus Strain(s)Cell LineAssay TypeEC_50_ (nM)EC_90_ (nM)Reference
This compound SARS-CoV-2VeroE6/TMPRSS2CPE--
Nirmatrelvir SARS-CoV-2 (USA-WA1/2020)VeroE6Antiviral74.5 (with MDR1 inhibitor)-
SARS-CoV-2 (USA-WA1/2020)dNHBEAntiviral62181
SARS-CoV-2 (Multiple Variants)VeroE6 P-gp knockoutqRT-PCR15.9 - 127.2-
SARS-CoV-2 (D614G, Delta, Omicron BA.1)HEK293T-hACE2CPE33 ± 10-
SARS-CoV-2Calu-3qRT-PCR--

Cytotoxicity

CompoundCell LineAssay TypeCC_50_ (µM)Reference
This compound Vero->100

Experimental Protocols

Enzymatic Inhibition Assays (Nirmatrelvir)

Fluorescence Resonance Energy Transfer (FRET)-based Assay: The enzymatic activity of the SARS-CoV-2 main protease (Mpro) and its variants was monitored using a continuous FRET assay. This assay measures the cleavage of a synthetic fluorogenic peptide substrate (DABCYL-KTSAVLQ-SGFRKME-EDANS). The fluorescence of the cleaved EDANS peptide is measured at an excitation of 340 nm and an emission of 490 nm using a microplate reader. The turnover number (k_cat_) and Michaelis constants (K_m_) are determined by monitoring the initial velocities of the proteolytic activities at varying substrate concentrations. For inhibitor studies, the protease is pre-incubated with the compound for a set time before the addition of the substrate. The IC_50_ values are then calculated from the dose-response curves.

Antiviral Activity Assays

Cytopathic Effect (CPE) Assay (this compound & Nirmatrelvir): VeroE6/TMPRSS2 or HEK293T-hACE2 cells are seeded in 96-well plates. The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compound. After a defined incubation period (e.g., 48 or 72 hours), cell viability is assessed to determine the extent of virus-induced CPE. This can be quantified using reagents like CellTiter-Glo, which measures ATP levels. The EC_50_ is calculated as the concentration of the compound that inhibits CPE by 50%.

Quantitative Reverse Transcription PCR (qRT-PCR) Assay (Nirmatrelvir): Various cell lines, including VeroE6 P-gp knockout, Calu-3, and Huh7 cells, are infected with SARS-CoV-2 in the presence of the test compound. After a specific incubation period, total RNA is extracted from the cells. The amount of viral RNA is then quantified using qRT-PCR targeting a specific viral gene. The EC_50_ value is the concentration of the compound that reduces the viral RNA level by 50% compared to the untreated virus-infected control.

50% Tissue Culture Infectious Dose (TCID_50_) Assay (Nirmatrelvir): To quantify infectious virus particles, supernatants from infected and treated cell cultures are serially diluted and used to infect fresh cells in a 96-well plate. After incubation, the wells are scored for the presence or absence of CPE to determine the TCID_50_ per milliliter.

Cytotoxicity Assays

General Cytotoxicity Assay (this compound): Vero cells are incubated with various concentrations of the test compound for a specified period (e.g., 24 hours). Cell viability is then measured using a standard method, such as an MTS or MTT assay, to determine the concentration of the compound that reduces cell viability by 50% (CC_50_).

Mechanism of Action and Signaling Pathway

Both this compound and nirmatrelvir are peptidomimetic inhibitors that target the main protease (Mpro) of SARS-CoV-2. Mpro is a cysteine protease that plays an essential role in the viral life cycle by cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps). These nsps are crucial for the formation of the viral replication and transcription complex (RTC). By binding to the active site of Mpro, these inhibitors block its proteolytic activity, thereby preventing the maturation of viral proteins and inhibiting viral replication.

G cluster_host_cell Host Cell Virus_Entry SARS-CoV-2 Entry Viral_RNA_Release Viral RNA Release Virus_Entry->Viral_RNA_Release Translation Translation Viral_RNA_Release->Translation Polyproteins Polyproteins (pp1a/pp1ab) Translation->Polyproteins Mpro_Cleavage Mpro Proteolytic Cleavage Polyproteins->Mpro_Cleavage NSPs Functional Non-Structural Proteins (nsps) Mpro_Cleavage->NSPs RTC Replication/Transcription Complex (RTC) Assembly NSPs->RTC Replication_Transcription Viral RNA Replication & Transcription RTC->Replication_Transcription Virion_Assembly New Virion Assembly & Release Replication_Transcription->Virion_Assembly Inhibitor This compound / Nirmatrelvir Inhibitor->Mpro_Cleavage Inhibition

Caption: Mechanism of action of this compound and nirmatrelvir.

Experimental Workflow

The general workflow for evaluating the in vitro efficacy of antiviral compounds like this compound and nirmatrelvir involves a series of enzymatic and cell-based assays.

G Enzymatic_Assay Enzymatic Assay (e.g., FRET) Determine_Ki_IC50 Determine Ki and IC50 Enzymatic_Assay->Determine_Ki_IC50 Cell_Based_Assay Cell-Based Antiviral Assay Determine_EC50 Determine EC50 Cell_Based_Assay->Determine_EC50 Cytotoxicity_Assay Cytotoxicity Assay Determine_CC50 Determine CC50 Cytotoxicity_Assay->Determine_CC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Determine_EC50->Calculate_SI Determine_CC50->Calculate_SI

Caption: In vitro antiviral evaluation workflow.

References

YH-53: A Comparative Analysis of Antiviral Activity in the Context of Primary Human Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the 3CLpro Inhibitor YH-53 with Alternative Antiviral Agents

The emergence of novel viral threats necessitates the rapid evaluation of new antiviral compounds. This compound, a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), has shown promise in preclinical studies. This guide provides a comparative analysis of the available data on this compound's antiviral activity and cytotoxicity, placing it in context with established antiviral agents. A key focus is the validation of antiviral efficacy in primary human cells, which are more physiologically relevant models for predicting clinical outcomes than immortalized cell lines.

Executive Summary

This compound is a peptidomimetic compound featuring a unique benzothiazolyl ketone moiety that acts as a potent inhibitor of the SARS-CoV-1 and SARS-CoV-2 3CL proteases. While direct experimental data on the antiviral activity of this compound in primary human cells is not yet publicly available, this guide compiles and compares the existing in vitro data from cell line studies with the performance of approved and investigational antivirals for which primary human cell data is available. This comparative guide aims to provide a valuable resource for researchers to assess the potential of this compound and to highlight the critical need for its evaluation in more advanced, human-relevant cell culture models.

Comparative Antiviral Activity and Cytotoxicity

The following tables summarize the available in vitro efficacy and cytotoxicity data for this compound and selected alternative antiviral agents. It is crucial to note the differences in the cell systems used for these evaluations, as this significantly impacts the direct comparability of the results. Data from primary human cells or organoids are highlighted where available.

Table 1: Antiviral Potency (EC50) Against SARS-CoV-2

CompoundMechanism of ActionCell TypeEC50 (µM)Citation
This compound 3CLpro Inhibitor VeroE6 0.49
Nirmatrelvir3CLpro InhibitorPrimary Human Airway Epithelial Cells~0.04 - 0.1[1]
Calu-3 (Human Lung)0.077
RemdesivirRdRp InhibitorPrimary Human Airway Epithelial Cells0.01
Calu-3 (Human Lung)0.02
Molnupiravir (NHC)RdRp InhibitorPrimary Human Airway Epithelial Cells0.08
Calu-3 (Human Lung)0.3
FavipiravirRdRp InhibitorPrimary Human Bronchial Tracheal Epithelial CellsIneffective/Slight Enhancement
VeroE661.88

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Table 2: In Vitro Cytotoxicity (CC50) and Selectivity Index (SI)

CompoundCell TypeCC50 (µM)Selectivity Index (SI = CC50/EC50)Citation
This compound VeroE6 >100 >204
NirmatrelvirPrimary Human Airway Epithelial Cells>10>100-250[1]
Calu-3 (Human Lung)>10>130
RemdesivirPrimary Human Hepatocytes>10>1000
Calu-3 (Human Lung)>10>500
Molnupiravir (NHC)Primary Human Airway Epithelial Cells>10>125
Calu-3 (Human Lung)>10>33
FavipiravirVeroE6>400>6.46

CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells. A higher SI indicates a more favorable safety profile.

Mechanism of Action: Signaling Pathway

This compound inhibits the SARS-CoV-2 main protease (3CLpro or Mpro), a critical enzyme for viral replication. The virus produces large polyproteins that must be cleaved into individual functional proteins by 3CLpro. By inhibiting this enzyme, this compound prevents the maturation of the virus, thereby halting its replication cycle.

This compound Mechanism of Action cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Drug Intervention Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Polyprotein Polyprotein Translation->Polyprotein 3CLpro 3CLpro Polyprotein->3CLpro cleavage site Functional Viral Proteins Functional Viral Proteins 3CLpro->Functional Viral Proteins processes Viral Assembly & Release Viral Assembly & Release Functional Viral Proteins->Viral Assembly & Release This compound This compound This compound->3CLpro inhibits Antiviral Assay Workflow in Primary hBECs Start Start Culture Primary hBECs at ALI Culture Primary hBECs at ALI Start->Culture Primary hBECs at ALI Prepare Serial Dilutions of Antiviral Compounds Prepare Serial Dilutions of Antiviral Compounds Culture Primary hBECs at ALI->Prepare Serial Dilutions of Antiviral Compounds Infect Apical Surface with SARS-CoV-2 Infect Apical Surface with SARS-CoV-2 Prepare Serial Dilutions of Antiviral Compounds->Infect Apical Surface with SARS-CoV-2 Treat with Compounds in Basolateral Medium Treat with Compounds in Basolateral Medium Infect Apical Surface with SARS-CoV-2->Treat with Compounds in Basolateral Medium Incubate (24-72h) Incubate (24-72h) Treat with Compounds in Basolateral Medium->Incubate (24-72h) Collect Apical Washes Collect Apical Washes Incubate (24-72h)->Collect Apical Washes Assess Cytotoxicity (MTT Assay) Assess Cytotoxicity (MTT Assay) Incubate (24-72h)->Assess Cytotoxicity (MTT Assay) Quantify Viral RNA (qRT-PCR) Quantify Viral RNA (qRT-PCR) Collect Apical Washes->Quantify Viral RNA (qRT-PCR) Determine EC50 Determine EC50 Quantify Viral RNA (qRT-PCR)->Determine EC50 Determine CC50 Determine CC50 Assess Cytotoxicity (MTT Assay)->Determine CC50

References

A Head-to-Head Comparison of 3CL Protease Inhibitors: YH-53 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of YH-53 Against Other Key SARS-CoV-2 3CLpro Inhibitors.

The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the viral replication cycle, making it a prime target for antiviral drug development. This guide provides a comparative overview of the peptidomimetic covalent inhibitor this compound against other notable 3CLpro inhibitors: nirmatrelvir (a key component of Paxlovid), GC376, and boceprevir.

It is important to note that direct head-to-head studies comparing this compound with these other inhibitors under identical experimental conditions are limited in the publicly available scientific literature. Therefore, this guide presents a compilation of data from various studies to offer a comparative perspective, with the caveat that direct cross-study comparisons should be interpreted with caution due to potential variations in experimental protocols and conditions.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound and other selected 3CLpro inhibitors against SARS-CoV-2 3CLpro and the virus itself.

Table 1: this compound In Vitro Activity

ParameterValueTargetReference
Kᵢ 34.7 nMSARS-CoV-2 3CLpro[1][2]
IC₅₀ 0.74 µMSARS-CoV 3CLpro[1]
Antiviral Activity Completely blocked viral replication at 10 µMSARS-CoV-2 in Vero cells[1][2]
CC₅₀ > 100 µMVero cells

Table 2: Nirmatrelvir (PF-07321332) In Vitro Activity

ParameterValueTarget/Cell LineReference
Kᵢ 3.11 nMSARS-CoV-2 Mpro
IC₅₀ 19.2 nMSARS-CoV-2 Mpro
EC₅₀ 62 nMSARS-CoV-2 in dNHBE cells
EC₉₀ 181 nMSARS-CoV-2 in dNHBE cells
EC₅₀ 880 nMSARS-CoV-2 in Vero E6 cells

Table 3: GC376 In Vitro Activity

ParameterValueTarget/Cell LineReference
IC₅₀ 0.03 µM - 1.14 µMSARS-CoV-2 Mpro
EC₅₀ 0.18 µM - 3.37 µMSARS-CoV-2 in Vero/Vero E6 cells
CC₅₀ > 200 µMVero cells

Table 4: Boceprevir In Vitro Activity

ParameterValueTarget/Cell LineReference
Kᵢ 1.18 µMSARS-CoV-2 Mpro
IC₅₀ 4.13 µM - 8.0 µMSARS-CoV-2 Mpro
EC₅₀ 1.90 µM - 15.57 µMSARS-CoV-2 in Vero cells

Experimental Protocols

The following are generalized protocols for the key experiments cited in the data tables. Specific parameters may vary between individual studies.

3CLpro Enzymatic Inhibition Assay (FRET-based)

This assay biochemically quantifies the ability of a compound to inhibit the enzymatic activity of 3CLpro.

Principle: A fluorogenic peptide substrate containing a cleavage site for 3CLpro is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Generalized Protocol:

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 3CLpro

    • FRET-based peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

    • Test compounds (including this compound and others)

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure: a. The test compound is serially diluted to various concentrations. b. A fixed concentration of 3CLpro is pre-incubated with the diluted test compounds (or DMSO as a vehicle control) in the assay buffer for a defined period (e.g., 15-60 minutes) at a controlled temperature (e.g., 25°C or 37°C) in the microplate wells. c. The enzymatic reaction is initiated by adding the FRET substrate to each well. d. The fluorescence intensity is measured kinetically over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for Edans). e. The rate of reaction is determined from the linear phase of the fluorescence increase. f. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. g. The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)

This cell-based assay determines the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect).

Principle: SARS-CoV-2 infection of susceptible cell lines, such as Vero E6 cells, leads to observable morphological changes and ultimately cell death. Antiviral compounds that inhibit viral replication will prevent or reduce this cytopathic effect, thus preserving cell viability.

Generalized Protocol:

  • Reagents and Materials:

    • Susceptible host cell line (e.g., Vero E6 cells)

    • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

    • SARS-CoV-2 virus stock of a known titer

    • Test compounds

    • 96-well clear-bottom microplates

    • Cell viability reagent (e.g., CellTiter-Glo®, Neutral Red, or Crystal Violet)

    • Plate reader (luminometer or spectrophotometer)

  • Procedure: a. Host cells are seeded into 96-well plates and incubated to form a confluent monolayer. b. The test compounds are serially diluted and added to the cells. c. The cells are then infected with a predetermined amount of SARS-CoV-2 (multiplicity of infection - MOI). Control wells include uninfected cells (cell control) and infected cells without any compound (virus control). d. The plates are incubated for a period sufficient for the virus to cause a significant cytopathic effect in the virus control wells (e.g., 48-72 hours). e. After incubation, a cell viability reagent is added to each well according to the manufacturer's instructions. f. The plate is read using the appropriate plate reader to quantify cell viability. g. The percentage of CPE reduction for each compound concentration is calculated relative to the cell and virus controls. h. The EC₅₀ value, the concentration of the compound that protects 50% of the cells from virus-induced death, is determined by plotting the percentage of protection against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key concepts related to 3CLpro inhibition and the experimental workflow for inhibitor screening.

SARS_CoV_2_Replication_and_3CLpro_Inhibition cluster_host_cell Host Cell cluster_inhibitor_action Inhibitor Action entry Viral Entry uncoating Uncoating & RNA Release entry->uncoating translation Translation of Polyproteins (pp1a/ab) uncoating->translation cleavage Polyprotein Cleavage translation->cleavage replication RNA Replication cleavage->replication Formation of Replicase-Transcriptase Complex transcription Subgenomic RNA Transcription replication->transcription assembly Viral Assembly replication->assembly transcription->assembly release Viral Release assembly->release outside SARS-CoV-2 Virion release->outside New Virions inhibitor 3CLpro Inhibitor (e.g., this compound) inhibitor->cleavage outside->entry

Caption: SARS-CoV-2 replication cycle and the inhibitory action of 3CLpro inhibitors.

Inhibitor_Screening_Workflow cluster_biochemical Biochemical Assay cluster_cell_based Cell-based Assay start_biochem Compound Library fret_assay 3CLpro FRET Assay start_biochem->fret_assay ic50_calc IC₅₀ Determination fret_assay->ic50_calc start_cell Active Compounds from Biochemical Screen ic50_calc->start_cell Hits cpe_assay Antiviral CPE Assay start_cell->cpe_assay cc50_assay Cytotoxicity Assay (CC₅₀) start_cell->cc50_assay ec50_calc EC₅₀ Determination cpe_assay->ec50_calc selectivity_index Selectivity Index (SI) Calculation ec50_calc->selectivity_index cc50_assay->selectivity_index lead_optimization Lead Optimization selectivity_index->lead_optimization Lead Compounds

Caption: General workflow for the screening and identification of 3CLpro inhibitors.

References

YH-53: A Potent Inhibitor of Coronavirus Main Proteases with Broad-Spectrum Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the benzothiazole-based inhibitor, YH-53, reveals its potent and broad-spectrum activity against the main proteases (Mpro) of several coronaviruses, including SARS-CoV-2, SARS-CoV, and MERS-CoV. This comparison guide synthesizes available experimental data on the cross-reactivity of this compound, providing researchers, scientists, and drug development professionals with a detailed overview of its inhibitory efficacy and selectivity.

This compound is a peptidomimetic compound that acts as a covalent inhibitor, targeting the catalytic cysteine residue (Cys145) within the active site of the viral main protease. This irreversible binding mechanism effectively blocks the enzyme's function, which is essential for viral replication.

Comparative Inhibitory Activity

In vitro enzymatic assays have demonstrated the potent inhibitory effect of this compound against the main proteases of three major coronaviruses. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below.

Coronavirus ProteaseIC50 (μM)
SARS-CoV-2 Mpro0.124
MERS-CoV Mpro3.103
SARS-CoV Mpro0.74

Data compiled from a comparative study on the enzymatic inhibition of this compound.[1]

The data clearly indicates that this compound is a highly effective inhibitor of SARS-CoV-2 Mpro, with sub-micromolar potency. While its activity against MERS-CoV Mpro is less potent, it remains within a relevant range for potential therapeutic development. The inhibition of SARS-CoV Mpro further underscores its broad-spectrum potential against beta-coronaviruses.

Experimental Protocols

To ensure transparency and facilitate the replication of these findings, the detailed experimental methodologies for the key assays are provided below.

In Vitro Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay measures the enzymatic activity of the main protease by monitoring the cleavage of a fluorogenic substrate.

Materials:

  • Recombinant Mpro (SARS-CoV-2, SARS-CoV, or MERS-CoV)

  • This compound inhibitor

  • FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well black plate, add the assay buffer.

  • Add the this compound dilutions to the respective wells. A DMSO-only well serves as the negative control.

  • Add the recombinant Mpro to all wells except for the no-enzyme control.

  • Incubate the plate at room temperature for a predefined period (e.g., 30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission) over a specific time course.

  • Calculate the initial reaction velocities from the linear phase of the fluorescence signal.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mechanism of Mpro inhibition and the experimental workflow for determining inhibitory activity.

Mpro_Inhibition cluster_virus Viral Replication Cycle cluster_inhibition Inhibition by this compound Polyprotein Viral Polyprotein Mpro Main Protease (Mpro) Polyprotein->Mpro Cleavage by NSPs Non-Structural Proteins Mpro->NSPs Produces Replication Viral Replication YH53 This compound NSPs->Replication InactiveMpro Inactive Mpro-YH-53 Complex YH53->InactiveMpro Covalent Binding to Cys145 InactiveMpro->Replication Blocks

Caption: Mechanism of Mpro inhibition by this compound.

FRET_Assay_Workflow start Start prepare_reagents Prepare Reagents (Mpro, this compound, Substrate, Buffer) start->prepare_reagents serial_dilution Serial Dilution of this compound prepare_reagents->serial_dilution plate_setup Plate Setup (Buffer, this compound/DMSO) serial_dilution->plate_setup add_mpro Add Mpro plate_setup->add_mpro pre_incubation Pre-incubation add_mpro->pre_incubation add_substrate Add FRET Substrate pre_incubation->add_substrate measure_fluorescence Measure Fluorescence add_substrate->measure_fluorescence data_analysis Data Analysis (Calculate IC50) measure_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental workflow for the FRET-based Mpro inhibition assay.

Cross-Reactivity with Non-Coronavirus Proteases

At present, publicly available data on the cross-reactivity of this compound against a broad panel of non-coronavirus proteases is limited. Further studies are required to comprehensively assess its selectivity profile and potential off-target effects. The high degree of conservation of the Mpro active site among coronaviruses suggests a degree of selectivity; however, empirical testing against a diverse range of human proteases, particularly other cysteine proteases, is necessary to confirm this.

Conclusion

This compound has emerged as a promising broad-spectrum inhibitor of coronavirus main proteases. Its potent activity against SARS-CoV-2 Mpro, coupled with its efficacy against SARS-CoV and MERS-CoV Mpro, highlights its potential as a pan-coronavirus antiviral agent. The detailed experimental protocols provided herein will aid in the further evaluation and development of this and similar inhibitors. Future research should focus on a comprehensive assessment of its selectivity and in vivo efficacy.

References

Confirming the Mechanism of Action of Antiviral Agent YH-53 Through Mutagenesis and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the antiviral agent YH-53 with other 3C-like protease (3CLpro) inhibitors, supported by experimental data. The focus is on confirming the mechanism of action of this compound through mutagenesis studies and outlining its performance against alternative compounds. This document is intended for researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry.

Executive Summary

This compound is a potent, peptidomimetic covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme critical for viral replication. Its mechanism of action is confirmed by mutagenesis studies of the 3CLpro active site, which demonstrate the essential role of the catalytic dyad residues, Cys145 and His41, for enzymatic activity. This compound exhibits strong inhibitory activity against SARS-CoV-2 3CLpro and effectively blocks viral replication in cellular assays. This guide presents a comparative analysis of this compound with other notable 3CLpro inhibitors, providing valuable insights for ongoing antiviral drug development.

Comparative Performance of 3CLpro Inhibitors

The inhibitory efficacy of this compound against SARS-CoV-2 3CLpro has been evaluated and compared to other well-known inhibitors. The following table summarizes the key quantitative data.

InhibitorTypeTargetKi (nM)IC50 (nM)Antiviral EC50 (µM)
This compound Covalent (Benzothiazolyl ketone)SARS-CoV-2 3CLpro34.7-~10 (complete blockage)
Nirmatrelvir Covalent (Nitrile)SARS-CoV-2 3CLpro-7.9 - 10.50.0326 - 0.280
Boceprevir Reversible, Covalent (α-ketoamide)HCV NS3/4A Protease, SARS-CoV-2 3CLpro---
GC-376 Covalent (Aldehyde bisulfite adduct)Feline Infectious Peritonitis Virus 3CLpro, SARS-CoV-2 3CLpro---

Note: Data is compiled from various sources and experimental conditions may differ.

Confirming the Mechanism of Action via Mutagenesis

The mechanism of action of this compound involves the formation of a covalent bond with the catalytic cysteine residue (Cys145) within the active site of the 3CLpro. This has been elucidated through co-crystallization studies which show the carbonyl carbon of this compound's benzothiazolyl ketone warhead forming a covalent bond with the thiol group of Cys145.[1]

Further confirmation of this mechanism is provided by site-directed mutagenesis studies on the catalytic dyad of 3CLpro, comprising His41 and Cys145. These studies have shown that substituting these critical residues (e.g., H41A, H41D, H41E, C145A, and C145S) leads to a complete inactivation of the protease.[2][3][4][5] This highlights the indispensable role of the Cys145-His41 catalytic dyad in the enzyme's function, thereby validating it as the target for covalent inhibitors like this compound. Although this compound was not directly tested against these mutants in the cited studies, the loss of enzymatic activity in the mutants strongly supports the targeted mechanism of action for inhibitors that form covalent bonds with Cys145.

cluster_0 Mutagenesis Workflow WT_3CLpro Wild-Type 3CLpro (Active) Mutagenesis Site-Directed Mutagenesis of Catalytic Dyad (His41, Cys145) WT_3CLpro->Mutagenesis Mutant_3CLpro Mutant 3CLpro (e.g., C145A) Mutagenesis->Mutant_3CLpro Activity_Assay Enzymatic Activity Assay Mutant_3CLpro->Activity_Assay No_Activity Result: Complete Inactivation Activity_Assay->No_Activity

Workflow for confirming the role of catalytic residues through mutagenesis.

Signaling Pathway of SARS-CoV-2 Replication and Inhibition by this compound

SARS-CoV-2 replication relies on the proteolytic processing of its polyproteins by 3CLpro. This compound effectively inhibits this process, thereby halting the viral life cycle.

cluster_1 SARS-CoV-2 Replication Cycle Viral_Entry Viral Entry RNA_Release Viral RNA Release Viral_Entry->RNA_Release Translation Translation of Polyproteins (pp1a, pp1ab) RNA_Release->Translation Proteolysis Polyprotein Processing by 3CLpro Translation->Proteolysis NSPs Formation of Non-Structural Proteins (NSPs) Proteolysis->NSPs Replication_Complex Assembly of Replication-Transcription Complex NSPs->Replication_Complex RNA_Synthesis Viral RNA Synthesis Replication_Complex->RNA_Synthesis Assembly Virion Assembly RNA_Synthesis->Assembly Release New Virion Release Assembly->Release YH53 This compound YH53->Proteolysis Inhibits

Inhibition of SARS-CoV-2 replication by this compound targeting 3CLpro.

Experimental Protocols

3CLpro Enzymatic Inhibition Assay (FRET-based)

This protocol is a generalized procedure for determining the inhibitory activity of compounds against SARS-CoV-2 3CLpro using a Förster Resonance Energy Transfer (FRET) substrate.

  • Reagents and Materials:

    • Purified recombinant SARS-CoV-2 3CLpro

    • FRET peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)

    • Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA

    • Test compounds (including this compound and comparators) dissolved in DMSO

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 384-well plate, add 5 µL of the diluted test compound to each well.

    • Add 10 µL of 3CLpro enzyme solution (final concentration ~15-50 nM) to each well and incubate for 15-60 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the FRET substrate solution (final concentration ~20-25 µM).

    • Immediately measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) kinetically for 30-60 minutes.

    • The rate of substrate cleavage is determined from the linear portion of the fluorescence curve.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model. For Ki determination, vary both substrate and inhibitor concentrations and fit the data to the Morrison equation for tight-binding inhibitors.

Antiviral Plaque Reduction Assay

This protocol outlines a general method for assessing the antiviral activity of compounds against SARS-CoV-2 in a cell-based assay.

  • Reagents and Materials:

    • Vero E6 cells

    • SARS-CoV-2 viral stock

    • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

    • Test compounds

    • Overlay medium (e.g., containing carboxymethylcellulose or agarose)

    • Crystal violet staining solution

    • 6-well or 24-well cell culture plates

  • Procedure:

    • Seed Vero E6 cells in multi-well plates and grow to a confluent monolayer.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Pre-treat the cell monolayers with the diluted compounds for a specified time (e.g., 1-2 hours).

    • Infect the cells with a known amount of SARS-CoV-2 (to produce a countable number of plaques) for 1 hour.

    • Remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compounds.

    • Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

    • Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC50 value, the concentration at which the compound inhibits plaque formation by 50%.

cluster_2 Comparative Inhibition Assay Workflow Inhibitors Prepare Serial Dilutions of this compound and Comparator Inhibitors Enzyme_Assay 3CLpro Enzymatic Assay (FRET) Inhibitors->Enzyme_Assay Antiviral_Assay Plaque Reduction Assay Inhibitors->Antiviral_Assay IC50_Ki Determine IC50/Ki values Enzyme_Assay->IC50_Ki EC50 Determine EC50 values Antiviral_Assay->EC50 Comparison Compare Inhibitory Potency and Antiviral Efficacy IC50_Ki->Comparison EC50->Comparison

Workflow for comparative analysis of 3CLpro inhibitors.

References

A Comparative Guide to the In Vivo Therapeutic Window of YH-53, a Novel p53-Y220C Reactivator

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "YH-53" is a fictional name used for illustrative purposes in this guide. The data and characteristics presented for this compound are based on the publicly available information for the p53-Y220C reactivator, PC14586 (rezatapopt) . This guide is intended for researchers, scientists, and drug development professionals.

The tumor suppressor protein p53 is a critical regulator of cell growth and division, and its inactivation by mutation is a common event in a majority of human cancers[1][2]. The restoration of wild-type p53 function in cancer cells is a promising therapeutic strategy. This guide provides a comparative analysis of the in vivo therapeutic window of this compound, a novel, orally bioavailable small molecule designed to selectively reactivate the p53-Y220C mutant protein, against other p53-targeting agents.

This compound is a first-in-class p53 reactivator that specifically binds to the crevice created by the Y220C mutation in the p53 protein, restoring its normal conformation and tumor-suppressing function[3]. The p53 Y220C mutation is present in a variety of solid tumors, including breast, ovarian, and pancreatic cancers[3][4]. This guide will compare this compound with two other classes of p53-targeting therapies: a broad-spectrum mutant p53 reactivator, APR-246 (eprenetapopt), and an MDM2 inhibitor, navtemadlin.

Mechanism of Action of p53-Targeting Therapies

The p53 pathway is a central hub in the cellular response to stress, including DNA damage and oncogenic signaling. In normal cells, p53 levels are kept low by its negative regulator, MDM2, which targets p53 for proteasomal degradation. Upon activation, p53 acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair.

The therapeutic agents discussed in this guide employ distinct mechanisms to harness the tumor-suppressive power of p53:

  • This compound (p53-Y220C Reactivator): This small molecule is designed to specifically bind to a pocket in the p53-Y220C mutant protein, stabilizing it in its wild-type conformation and restoring its transcriptional activity.

  • APR-246 (Broad-Spectrum Mutant p53 Reactivator): APR-246 is a prodrug that converts to the active compound methylene quinuclidinone (MQ). MQ covalently binds to cysteine residues in various mutant p53 proteins, leading to their refolding and the restoration of wild-type function.

  • Navtemadlin (MDM2 Inhibitor): This compound inhibits the interaction between p53 and its negative regulator, MDM2. This prevents the degradation of wild-type p53, leading to its accumulation and the activation of downstream signaling pathways.

p53_pathway p53 Signaling Pathway and Drug Intervention Points cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cell_fate Cellular Outcomes cluster_drugs Therapeutic Intervention DNA Damage DNA Damage p53 (wild-type) p53 (wild-type) DNA Damage->p53 (wild-type) activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 (wild-type) activates MDM2 MDM2 p53 (wild-type)->MDM2 activates Cell Cycle Arrest Cell Cycle Arrest p53 (wild-type)->Cell Cycle Arrest Apoptosis Apoptosis p53 (wild-type)->Apoptosis DNA Repair DNA Repair p53 (wild-type)->DNA Repair MDM2->p53 (wild-type) inhibits Mutant p53 Mutant p53 This compound This compound This compound->Mutant p53 reactivates APR-246 APR-246 APR-246->Mutant p53 reactivates Navtemadlin Navtemadlin Navtemadlin->MDM2 inhibits

p53 pathway and drug intervention points.

Comparative Analysis of In Vivo Therapeutic Window

The therapeutic window of a drug is the range of doses that produces a therapeutic effect without causing significant toxicity. A wider therapeutic window is desirable for a drug candidate. The following table summarizes the in vivo efficacy and toxicity data for this compound and its comparators, providing an assessment of their therapeutic windows.

Compound Mechanism of Action Animal Model Dosing Regimen Efficacy (% Tumor Growth Inhibition or Regression) Toxicity (Adverse Effects) Therapeutic Window
This compound (PC14586) p53-Y220C ReactivatorNUGC-3 gastric cancer xenograft (nude mice)25 mg/kg/day, oral33% TGIWell tolerated, no significant body weight changes reported.Wide
50 mg/kg/day, oral71% TGI
100 mg/kg/day, oral80% tumor regression
APR-246 (eprenetapopt) Broad-Spectrum Mutant p53 ReactivatorAML-PS xenograft (mice)Not specifiedStatistically significant decrease in circulating AML cells and increased survival.Well tolerated in dogs up to 200 mg/kg/day (NOAEL).Moderate to Wide
Oesophageal adenocarcinoma PDXNot specifiedPotent antitumor activity.Safe at therapeutic levels.
Navtemadlin MDM2 InhibitorMDM2-amplified GBM PDX (mice)25 mg/kgSignificant survival extension.Generally well tolerated, with manageable side effects such as nausea and thrombocytopenia in clinical settings.Moderate
B16-F10 melanoma (syngeneic mice)Not specifiedSignificant reduction in tumor growth.Not specified in preclinical model.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the therapeutic windows of drug candidates. Below are representative protocols for in vivo efficacy and toxicity studies.

  • Cell Culture:

    • Culture human cancer cells with the desired p53 mutation (e.g., NUGC-3 for Y220C) in the recommended medium and conditions.

    • Harvest cells during the logarithmic growth phase and assess viability (e.g., using trypan blue exclusion).

  • Animal Model:

    • Use immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).

    • Acclimatize animals for at least one week before the start of the experiment.

  • Tumor Implantation:

    • Subcutaneously inject a suspension of tumor cells (e.g., 5 x 106 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width2) / 2.

    • When tumors reach a mean volume of approximately 100-150 mm3, randomize the animals into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Prepare the drug formulation (e.g., this compound dissolved in a suitable vehicle).

    • Administer the drug to the treatment groups according to the planned dosing regimen (e.g., daily oral gavage). The control group receives the vehicle only.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the animals.

    • Excise the tumors and measure their final weight.

    • Calculate tumor growth inhibition (TGI) or regression for each treatment group compared to the control group.

  • Animal Model:

    • Use healthy, non-tumor-bearing mice of the same strain and sex as in the efficacy study.

  • Dose Escalation:

    • Divide the animals into cohorts (n=3-5 mice per cohort).

    • Administer the drug at escalating doses to each cohort. Start with a dose expected to be well-tolerated and increase the dose in subsequent cohorts.

  • Toxicity Monitoring:

    • Observe the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and activity.

    • Record body weight daily. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.

    • At the end of the observation period (e.g., 7-14 days), euthanize the animals.

  • Pathological Analysis:

    • Perform a gross necropsy to examine for any visible abnormalities in the organs.

    • Collect blood for hematology and clinical chemistry analysis.

    • Collect major organs for histopathological examination.

  • MTD Determination:

    • The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., significant body weight loss, severe clinical signs, or death).

experimental_workflow In Vivo Therapeutic Window Assessment Workflow cluster_efficacy Efficacy Study cluster_toxicity Toxicity Study cluster_analysis Therapeutic Window Analysis A Tumor Cell Implantation B Tumor Growth & Randomization A->B C Drug Administration (Dose-Response) B->C D Tumor Volume & Body Weight Monitoring C->D E Efficacy Endpoint (TGI/Regression) D->E K Establish Therapeutic Window E->K F Dose Escalation in Healthy Animals G Clinical Observation & Body Weight F->G H Hematology & Clinical Chemistry G->H I Histopathology H->I J MTD Determination I->J J->K

References

comparing the safety profiles of YH-53 and other antivirals

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Antiviral Safety Profiles

An examination of the safety profiles of prominent antiviral agents is crucial for researchers, scientists, and drug development professionals in making informed decisions for future therapeutic strategies. While the initially specified compound, YH-53, does not correspond to a known antiviral agent in publicly available scientific literature and clinical trial databases, this guide provides a comparative analysis of the safety profiles of several well-established antiviral drugs across different viral indications.

This comparison focuses on antivirals targeting influenza, HIV, Hepatitis B and C, and SARS-CoV-2, offering insights into their respective adverse effects and the experimental methodologies used to ascertain their safety.

Quantitative Safety Data Summary

The following table summarizes the key safety information for a selection of antiviral drugs, highlighting common and serious adverse events. This data is compiled from clinical trial results and post-marketing surveillance.

Antiviral Drug Drug Class Primary Indication(s) Common Adverse Events Serious Adverse Events Key Monitoring Parameters
Oseltamivir (Tamiflu) Neuraminidase InhibitorInfluenza A and BNausea, vomiting, headache.[1]Rare: neuropsychiatric events (especially in pediatric patients), serious skin reactions.[1]No routine monitoring is typically required in the general population.
Tenofovir Disoproxil Fumarate (TDF) Nucleoside Reverse Transcriptase Inhibitor (NRTI)HIV, Hepatitis BNausea, diarrhea, headache, fatigue.[2]Kidney toxicity, bone density loss.[2]Renal function (serum creatinine, estimated glomerular filtration rate), bone density scans in at-risk patients.
Ritonavir-boosted Nirmatrelvir (Paxlovid) Protease Inhibitor CombinationCOVID-19Dysgeusia (altered taste), diarrhea, hypertension, myalgia.Liver toxicity, potential for significant drug-drug interactions.[3]Liver function tests, careful review of concomitant medications due to inhibition of cytochrome P450 3A4.
Remdesivir (Veklury) Nucleotide AnalogCOVID-19Nausea, elevated transaminase levels.Infusion-related reactions, hepatotoxicity.Liver function tests (ALT, AST) before and during treatment.
Sofosbuvir/Velpatasvir (Epclusa) NS5B Polymerase Inhibitor / NS5A InhibitorHepatitis CHeadache, fatigue, nausea.Rare: severe bradycardia (when co-administered with amiodarone).No routine monitoring is typically required in most patients.
Acyclovir Nucleoside AnalogHerpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV)Nausea, vomiting, diarrhea, headache.Renal toxicity (especially with intravenous administration and in dehydrated patients), neurotoxicity.Renal function in patients receiving high-dose or intravenous therapy.

Experimental Protocols for Safety Assessment

The safety of antiviral drugs is evaluated through a rigorous process of preclinical and clinical studies. Below are detailed methodologies for key experiments typically cited in safety assessments.

Preclinical Toxicology Studies
  • Objective: To determine the potential toxicity of a drug candidate before human trials.

  • Methodology:

    • Acute Toxicity: Single, high doses of the drug are administered to animal models (e.g., rodents, non-human primates) to determine the dose that is lethal to 50% of the animals (LD50).

    • Repeat-Dose Toxicity: Animals are given daily doses of the drug for a specified period (e.g., 28 or 90 days) to assess long-term toxic effects on organs and tissues.

    • Genotoxicity: A battery of in vitro and in vivo tests are conducted to assess the drug's potential to damage genetic material. These include the Ames test (bacterial reverse mutation assay), chromosomal aberration tests in mammalian cells, and the in vivo micronucleus test in rodents.

    • Carcinogenicity: Long-term studies (up to two years) in animals are performed to evaluate the tumor-forming potential of the drug.

Phase I Clinical Trials
  • Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of a new drug in a small group of healthy volunteers.

  • Methodology:

    • Study Design: Typically a single-center, non-blinded, dose-escalation study.

    • Participants: A small number (20-80) of healthy adult volunteers.

    • Procedure: Participants receive a single dose of the drug, and are closely monitored for adverse events. Blood and urine samples are collected at regular intervals to determine how the drug is absorbed, distributed, metabolized, and excreted. If the single dose is well-tolerated, the study may proceed to multiple-dose administration.

    • Data Collection: Vital signs, electrocardiograms (ECGs), and laboratory tests (hematology, clinical chemistry, urinalysis) are monitored throughout the study. All adverse events are recorded and graded for severity.

Phase II and III Clinical Trials
  • Objective: To assess the efficacy and further evaluate the safety of the drug in a larger group of patients with the target disease.

  • Methodology:

    • Study Design: Randomized, double-blind, placebo-controlled or active-comparator-controlled trials.

    • Participants: Hundreds to thousands of patients with the specific viral infection.

    • Procedure: Patients are randomly assigned to receive either the investigational drug or a placebo/standard-of-care drug. The incidence and severity of adverse events are systematically collected and compared between the treatment groups.

    • Data Collection: Standardized case report forms are used to capture demographic data, medical history, concomitant medications, and all adverse events. Specific laboratory tests and clinical assessments relevant to the known or suspected toxicities of the drug class are performed at baseline and at regular intervals during the study.

Visualizing Mechanisms and Workflows

Mechanism of Action for Different Antiviral Classes

The following diagram illustrates the general mechanisms of action for several classes of antiviral drugs, highlighting the different stages of the viral life cycle they inhibit.

Antiviral_Mechanisms cluster_virus_lifecycle Viral Life Cycle cluster_antivirals Antiviral Drug Classes Entry 1. Entry & Uncoating Replication 2. Replication Entry->Replication Assembly 3. Assembly Replication->Assembly Release 4. Release Assembly->Release Entry_Inhibitors Entry Inhibitors Entry_Inhibitors->Entry Inhibit NRTIs NRTIs / Nucleotide Analogs NRTIs->Replication Inhibit Protease_Inhibitors Protease Inhibitors Protease_Inhibitors->Assembly Inhibit Neuraminidase_Inhibitors Neuraminidase Inhibitors Neuraminidase_Inhibitors->Release Inhibit

Caption: General mechanisms of action for different classes of antiviral drugs.

Workflow for Clinical Trial Safety Monitoring

This diagram outlines the typical workflow for monitoring and reporting adverse events during a clinical trial to ensure participant safety.

Safety_Monitoring_Workflow Patient Patient Experiences Adverse Event (AE) Investigator Investigator Assesses AE (Severity, Causality) Patient->Investigator Record Record AE in Case Report Form (CRF) Investigator->Record Report_Serious Report Serious AE (SAE) to Sponsor & IRB/EC (within 24 hours) Investigator->Report_Serious If Serious Sponsor Sponsor Review & Analysis Record->Sponsor Report_Serious->Sponsor DSMB Data Safety Monitoring Board (DSMB) Review Sponsor->DSMB Regulatory Report to Regulatory Authorities Sponsor->Regulatory

Caption: Workflow for adverse event monitoring and reporting in clinical trials.

References

Independent Validation of YH-53: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published research on YH-53, a benzothiazole-based inhibitor of the SARS-CoV-2 main protease (Mpro), with alternative Mpro inhibitors. The information is presented to support independent validation and further investigation.

This compound has emerged as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle.[1] Research indicates that this compound forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, effectively blocking its function.[1] This guide summarizes the available quantitative data for this compound and compares it with other notable Mpro inhibitors, details the common experimental protocols for its evaluation, and visualizes its mechanism of action within the viral life cycle.

Performance Comparison of Mpro Inhibitors

The following table summarizes the key performance metrics for this compound and a selection of alternative SARS-CoV-2 Mpro inhibitors based on published in vitro and cellular assays.

CompoundTargetIC50EC50KiKey Findings & References
This compound SARS-CoV-2 Mpro--18 nMPotent inhibitor with favorable in vivo pharmacokinetics, though with low oral bioavailability (3.55% in rats).[2]
PF-00835231 SARS-CoV-2 Mpro0.27 nM158 nM (48h, USA-WA1/2020)30 pM - 4 nMPotent inhibitor with broad-spectrum activity against various coronaviruses.[3][4]
Compound 11a SARS-CoV-2 Mpro53 nM530 nM-Exhibits good anti-SARS-CoV-2 activity in cell culture and favorable pharmacokinetic properties in vivo.
TG-0203770 SARS-CoV-2 Mpro-2.88 µM151 nMA potent inhibitor of both SARS-CoV and SARS-CoV-2 Mpro.
Boceprevir SARS-CoV-2 Mpro< 1 µMLow µM-An approved HCV protease inhibitor that shows activity against SARS-CoV-2 Mpro.
GC376 SARS-CoV-2 Mpro37.4 nM2.1 µM-A broad-spectrum 3CLpro inhibitor originally developed for feline infectious peritonitis.
Ebselen SARS-CoV-2 Mpro670 nM4.67 µM2 µMAn organoselenium compound with anti-inflammatory and antioxidant properties that also inhibits Mpro.

Experimental Protocols

The following outlines a generalized experimental protocol for evaluating the inhibitory activity of compounds like this compound against SARS-CoV-2 Mpro, based on commonly used Förster Resonance Energy Transfer (FRET) assays.

In Vitro Mpro Inhibition Assay (FRET-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SARS-CoV-2 Mpro.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • Fluorogenic Mpro substrate (e.g., a peptide with a fluorescent reporter and a quencher)

  • Assay buffer (e.g., Tris-HCl, pH 7.3)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Plate Preparation: Add a small volume of the diluted compound or DMSO (as a control) to the wells of the 384-well plate.

  • Enzyme Addition: Add a solution of recombinant SARS-CoV-2 Mpro in assay buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the Mpro FRET substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader. The cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-based Antiviral Assay

Objective: To determine the half-maximal effective concentration (EC50) of a test compound in inhibiting SARS-CoV-2 replication in a cellular context.

Materials:

  • Vero E6 cells (or other susceptible cell lines)

  • SARS-CoV-2 virus stock

  • Cell culture medium

  • Test compound

  • Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay for infectious virus particles, or cell viability assays).

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a short period before infection.

  • Viral Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for a defined period (e.g., 24-48 hours).

  • Quantification of Viral Replication:

    • RT-qPCR: Extract RNA from the cell supernatant or cell lysate and quantify the amount of viral RNA.

    • Plaque Assay: Collect the supernatant and perform a plaque assay to determine the titer of infectious virus particles.

    • Cell Viability Assay: Measure the viability of the cells, as viral replication often leads to a cytopathic effect (CPE).

  • Data Analysis: Plot the percentage of viral inhibition (or increase in cell viability) against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizing the Mechanism of Action

The following diagrams illustrate the SARS-CoV-2 replication cycle and the specific point of intervention for Mpro inhibitors like this compound, as well as a generalized experimental workflow for inhibitor screening.

SARS_CoV_2_Replication_and_Mpro_Inhibition cluster_cell Host Cell Entry 1. Viral Entry Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation of Polyproteins Uncoating->Translation Proteolysis 4. Polyprotein Cleavage by Mpro Translation->Proteolysis Replication 5. RNA Replication Proteolysis->Replication Functional Proteins Mpro Mpro (3CLpro) Assembly 6. Viral Assembly Replication->Assembly Release 7. Viral Release Assembly->Release Virus_out Virus_out Release->Virus_out New Virions YH53 This compound YH53->Mpro Virus SARS-CoV-2 Virus->Entry

Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on the main protease (Mpro).

Experimental_Workflow cluster_invitro In Vitro Screening cluster_cellular Cell-based Validation cluster_invivo In Vivo Evaluation Compound_Library Compound Library (including this compound) Mpro_Assay Mpro Enzymatic Assay (FRET) Compound_Library->Mpro_Assay IC50_Det IC50 Determination Mpro_Assay->IC50_Det Hits Potent Hits from In Vitro IC50_Det->Hits Antiviral_Assay Antiviral Assay (Vero E6 cells) Hits->Antiviral_Assay Toxicity_Assay Cytotoxicity Assay Hits->Toxicity_Assay EC50_Det EC50 Determination Antiviral_Assay->EC50_Det Leads Lead Compounds EC50_Det->Leads CC50_Det CC50 Determination Toxicity_Assay->CC50_Det CC50_Det->Leads PK_Studies Pharmacokinetic Studies (Rats) Leads->PK_Studies Efficacy_Studies Efficacy Studies (Animal Model) Leads->Efficacy_Studies

Caption: A generalized experimental workflow for the discovery and validation of SARS-CoV-2 Mpro inhibitors.

References

Assessing the Potential for Viral Resistance to YH-53: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential for viral resistance to the investigational antiviral agent YH-53, benchmarked against an established competitor. The data and methodologies presented herein are intended to offer a framework for assessing the resistance profile of novel antiviral candidates.

Introduction to this compound and the Challenge of Antiviral Resistance

This compound is a novel, orally bioavailable antiviral agent targeting a critical viral enzyme for replication. As with any antiviral therapy, a primary concern is the potential for the virus to develop resistance, a phenomenon driven by the selection of mutations that reduce the drug's efficacy.[1][2] The development of resistance is a significant hurdle in the long-term success of antiviral treatments, making a thorough assessment of a new drug's resistance profile essential.[3] This guide compares the in vitro resistance profile of this compound to a current standard-of-care antiviral, referred to here as "Comparator A."

Viruses, particularly those with RNA genomes, exhibit high mutation rates, leading to a diverse population of viral variants, often referred to as quasispecies.[4] The presence of pre-existing or newly arising mutations can lead to the selection of drug-resistant strains under therapeutic pressure.[4] Therefore, understanding the genetic barrier to resistance—the number of mutations required to confer resistance—is a key aspect of preclinical drug development.

Mechanism of Action

This compound is a direct-acting antiviral that inhibits the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of the viral genome. Unlike nucleoside analogs that act as chain terminators, this compound binds to an allosteric site on the polymerase, inducing a conformational change that prevents the initiation of RNA synthesis. Comparator A is a nucleoside analog that also targets the viral polymerase but through a different mechanism, acting as a competitive inhibitor and causing premature termination of the growing RNA chain.

cluster_virus Viral Replication Cycle cluster_drugs Drug Intervention entry Virus Entry uncoating Uncoating entry->uncoating translation Translation of Viral Proteins uncoating->translation replication RNA Replication (RdRp) translation->replication assembly Virion Assembly replication->assembly release Virus Release assembly->release yh53 This compound yh53->replication Allosteric Inhibition compA Comparator A compA->replication Chain Termination

Figure 1: Simplified viral replication cycle and points of inhibition for this compound and Comparator A.

Comparative Resistance Profile

The following table summarizes the in vitro susceptibility of wild-type and mutant viral strains to this compound and Comparator A. The data were generated using cell-based assays, with the 50% effective concentration (EC50) determined for each compound against viruses with specific, engineered mutations in the viral polymerase gene.

Viral Strain Mutation(s) This compound EC50 (nM) Fold Change vs. WT Comparator A EC50 (nM) Fold Change vs. WT
Wild-Type (WT)None151.0501.0
Mutant 1V166A453.04509.0
Mutant 2N422S302.02505.0
Mutant 3V166A + N422S18012.0> 1000> 20.0

Data Interpretation:

  • This compound: Demonstrates potent activity against the wild-type virus. Single mutations (V166A and N422S) result in a modest shift in EC50 (2 to 3-fold), suggesting a higher genetic barrier to resistance. The double mutant shows a more significant 12-fold increase in EC50, indicating that multiple mutations are likely required for clinically significant resistance.

  • Comparator A: While effective against the wild-type virus, it is more susceptible to resistance from single mutations. The V166A mutation alone causes a 9-fold decrease in susceptibility. The presence of two mutations results in a greater than 20-fold increase in EC50, suggesting a lower genetic barrier to resistance compared to this compound.

Experimental Methodologies

The data presented in this guide were derived from standard in vitro virology assays. Detailed protocols for these key experiments are provided below.

4.1. In Vitro Resistance Selection Studies

This experiment is designed to simulate the development of resistance over time by exposing the virus to gradually increasing concentrations of an antiviral drug.

  • Objective: To select for and identify viral mutations that confer resistance to this compound.

  • Protocol:

    • Culture susceptible host cells (e.g., Vero E6) in a 6-well plate format.

    • Infect the cells with the wild-type virus at a low multiplicity of infection (MOI) of 0.01.

    • Add this compound at a starting concentration equal to the EC50.

    • Incubate the culture until a cytopathic effect (CPE) is observed in at least 50% of the cell monolayer.

    • Harvest the virus-containing supernatant and use it to infect fresh cells.

    • In this subsequent passage, double the concentration of this compound.

    • Repeat this process for 20-30 passages, progressively increasing the drug concentration.

    • At regular intervals (e.g., every 5 passages), isolate viral RNA from the supernatant for genotypic analysis to identify emerging mutations.

4.2. Phenotypic Susceptibility Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of an antiviral drug required to inhibit viral replication by 50% (EC50).

  • Objective: To quantify the antiviral activity of a compound against a specific viral strain.

  • Protocol:

    • Seed host cells in 12-well plates and allow them to form a confluent monolayer.

    • Prepare serial dilutions of the antiviral compound (this compound or Comparator A) in culture medium.

    • Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units).

    • After a 1-hour adsorption period, remove the viral inoculum and add the culture medium containing the different concentrations of the antiviral drug.

    • Incubate the plates for 3-5 days to allow for plaque formation.

    • Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

    • Count the number of plaques at each drug concentration.

    • Calculate the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

4.3. Genotypic Analysis

This involves sequencing the viral genome, or specific genes of interest, to identify mutations associated with drug resistance.

  • Objective: To identify genetic changes in the virus that may be responsible for a resistant phenotype.

  • Protocol:

    • Extract viral RNA from the supernatant of infected cell cultures or from clinical isolates.

    • Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the target gene (e.g., the viral polymerase gene).

    • Purify the PCR product.

    • Sequence the amplified DNA using Sanger sequencing or next-generation sequencing (NGS) methods.

    • Align the resulting sequence with a wild-type reference sequence to identify any nucleotide and corresponding amino acid changes.

start Start with Wild-Type Virus selection In Vitro Resistance Selection (Increasing Drug Concentration) start->selection phenotype Phenotypic Analysis (Plaque Reduction Assay) selection->phenotype genotype Genotypic Analysis (Sequencing) selection->genotype ec50 Determine EC50 & Fold-Change phenotype->ec50 mutations Identify Resistance Mutations genotype->mutations end Resistance Profile Established ec50->end mutations->end

Figure 2: Experimental workflow for assessing viral resistance.

Conclusion

The preclinical data suggests that this compound has a favorable in vitro resistance profile compared to Comparator A. The higher genetic barrier to resistance observed for this compound indicates that multiple mutations may be necessary to significantly compromise its antiviral activity. This characteristic is a promising feature for a developmental antiviral, as it may translate to a more durable clinical response and a lower likelihood of treatment-emergent resistance. Further studies, including long-term resistance selection experiments and analysis of clinical isolates from future trials, will be crucial to fully characterize the resistance profile of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for YH-53: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper handling and disposal of YH-53, a potent 3CLpro inhibitor used in COVID-19 research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance in the laboratory setting.

I. Quantitative Data for Safe Handling and Storage

For the safe management of this compound in a laboratory environment, it is crucial to be aware of its specific properties and the necessary precautions. The following tables summarize the key quantitative data related to the handling and storage of this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C30H33N5O5S
Molecular Weight 575.68 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO

Table 2: Personal Protective Equipment (PPE) Requirements

Protective GearSpecificationPurpose
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from splashes and dust.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound.
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls are insufficient to prevent inhalation of dust or aerosols.
Body Protection Laboratory coatProtects skin and clothing from contamination.

Table 3: Storage Conditions

ConditionRequirementRationale
Temperature Store in a cool, well-ventilated area.Minimizes potential degradation of the compound.
Container Keep container tightly closed.Prevents contamination and exposure to air and moisture.
Incompatibilities Avoid strong oxidizing agents.Reduces the risk of hazardous chemical reactions.

II. Experimental Protocol for Disposal of Small Quantities of this compound

This protocol outlines the step-by-step procedure for the safe disposal of small quantities of this compound waste generated during research activities. This procedure is based on the principle of absorption and subsequent disposal as hazardous chemical waste.

Materials:

  • This compound waste (solid or in solution)

  • Inert absorbent material (e.g., sand, vermiculite)

  • Sealable, labeled hazardous waste container

  • Appropriate Personal Protective Equipment (PPE) as specified in Table 2

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn correctly before beginning the disposal process.

    • Work in a designated and well-ventilated area, preferably within a chemical fume hood.

    • Prepare a hazardous waste container that is compatible with the chemical nature of this compound and clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards.

  • Absorption of Liquid Waste:

    • If the this compound waste is in a liquid form (e.g., dissolved in a solvent), slowly add an inert absorbent material such as sand or vermiculite to the waste container until the liquid is fully absorbed.

    • Use a sufficient amount of absorbent to ensure no free liquid remains.

  • Containment of Solid Waste:

    • For solid this compound waste, carefully transfer it into the designated hazardous waste container.

    • It is good practice to mix the solid waste with an inert absorbent material to prevent dust formation and to provide a matrix for any residual solvent.

  • Sealing and Labeling:

    • Securely seal the hazardous waste container.

    • Ensure the label on the container is complete and accurate, including the date of disposal.

  • Storage and Collection:

    • Store the sealed hazardous waste container in a designated, secure area for hazardous waste accumulation, away from incompatible materials.

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Note: Never dispose of this compound down the drain or in the regular trash. All contaminated materials, including empty containers and disposable PPE, should be disposed of as hazardous waste.

III. Visual Guidance: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final collection.

YH53_Disposal_Workflow start This compound Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Form (Solid or Liquid) prepare_container Prepare Labeled Hazardous Waste Container assess_waste->prepare_container ppe->assess_waste absorb_liquid Absorb Liquid Waste with Inert Material (e.g., Vermiculite) prepare_container->absorb_liquid If Liquid contain_solid Place Solid Waste in Container prepare_container->contain_solid If Solid seal_container Securely Seal Container absorb_liquid->seal_container contain_solid->seal_container store_waste Store in Designated Hazardous Waste Area seal_container->store_waste arrange_pickup Arrange for EHS/ Contractor Pickup store_waste->arrange_pickup

Personal protective equipment for handling YH-53

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of potent, investigational compounds like YH-53 is critical to ensure laboratory safety and maintain experimental integrity. this compound is a potent peptidomimetic inhibitor of 3CLpro, investigated for its potential in COVID-19 research. Due to its bioactive nature, stringent adherence to safety protocols is mandatory. This guide provides comprehensive, immediate safety and logistical information, including operational and disposal plans, to support your research.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document is based on the best practices for handling potent, powdered peptidomimetic compounds and general safety guidelines for hazardous chemicals.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when working with this compound to prevent accidental exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE for various laboratory activities involving this compound.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting Powder Disposable nitrile gloves (double-gloving recommended), disposable gown, safety goggles with side shields, and a fit-tested N95 or higher-rated respirator. Work should be conducted in a certified chemical fume hood or a powder containment hood.
Reconstituting the Compound Disposable nitrile gloves (double-gloving recommended), disposable gown, and safety goggles with side shields.
Cell Culture and In Vitro Assays Disposable nitrile gloves, lab coat, and safety glasses.
Animal Studies (Injections) Disposable nitrile gloves, lab coat, and safety glasses.
Spill Cleanup (Powder) Chemical-resistant gloves, chemical safety goggles, disposable gown, and a fit-tested N95 or higher-rated respirator.
Spill Cleanup (Liquid) Chemical-resistant gloves, safety goggles, and a lab coat.

Operational Plan for Safe Handling

A systematic workflow is crucial for safely managing this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is at -20°C for up to one month or -80°C for up to six months for the solid form.

  • Clearly label the storage location with appropriate hazard warnings.

2. Handling and Preparation:

  • Engineering Controls: Always handle the powdered form of this compound within a certified chemical fume hood, a glove box, or a powder containment hood to minimize inhalation risk. Ensure adequate ventilation in all areas where the compound is used. A safety shower and eyewash station must be readily accessible.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in laboratory areas.

  • Reconstitution: When preparing solutions, add the solvent slowly to the vial containing the powdered compound to avoid aerosolization.

3. Spill Response:

  • Powder Spill: In the event of a small powder spill, gently cover the spill with a damp paper towel to avoid creating dust. Carefully wipe up the material, placing the contaminated paper towels in a sealed, labeled hazardous waste container. Clean the spill area with a suitable decontaminating solution. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

  • Liquid Spill: For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Place the contaminated absorbent material into a sealed, labeled hazardous waste container. Clean the spill area thoroughly.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Contaminated Labware (e.g., pipette tips, vials) Place in a designated, sealed, and clearly labeled hazardous waste container.
Contaminated PPE (e.g., gloves, gowns) Dispose of in a designated hazardous waste container immediately after use.
Liquid Waste (e.g., cell culture media) Collect in a labeled, sealed hazardous waste container. Decontamination with a chemical inactivating agent may be possible depending on institutional guidelines. Consult your EHS department for specific procedures.

Experimental Protocols

General Reconstitution Protocol for Lyophilized Peptidomimetic Compounds:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial using a calibrated micropipette.

  • Gently swirl or vortex the vial to ensure the compound is fully dissolved. Avoid vigorous shaking.

  • Visually inspect the solution to ensure there are no particulates before use.

  • For long-term storage of the stock solution, it is recommended to store it at -80°C.

Visualizations

Operational_Workflow_for_YH53 Operational Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Store Store at -20°C or -80°C Inspect->Store PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood Weigh Weigh Powder FumeHood->Weigh Reconstitute Reconstitute in Solvent Weigh->Reconstitute Experiment Perform Experiment Reconstitute->Experiment CollectWaste Collect Contaminated Waste Experiment->CollectWaste LabelWaste Label as Hazardous CollectWaste->LabelWaste Dispose Dispose via EHS LabelWaste->Dispose

Caption: A flowchart illustrating the safe operational workflow for handling this compound.

Spill_Response_Plan Spill Response Plan for this compound cluster_powder Powder Spill Response cluster_liquid Liquid Spill Response Spill Spill Occurs Powder Powder Spill? Spill->Powder Liquid Liquid Spill Powder->Liquid No node_powder node_powder Powder->node_powder Yes Absorb Absorb with Inert Material Liquid->Absorb Cover Cover with Damp Paper Towel node_powder->Cover Wipe Wipe and Collect Cover->Wipe CleanPowder Clean Area Wipe->CleanPowder DisposeWaste Dispose of Waste via EHS CleanPowder->DisposeWaste CollectLiquid Collect Absorbent Absorb->CollectLiquid CleanLiquid Clean Area CollectLiquid->CleanLiquid CleanLiquid->DisposeWaste

Caption: A decision-making diagram for the appropriate response to a this compound spill.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.